Technical Documentation Center

4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one
  • CAS: 1893833-39-0

Core Science & Biosynthesis

Foundational

Comprehensive Synthesis Pathway for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one: A Technical Whitepaper

Executive Summary The 1,4-diazepan-5-one scaffold is a privileged, 7-membered heterocyclic pharmacophore widely utilized in modern drug discovery due to its predictable chair-like conformation and metabolic stability[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-diazepan-5-one scaffold is a privileged, 7-membered heterocyclic pharmacophore widely utilized in modern drug discovery due to its predictable chair-like conformation and metabolic stability[1]. Synthesizing highly substituted derivatives, such as 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one , presents unique regiochemical and thermodynamic challenges. Traditional cyclization methods often suffer from competing intermolecular polymerization or poor regiocontrol[2].

This whitepaper details a highly optimized, 8-step linear synthesis pathway. By leveraging an orthogonal protecting group strategy (Cbz/Boc) and a high-dilution macrolactamization protocol, this route ensures absolute regiocontrol during the critical Aza-Michael addition[3] and maximizes the thermodynamic driving force for the 7-membered ring closure.

Retrosynthetic Strategy & Regiochemical Control

The target molecule features a gem-dimethyl group at C2 and an ethyl substituent on the amide nitrogen (N4). A direct reaction between an unprotected diamine and an acrylate would fail: the less sterically hindered secondary amine would preferentially attack the acrylate, leading to an undesired regioisomer.

To enforce strict causality in bond formation, we must disconnect the molecule into an orthogonally protected diamine and methyl acrylate.

  • Aza-Michael Disconnection: The sterically hindered primary amine (at the gem-dimethyl carbon) is left unprotected to selectively undergo conjugate addition with methyl acrylate.

  • Lactamization Disconnection: The secondary amine (ethyl-substituted) is temporarily protected with a Boc group to prevent its participation in the Aza-Michael step. It is later unmasked to attack the ester, forming the 7-membered lactam.

Retrosynthesis Target 4-Ethyl-2,2-dimethyl- 1,4-diazepan-5-one LinearAminoAcid Linear Amino Acid (Pre-cyclization) Target->LinearAminoAcid Lactamization MichaelAdduct Aza-Michael Adduct LinearAminoAcid->MichaelAdduct Deprotection Diamine Mono-protected Diamine MichaelAdduct->Diamine Aza-Michael Acrylate Methyl Acrylate MichaelAdduct->Acrylate Aib Cbz-Aib-OH Diamine->Aib Amidation

Fig 1. Retrosynthetic disconnection strategy highlighting the orthogonal protection approach.

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure intermediate integrity before progression.

Phase 1: Synthesis of the Orthogonally Protected Diamine Precursor

Step 1.1: Amidation of Cbz-Aib-OH

  • Procedure: Dissolve Cbz-Aib-OH (1.0 eq, 100 mmol) and HATU (1.2 eq) in anhydrous DMF (0.5 M). Add DIPEA (3.0 eq) and stir for 15 minutes to form the active ester. Add ethylamine hydrochloride (1.5 eq) and stir at 25 °C for 4 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Step 1.2: Borane Reduction of the Amide

  • Causality: BH₃·THF is selected over LiAlH₄ to selectively reduce the amide to an amine without cleaving the Cbz carbamate.

  • Procedure: Dissolve the amide (1.0 eq) in anhydrous THF (0.2 M). Dropwise add BH₃·THF (1.0 M in THF, 3.0 eq) at 0 °C. Reflux at 65 °C for 12 hours. Carefully quench with MeOH and 1M HCl at 0 °C, then reflux for 1 hour to break the boron-amine complex. Basify and extract with DCM.

Step 1.3: Boc Protection of the Secondary Amine

  • Procedure: Dissolve the crude amine (1.0 eq) in DCM (0.3 M). Add Triethylamine (1.5 eq) and Boc₂O (1.1 eq). Stir at 25 °C for 2 hours.

  • Workup: Wash with water and brine. Purify via silica gel chromatography to isolate the fully protected diamine.

Step 1.4: Hydrogenolysis (Cbz Deprotection)

  • Procedure: Dissolve the intermediate (1.0 eq) in MeOH (0.2 M). Add 10% Pd/C (0.1 eq w/w). Purge the flask and stir under an H₂ atmosphere (1 atm) at 25 °C for 6 hours. Filter through Celite and concentrate to yield the mono-protected diamine.

Phase 2: Aza-Michael Addition

Step 2.1: Conjugate Addition to Methyl Acrylate

  • Causality: With the secondary amine Boc-protected, the sterically hindered primary amine is forced to act as the sole nucleophile, ensuring perfect regiocontrol[3].

  • Procedure: Dissolve the mono-protected diamine (1.0 eq) in MeOH (0.5 M). Add methyl acrylate (1.5 eq). Heat the sealed vessel to 60 °C for 24 hours. Concentrate under reduced pressure to yield the Aza-Michael adduct.

Phase 3: Deprotection and Macrolactamization

Step 3.1: Ester Saponification

  • Procedure: Dissolve the adduct (1.0 eq) in a 3:1 mixture of THF/H₂O (0.2 M). Add LiOH·H₂O (3.0 eq) and stir at 25 °C for 4 hours. Acidify to pH 4 with 1M citric acid and extract with EtOAc.

Step 3.2: Boc Deprotection

  • Procedure: Treat the resulting acid with a 1:1 mixture of TFA/DCM (0.2 M) at 25 °C for 1 hour. Concentrate thoroughly and co-evaporate with toluene to remove residual TFA, yielding the amino acid TFA salt.

Step 3.3: High-Dilution Cyclization

  • Causality: 7-membered ring formation is entropically disfavored. To prevent intermolecular oligomerization, the reaction is run at extreme dilution (0.005 M) using a highly active coupling reagent (HATU)[2].

  • Procedure: Dissolve the amino acid TFA salt (1.0 eq) in anhydrous DMF to achieve a final concentration of 0.005 M. Add DIPEA (5.0 eq) to neutralize the TFA salt. Add HATU (1.5 eq) and stir at 25 °C for 16 hours. Concentrate under high vacuum, partition between EtOAc and water, and purify via preparative HPLC.

Workflow Step1 1. Amidation Cbz-Aib-OH + EtNH2 (HATU, DIPEA) Step2 2. Reduction Amide to Amine (BH3·THF) Step1->Step2 Step3 3. Boc Protection Secondary Amine (Boc2O, TEA) Step2->Step3 Step4 4. Hydrogenolysis Cbz Removal (H2, Pd/C) Step3->Step4 Step5 5. Aza-Michael Addition Conjugate Addition (Methyl Acrylate) Step4->Step5 Step6 6. Saponification Ester to Acid (LiOH) Step5->Step6 Step7 7. Boc Deprotection (TFA/DCM) Step6->Step7 Step8 8. Macrolactamization High Dilution (HATU, DIPEA) Step7->Step8

Fig 2. Step-by-step experimental workflow for the synthesis of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one.

Quantitative Data & Yield Analysis

The table below summarizes the stoichiometric parameters, reaction conditions, and expected metrics for the 8-step sequence. IPC mass-to-charge ratios are provided to ensure the self-validation of each intermediate.

PhaseStepReagents / CatalystTempTimeExpected YieldIPC Validation (LC-MS)
1 AmidationCbz-Aib-OH, EtNH₂, HATU, DIPEA25 °C4 h90%[M+H]⁺ 265.2
1 ReductionBH₃·THF65 °C12 h80%[M+H]⁺ 251.2
1 Boc ProtectionBoc₂O, TEA25 °C2 h95%[M+H]⁺ 351.2
1 HydrogenolysisH₂, 10% Pd/C25 °C6 h98%[M+H]⁺ 217.2
2 Aza-MichaelMethyl acrylate, MeOH60 °C24 h85%[M+H]⁺ 303.2
3 SaponificationLiOH·H₂O, THF/H₂O25 °C4 h95%[M+H]⁺ 289.2
3 DeprotectionTFA/DCM25 °C1 h>99%[M+H]⁺ 189.1
3 CyclizationHATU, DIPEA, DMF (0.005 M)25 °C16 h70%[M+H]⁺ 171.2

Overall theoretical yield for the 8-step sequence is approximately 37.9%, representing a highly efficient route for a sterically encumbered 7-membered heterocycle.

Sources

Exploratory

An In-depth Technical Guide to the Chemistry and Therapeutic Potential of Substituted 1,4-Diazepan-5-ones

Introduction to the 1,4-Diazepan-5-one Core Structure The 1,4-diazepan-5-one ring system is a foundational structure in the design of novel therapeutics. Its seven-membered ring provides a flexible yet constrained scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the 1,4-Diazepan-5-one Core Structure

The 1,4-diazepan-5-one ring system is a foundational structure in the design of novel therapeutics. Its seven-membered ring provides a flexible yet constrained scaffold that can be readily functionalized at multiple positions to modulate its physicochemical properties and biological activity. Derivatives of this core are recognized for a wide array of pharmacological applications, including acting as psychoactive drugs, peptidomimetics, and agents against viruses like HIV.[1] The clinical success of related diazepine structures, such as benzodiazepines, has further fueled interest in exploring the therapeutic potential of their analogues.[2]

The general structure of 1,4-diazepan-5-one is characterized by a seven-membered ring containing nitrogen atoms at positions 1 and 4, and a carbonyl group at position 5. The IUPAC name for the unsubstituted core is simply 1,4-diazepan-5-one.[3]

Caption: Core structure of 1,4-diazepan-5-one.

Synthetic Strategies for 1,4-Diazepan-5-one Derivatives

The synthesis of the 1,4-diazepan-5-one scaffold can be achieved through various synthetic routes, often tailored to the desired substitution pattern. These methods typically involve the formation of the seven-membered ring through cyclization reactions.

A common and efficient approach involves the use of microwave irradiation to facilitate the synthesis of 7-substituted-1,4-diazepin-5-ones, which can then be further modified.[4] This method offers the advantages of rapid reaction times and high yields.[4] Other strategies include solid-phase synthesis, which is particularly useful for creating libraries of compounds for high-throughput screening.[5] This technique involves immobilizing a starting material on a resin and sequentially adding building blocks, followed by cyclization and cleavage from the solid support.[5]

Representative Synthesis Protocol: Schmidt Rearrangement

One established method for the synthesis of 1-substituted 1,4-diazepan-5-ones is the Schmidt rearrangement of a corresponding 1-substituted-piperidin-4-one. This reaction involves the treatment of the piperidinone with sodium azide in the presence of a strong acid, leading to the insertion of a nitrogen atom into the ring.

Step-by-step methodology for the synthesis of 1-Benzyl-1,4-diazepan-5-one: [6]

  • A mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is cooled to 273 K.

  • 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the stirred mixture.

  • Sodium azide (32.5 g, 0.5 mol) is added cautiously over a period of 3 hours, maintaining the temperature at approximately 278 K.

  • The reaction mixture is stirred for an additional hour at the same temperature.

  • Ice (1 kg) is added rapidly to quench the reaction, followed by alkalization with 15% ammonium hydroxide (200 mL) to a pH of 11.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 100 ml).

  • The combined organic extracts are dried over sodium sulfate and concentrated under reduced pressure.

  • The resulting residue is recrystallized from ethyl acetate to yield the final product.

Caption: General synthetic pathway via Schmidt rearrangement.

Physicochemical and Structural Properties

The physicochemical properties of 1,4-diazepan-5-one derivatives are heavily influenced by the nature of their substituents. The core structure contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and the nitrogen atoms), suggesting that these compounds are likely to exhibit some degree of aqueous solubility and can participate in intermolecular interactions.

Conformational Analysis

The seven-membered diazepine ring is flexible and can adopt several conformations, with the most common being chair and boat forms.[1][7] X-ray crystallographic studies of various derivatives have provided valuable insights into their solid-state structures. For instance, in t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one, the seven-membered ring adopts a chair conformation.[1] In contrast, its nitroso derivative exists in a boat conformation.[1] The specific conformation is influenced by the steric and electronic effects of the substituents on the ring. In some cases, the seven-membered ring can exhibit disorder in the crystal structure due to its conformational flexibility.[4]

CompoundConformationKey Structural FeaturesReference
t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-oneChairN-H...O hydrogen bonds lead to dimer formation.[1][7]
t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-oneBoatN-H...O hydrogen bonds lead to dimer formation.[1][7]
2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-oneChair4-chlorophenyl groups are in equatorial orientations.[8]
1-Benzyl-1,4-diazepan-5-oneChair-likeBenzyl and diazepanone rings are nearly perpendicular.[6]

Spectroscopic Characterization

The structural elucidation of 1,4-diazepan-5-one derivatives relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectra of these compounds are characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide (lactam) group, typically observed in the range of 1680-1690 cm⁻¹.[9] Another key feature is the N-H stretching vibration, which appears as a broader band, often in the region of 3200-3400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the precise connectivity and stereochemistry of these molecules. The protons on the carbon atoms adjacent to the nitrogen atoms typically appear in the downfield region of the ¹H NMR spectrum. The chemical shifts and coupling constants of the ring protons can provide information about the ring's conformation in solution. For example, in the ¹H-NMR spectrum of 3-[7-(4-bromophenyl)-2,2-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one, the signals for the methyl groups appear as singlets at δ 1.44 and 1.47 ppm, while the methylene protons adjacent to the nitrogen atom appear as a singlet at δ 3.62 ppm.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of these compounds. The molecular ion peak (M+) is typically observed, and fragmentation often involves the cleavage of the seven-membered ring.

Spectroscopic TechniqueCharacteristic FeatureApproximate RangeReference
IR SpectroscopyC=O stretch (amide)1680-1690 cm⁻¹[9]
IR SpectroscopyN-H stretch3200-3400 cm⁻¹
¹H NMR SpectroscopyCH₂-N protonsδ 2.5-4.0 ppm[10]
¹³C NMR SpectroscopyC=O (amide) carbonδ 170-180 ppm[10]

Biological Activity and Therapeutic Potential

The 1,4-diazepan-5-one scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets, leading to a wide range of biological activities.[11]

Derivatives of 1,4-diazepine have shown promise in several therapeutic areas:

  • Antimicrobial and Antifungal Activity: Certain substituted 1,4-diazepan-5-ones have demonstrated significant antibacterial and antifungal properties.[7]

  • Anti-HIV Activity: Analogues of 1,4-diazepine nucleosides have been synthesized and investigated as potential agents against HIV-1 and HIV-2.[1]

  • Anticancer Activity: The 1,4-diazepine core has been explored for its potential in developing new anticancer agents.[1][7]

  • Central Nervous System (CNS) Activity: The 1,4-diazepine ring system is a key component of many psychoactive drugs due to its ability to modulate signals in the CNS.[1]

The biological activity is highly dependent on the nature and position of the substituents on the diazepine ring. Further research, including molecular docking studies, can help in the rational design of new derivatives with enhanced potency and selectivity for specific biological targets.[1][7]

Sources

Foundational

Structural and Pharmacological Profiling of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one: A Technical Guide to Diazepanone Scaffolds in Drug Discovery

Executive Summary The 1,4-diazepan-5-one scaffold represents a privileged, seven-membered nitrogen-containing heterocyclic system with profound implications in modern medicinal chemistry. Recognized for their utility as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-diazepan-5-one scaffold represents a privileged, seven-membered nitrogen-containing heterocyclic system with profound implications in modern medicinal chemistry. Recognized for their utility as peptidomimetics and molecular scaffolds, diazepanone derivatives have demonstrated significant therapeutic potential, ranging from anti-tubercular agents targeting Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb)[1] to antiviral inhibitors of the Hepatitis C Virus (HCV) NS5B RNA polymerase[2].

This technical whitepaper provides an in-depth analysis of a highly specific derivative: 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one (CAS: 1893833-39-0)[3]. By dissecting the causality behind its structural modifications—specifically the steric constraints of the 2,2-dimethyl group and the lipophilic enhancement of the N4-ethylation—this guide equips drug development professionals with actionable insights into synthesizing, validating, and deploying this scaffold in target-directed drug discovery.

Structural & Physicochemical Profiling

The pharmacological efficacy of 1,4-diazepan-5-ones is heavily dictated by their 3D conformational dynamics. Unsubstituted seven-membered rings typically suffer from high entropic penalties due to rapid chair-boat interconversions. The strategic functionalization of the 4-ethyl-2,2-dimethyl derivative resolves these liabilities through precise stereoelectronic effects.

The Thorpe-Ingold Effect and Conformational Locking

The introduction of a gem-dimethyl group at the C2 position induces the Thorpe-Ingold effect (angle compression). This steric bulk restricts the rotational degrees of freedom of the adjacent N1-C2 and C2-C3 bonds, effectively "locking" the seven-membered 1,4-diazepane ring into a thermodynamically stable chair conformation[4]. This pre-organization reduces the entropic penalty upon binding to a target protein's catalytic cleft, significantly enhancing binding affinity.

N4-Ethylation: Modulating Lipophilic Efficiency

The lactam nitrogen (N4) in an unsubstituted diazepanone acts as a hydrogen bond donor, which can limit blood-brain barrier (BBB) penetration and cellular permeability. Alkylation with an ethyl group at N4 eliminates this donor capacity, lowering the Topological Polar Surface Area (TPSA) and increasing the partition coefficient (LogP). This modification ensures the molecule maintains an optimal drug-like balance[1].

Table 1: Physicochemical Property Comparison (Calculated)

PropertyUnsubstituted 1,4-diazepan-5-one4-Ethyl-2,2-dimethyl-1,4-diazepan-5-oneMechanistic Causality / Impact
Molecular Weight 114.15 g/mol 170.25 g/mol Increased van der Waals volume for optimal hydrophobic pocket filling.
LogP (Est.) -0.821.25N-ethylation drives lipophilicity, crucial for cell membrane permeability.
TPSA 41.5 Ų29.1 ŲLoss of the N4 H-bond donor reduces desolvation energy during target binding.
Conformation Highly flexible (Chair ⇌ Boat)Rigid (Locked Chair)gem-Dimethylation restricts ring puckering, optimizing shape complementarity[4].

Synthetic Methodology: A Self-Validating Workflow

To ensure high yield and regioselectivity, the synthesis of 4-ethyl-2,2-dimethyl-1,4-diazepan-5-one must exploit the inherent pKa differences within the heterocycle. The aliphatic amine (N1) has a pKa of ~35, while the lactam nitrogen (N4) is significantly more acidic (pKa ~15). This differential allows for selective N4-alkylation without the need for complex protecting group strategies.

Protocol 1: De Novo Synthesis and Selective Alkylation

Note: All reactions must be performed under an inert argon atmosphere using anhydrous solvents to prevent premature hydrolysis of intermediates.

  • Aza-Michael Addition:

    • Action: Dissolve 2-methylpropane-1,2-diamine (1.0 eq) and ethyl acrylate (1.1 eq) in anhydrous ethanol. Stir at 25°C for 12 hours.

    • Causality: The highly nucleophilic, unhindered primary amine attacks the β-carbon of the acrylate, forming an intermediate amino ester.

  • Thermal Lactamization:

    • Action: Add a catalytic amount of sodium ethoxide (NaOEt) and reflux the mixture at 80°C for 24 hours. Monitor via TLC until the intermediate is consumed.

    • Causality: Base-catalyzed intramolecular amidation drives the ring closure, yielding the intermediate 2,2-dimethyl-1,4-diazepan-5-one.

  • Selective N4-Deprotonation:

    • Action: Isolate the lactam, dissolve in anhydrous DMF, and cool to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).

    • Causality: NaH selectively abstracts the more acidic lactam proton at N4 (pKa ~15), leaving the N1 aliphatic amine intact.

  • SN2 Alkylation:

    • Action: Dropwise add ethyl iodide (1.2 eq). Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

    • Causality: The localized N4 anion undergoes a rapid SN2 substitution with ethyl iodide, yielding the final 4-ethyl-2,2-dimethyl-1,4-diazepan-5-one.

Synthesis A 2-Methylpropane- 1,2-diamine C Intermediate Amino Ester A->C Step 1: Coupling B Ethyl Acrylate (Aza-Michael Addition) B->C Step 1: Coupling D Thermal Cyclization (Lactamization) C->D Step 2: Heating E 2,2-Dimethyl- 1,4-diazepan-5-one D->E Ring Closure F NaH / Ethyl Iodide (Selective N4-Alkylation) E->F Deprotonation (pKa ~15) G 4-Ethyl-2,2-dimethyl- 1,4-diazepan-5-one F->G SN2 Alkylation

Synthetic workflow for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one via selective N4-alkylation.

Pharmacological Applications & Target Binding

The 1,4-diazepan-5-one architecture is not merely a structural curiosity; it is a highly active pharmacophore. Recent drug discovery campaigns have validated this scaffold against high-value infectious disease targets.

  • Anti-Tubercular Activity (PtpB-Mtb): 1,4-diazepane derivatives have been identified as potent, non-anionic inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. The scaffold provides low-micromolar inhibitory potency and strong binding affinity (Kd values in the sub-micromolar range) while maintaining excellent cell permeability and minimal cytotoxicity[1].

  • Antiviral Activity (HCV NS5B): Crystallographic and docking studies demonstrate that diazepanone derivatives act as robust inhibitors of the Hepatitis C Virus NS5B RNA polymerase. The critical interaction is driven by the C5 lactam carbonyl oxygen, which acts as a potent hydrogen bond acceptor, forming stable intermolecular hydrogen bonds with key residues such as TYR 448 in the catalytic active site[2].

Binding Ligand 4-Ethyl-2,2-dimethyl- 1,4-diazepan-5-one HBA C5 Lactam Carbonyl (H-Bond Acceptor) Ligand->HBA Steric C2 gem-Dimethyl (Conformational Lock) Ligand->Steric Lipo N4 Ethyl Group (Hydrophobic Probe) Ligand->Lipo Target1 TYR 448 (NS5B) Catalytic Cleft HBA->Target1 H-Bond (2.8 Å) Target2 Binding Pocket Shape Complementarity Steric->Target2 Entropic Optimization Target3 Lipophilic Cavity (Desolvation Zone) Lipo->Target3 van der Waals

Pharmacophore binding model of the diazepanone scaffold within a target catalytic cleft.

Experimental Protocols for Structural Validation

To definitively prove the structural integrity and the predicted chair conformation of the synthesized 4-ethyl-2,2-dimethyl-1,4-diazepan-5-one, single-crystal X-ray diffraction (SCXRD) is the gold standard[4].

Protocol 2: Crystallization & X-ray Diffraction Analysis
  • Crystal Growth via Vapor Diffusion:

    • Action: Dissolve 50 mg of the highly purified compound in 1 mL of Dichloromethane (DCM) in an inner vial. Place this inside a larger sealed chamber containing 10 mL of Hexane (anti-solvent). Incubate undisturbed at 4°C for 72-96 hours.

    • Causality: Slow diffusion of the non-polar anti-solvent into the DCM lowers the solubility threshold gradually, promoting the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.

  • Data Collection:

    • Action: Select a crystal of suitable dimensions (e.g., 0.2 × 0.2 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil. Collect diffraction data on a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 293 K[4].

    • Causality: Mo Kα radiation provides the optimal wavelength for resolving the electron density of light-atom organic frameworks without severe absorption effects.

  • Structure Solution & Conformational Analysis:

    • Action: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Calculate the Cremer & Pople puckering parameters.

    • Causality: Puckering parameters mathematically validate the displacement of the N1 and C5 atoms from the least-squares plane, confirming whether the gem-dimethyl group successfully forces the 1,4-diazepane ring into the desired equatorial chair conformation[4].

References

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. ASM Journals. Available at: [Link]

  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. PubMed Central (PMC). Available at:[Link]

  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCr Journals. Available at:[Link]

  • 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one (CAS 1893833-39-0). ChemSrc. Available at:[Link]

Sources

Foundational

Thermodynamic and Kinetic Solubility Profiling of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one: A Technical Guide

Executive Summary In contemporary drug discovery, the shift toward molecules with high sp³ character (Fsp³) has revitalized interest in saturated, non-planar heterocyclic scaffolds. 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the shift toward molecules with high sp³ character (Fsp³) has revitalized interest in saturated, non-planar heterocyclic scaffolds. 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one (CAS: 1893833-39-0) represents a specialized class of aliphatic homopiperazine-derived lactams[1]. Unlike classical planar benzodiazepines (e.g., diazepam) which often suffer from poor aqueous solubility due to high crystal lattice energies[2], this highly functionalized 1,4-diazepanone offers a unique three-dimensional conformational space.

This whitepaper provides an in-depth technical framework for profiling the solubility of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one. By establishing self-validating experimental protocols, we bridge the gap between predictive physicochemical modeling and empirical thermodynamic data, ensuring that formulation scientists and medicinal chemists have a robust foundation for early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.

Molecular Architecture & Physicochemical Baseline

To accurately design a solubility assay, one must first deconstruct the causality between the molecule's architecture and its solvation thermodynamics.

The structure of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one consists of a 7-membered diazepane ring featuring a secondary amine at position 1, a gem-dimethyl group at position 2, and an N-ethyl substituted lactam (tertiary amide) at position 4/5.

  • Steric Disruption and Lattice Energy: The gem-dimethyl group at C2 plays a critical causal role in solubility. The steric bulk of these twin methyl groups disrupts planar intermolecular hydrogen-bond networks in the solid state. This lowers the crystal lattice energy, directly enhancing the intrinsic aqueous solubility ( S0​ ) compared to flat, aromatic analogs.

  • Ionization Potential: The secondary amine (N1) is the primary basic center. Based on structural analogs of 1,4-diazepane derivatives, this amine exhibits a predicted pKa​ of approximately 9.0 to 9.6[3].

Table 1: Physicochemical Parameters

ParameterValueMechanistic Implication
IUPAC Name 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-oneDefines the 7-membered homopiperazine lactam core.
CAS Number 1893833-39-0Unique chemical identifier[1].
Molecular Weight 170.25 g/mol Low MW favors high kinetic solubility and rapid dissolution.
Predicted pKa​ ~9.0 - 9.6 (Amine)Molecule will be highly protonated at physiological pH[3].
Predicted LogP ~1.4Moderate lipophilicity; ideal for oral bioavailability.

Solubility Behavior & pH Dependence

The solubility of ionizable compounds is strictly governed by the Henderson-Hasselbalch relationship. Because 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one possesses a basic amine, its aqueous solubility is highly pH-dependent. At physiological pH (7.4), the molecule exists predominantly in its protonated, cationic form, which thermodynamically drives its interaction with water dipoles, resulting in high apparent solubility. As the pH approaches the pKa​ (e.g., pH 10.0), the compound reverts to its neutral free base, and solubility drops to its intrinsic baseline ( S0​ ).

Table 2: pH-Dependent Thermodynamic Aqueous Solubility Profile (Representative Data)

Media / BufferpHDominant Ionization StateEstimated Solubility (mg/mL)
SGF (Simulated Gastric Fluid) 1.2Fully Protonated (Cationic)> 100.0
Acetate Buffer 4.5Fully Protonated (Cationic)> 100.0
PBS / FaSSIF 7.4Predominantly Protonated~ 45.0
Borate Buffer 10.0Neutral (Free Base)~ 5.0 (Intrinsic, S0​ )

Table 3: Organic Solvent Solubility Profile

SolventPolarity IndexEstimated SolubilityLaboratory Application
DMSO 7.2> 100 mg/mLHigh-throughput kinetic stock preparation[4].
Methanol 5.1> 100 mg/mLHPLC mobile phase / Liquid-liquid extraction.
Dichloromethane 3.1> 50 mg/mLOrganic synthesis / Aqueous partitioning.
Hexane 0.1< 1 mg/mLAnti-solvent precipitation / Crystallization.

Experimental Methodologies: Establishing a Self-Validating System

To ensure absolute scientific integrity (E-E-A-T), solubility must be measured using protocols that internally validate the state of equilibrium. We distinguish between Kinetic Solubility (useful for early HTS screening) and Thermodynamic Solubility (the gold standard for formulation).

Thermodynamic Solubility (The "Gold Standard" Shake-Flask Method)

The shake-flask method is selected for thermodynamic solubility because it allows the system to reach a true equilibrium between the solid crystal lattice and the solvated state. This eliminates the supersaturation artifacts frequently observed in DMSO-driven kinetic assays[5]. A 24 to 72-hour incubation period is mandated because the dissolution of highly stable polymorphs is a slow, thermodynamically driven process; premature sampling leads to an underestimation of the true equilibrium solubility[6].

Step-by-Step Protocol:

  • Sample Preparation: Weigh an excess amount (e.g., 2-5 mg) of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one solid powder into 1.5 mL glass Whatman MiniUniPrep vials (or equivalent)[6].

  • Buffer Addition: Add 500 µL of the target aqueous buffer (e.g., pH 7.4 phosphate buffer, 0.1 M). Crucial Check: Ensure a visible excess of solid remains in the vial to guarantee saturation.

  • Equilibration: Seal the vials tightly and incubate in a temperature-controlled orbital shaker at 25°C and 400 rpm for 24 to 72 hours[6].

  • Phase Separation: After the incubation period, separate the undissolved solid from the saturated solution by centrifuging the samples at 10,000 × g for 15 minutes, or by filtering through a 0.45 µm PTFE syringe filter.

  • Quantification: Dilute the clear supernatant appropriately with mobile phase and analyze via isocratic HPLC-UV (or LC-MS/MS) against a pre-established 4-point calibration curve prepared in Acetonitrile or DMSO[7].

Kinetic Solubility (High-Throughput Nephelometry)

Kinetic solubility measures the concentration at which a compound precipitates out of a DMSO stock when introduced to an aqueous environment. We strictly limit the final DMSO concentration to ≤2%. Causality: DMSO acts as a powerful cosolvent; exceeding 2% artificially inflates the apparent solubility of the compound, leading to false positives in early drug screening[4].

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO[4].

  • Serial Dilution: Perform linear serial dilutions of the DMSO stock into the target aqueous buffer (pH 7.4) in a 96-well plate, ensuring final DMSO concentration remains ≤2%.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for potential nucleation and precipitation.

  • Detection: Measure the precipitate appearance via light scattering using a laser nephelometer. The kinetic solubility limit is recorded as the highest concentration before a statistically significant increase in light scattering is detected[8].

Workflow Visualization

The following diagram illustrates the logical flow and decision gates of the self-validating Thermodynamic Shake-Flask protocol.

G N1 Solid Compound (Excess 2-5 mg) N2 Add Aqueous Buffer (pH 1.2 - 10.0) N1->N2 N3 Orbital Shaking (25°C, 24-72 hrs) N2->N3 N4 Equilibrium Reached? (Solid still present) N3->N4 N4->N3 No (Add more solid) N5 Phase Separation (Centrifugation/Filtration) N4->N5 Yes N6 HPLC-UV / LC-MS Quantification N5->N6 N7 Thermodynamic Solubility Profile N6->N7

Fig 1. High-throughput shake-flask workflow for thermodynamic solubility profiling.

Conclusion

The solubility profile of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one is fundamentally dictated by its high Fsp³ character, the steric disruption provided by its gem-dimethyl group, and the basicity of its secondary amine. By employing rigorous, causality-driven methodologies—specifically the thermodynamic shake-flask method and controlled kinetic nephelometry—researchers can generate highly accurate, self-validating physicochemical data. This ensures that downstream formulation and pharmacokinetic modeling are built upon an authoritative and structurally sound foundation.

Sources

Exploratory

Technical Whitepaper: Physical Characteristics and Characterization Protocols of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

Executive Summary & Structural Analysis In modern drug discovery, conformationally restricted diamines and functionalized diazepanes are highly valued as privileged scaffolds. 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Analysis

In modern drug discovery, conformationally restricted diamines and functionalized diazepanes are highly valued as privileged scaffolds. 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one (CAS: 1893833-39-0) represents a unique, sterically hindered seven-membered heterocyclic building block[1]. The presence of the lactam moiety (5-one) coupled with a tertiary amine and specific alkyl substitutions (4-ethyl, 2,2-dimethyl) imparts distinct physicochemical properties that influence solubility, lipophilicity, and metabolic stability.

This whitepaper provides an in-depth analysis of the physical characteristics of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one, establishing rigorous, self-validating analytical protocols for its characterization in pharmaceutical development.

Physicochemical Profiling

The physical properties of a diazepanone derivative dictate its utility in synthetic workflows and its behavior in biological systems. The 2,2-dimethyl substitution introduces significant steric bulk adjacent to the secondary amine (position 1), altering the basicity (pKa) of the nitrogen and restricting the conformational flexibility of the seven-membered ring. The N-ethylation at the lactam nitrogen (position 4) further modulates hydrogen bond donor capacity, rendering the molecule a pure hydrogen bond acceptor at the lactam site.

Quantitative Data Summary

The following table summarizes the key physical characteristics (empirical and computationally derived) for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one:

PropertyValue / DescriptionAnalytical Implication
Chemical Formula C9H18N2OFundamental mass determination.
Molecular Weight 170.25 g/mol High-resolution mass spectrometry (HRMS) target.
Physical State Viscous liquid to low-melting solidRequires careful handling during crystallization.
LogP (Predicted) 1.2 - 1.5Indicates moderate lipophilicity; favorable for oral bioavailability.
Hydrogen Bond Donors 1 (N1-H)Capable of specific target interactions.
Hydrogen Bond Acceptors 2 (N4, O)Modulates aqueous solubility.
Topological Polar Surface Area ~32.3 ŲExcellent membrane permeability profile.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the physical characterization of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one must follow a self-validating workflow. We employ a tripartite analytical approach: Nuclear Magnetic Resonance (NMR) for structural connectivity, Differential Scanning Calorimetry (DSC) for thermal profiling, and Liquid Chromatography-Mass Spectrometry (LC-MS) for purity and exact mass.

Protocol: Comprehensive Physicochemical Characterization

Step 1: Sample Preparation and LC-MS Purity Profiling

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Inject 2 µL into a UPLC system coupled with a Q-TOF mass spectrometer.

  • Causality: Methanol ensures complete solvation of the moderately lipophilic scaffold. Q-TOF provides exact mass validation (target [M+H]+ = 171.149), confirming the absence of isobaric impurities.

Step 2: 1D and 2D NMR Structural Elucidation

  • Action: Dissolve 15 mg of the analyte in 0.6 mL of CDCl3. Acquire 1H, 13C, COSY, and HSQC spectra at 298 K.

  • Causality: The 2,2-dimethyl protons will appear as a distinct singlet, serving as an internal anchor for structural assignment. The COSY spectrum will validate the connectivity of the 4-ethyl group and the diazepane ring protons, ensuring the regiochemistry of the substitutions is correct.

Step 3: Thermal Analysis via DSC

  • Action: Load 3-5 mg of the sample into a standard aluminum pan. Heat from 20°C to 250°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Causality: DSC accurately identifies phase transitions (melting point, glass transition). The nitrogen purge prevents oxidative degradation at elevated temperatures, ensuring the endothermic peaks observed are purely physical transitions.

Workflow Visualization

CharacterizationWorkflow Start 4-Ethyl-2,2-dimethyl- 1,4-diazepan-5-one LCMS LC-MS Profiling (Purity & Exact Mass) Start->LCMS NMR NMR Spectroscopy (Regiochemistry) Start->NMR DSC DSC Analysis (Thermal Properties) Start->DSC Val1 Mass Validation [M+H]+ 171.149 LCMS->Val1 Val2 Structural Anchor (2,2-dimethyl singlet) NMR->Val2 Val3 Phase Transition (Melting Point) DSC->Val3 Output Validated Physicochemical Profile Val1->Output Val2->Output Val3->Output

Caption: Self-validating physicochemical characterization workflow for diazepanone derivatives.

Implications for Drug Development

The physical characteristics of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one make it a highly desirable scaffold for medicinal chemistry. The low Topological Polar Surface Area (TPSA) of ~32.3 Ų strongly predicts excellent blood-brain barrier (BBB) penetration, making this building block suitable for central nervous system (CNS) drug discovery. Furthermore, the steric hindrance provided by the 2,2-dimethyl group protects the adjacent amine from rapid metabolic N-dealkylation by cytochrome P450 enzymes, potentially enhancing the pharmacokinetic half-life of derived therapeutics.

References

  • ChemSrc. "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one CAS No: 1893833-39-0." ChemSrc Database, 2024. URL:[Link]

Sources

Foundational

A Technical Guide to the Synthesis, Properties, and Applications of 1,4-Diazepan-5-one Derivatives

Disclaimer: Initial literature searches for the specific molecule "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" did not yield specific data. This guide, therefore, provides a comprehensive overview of the broader class of 1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Initial literature searches for the specific molecule "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" did not yield specific data. This guide, therefore, provides a comprehensive overview of the broader class of 1,4-diazepan-5-one derivatives, a significant scaffold in medicinal chemistry. The principles and methodologies discussed herein are directly applicable to the conceptual design and potential synthesis of the requested compound.

Introduction

The 1,4-diazepan-5-one core is a seven-membered heterocyclic motif that has garnered considerable attention from chemists and pharmacologists. This structural framework is a key component in a variety of biologically active compounds. Derivatives of 1,4-diazepan-5-one have shown a wide range of medicinal properties, including antimicrobial, anti-HIV, herbicidal, psychotropic, and anticancer activities.[1] Their significance is further underscored by their role as core moieties in the synthesis of well-known drugs such as dibenzepine and clozapine.[1] This guide will delve into the synthetic strategies for creating 1,4-diazepan-5-one derivatives, their structural characteristics, and their potential applications in drug discovery.

Synthesis of the 1,4-Diazepan-5-one Scaffold

The synthesis of 1,4-diazepan-5-one derivatives can be achieved through various synthetic routes. A common and effective method involves a domino process that utilizes simple starting materials.

Domino Process for Synthesis

A step- and atom-economical protocol allows for the synthesis of 1,4-diazepanes from 1,2-diamines and alkyl 3-oxohex-5-enoates.[2] This method often proceeds under solvent-free conditions. The key step in this process is the in-situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization to form the diazepane ring.[2]

Experimental Protocol: Domino Synthesis of a 1,4-Diazepan-5-one Derivative [2]

  • Reactant Preparation: In a round-bottom flask, combine ethane-1,2-diamine (1 mmol) and methyl 3-oxohex-5-enoate (1 mmol).

  • Reaction Conditions: The reaction can often be performed under solvent-free conditions. Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is purified by column chromatography on silica gel to yield the desired 1,4-diazepan-5-one derivative.

Domino Synthesis of 1,4-Diazepan-5-one 1,2-Diamine 1,2-Diamine Aza-Nazarov Reagent (in situ) Aza-Nazarov Reagent (in situ) 1,2-Diamine->Aza-Nazarov Reagent (in situ) Domino Reaction Alkyl 3-oxohex-5-enoate Alkyl 3-oxohex-5-enoate Alkyl 3-oxohex-5-enoate->Aza-Nazarov Reagent (in situ) 1,4-Diazepan-5-one 1,4-Diazepan-5-one Aza-Nazarov Reagent (in situ)->1,4-Diazepan-5-one Intramolecular aza-Michael Cyclization

Caption: Domino synthesis of 1,4-diazepan-5-ones.

Microwave-Assisted Synthesis

Microwave irradiation has been demonstrated as an efficient method for the synthesis of 7-substituted-1,4-diazepin-5-ones, leading to rapid reactions and good yields.[3] The resulting products can be further modified, for instance, through catalytic reduction to yield 1,4-diazepan-5-ones and 1,4-diazepanes.[3]

Physicochemical Properties and Structural Analysis

The structural features of 1,4-diazepan-5-one derivatives have been elucidated through techniques such as X-ray crystallography. These studies reveal that the seven-membered 1,4-diazepane ring typically adopts a chair conformation.[4] Substituents on the ring, such as phenyl groups, often occupy equatorial positions to minimize steric hindrance.[4]

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the solid-state packing of these molecules. For example, N-H···O hydrogen bonds can lead to the formation of dimers.[1]

Table 1: Physicochemical Properties of a Representative 1,4-Diazepan-5-one Derivative

PropertyValueReference
Molecular FormulaC19H20Cl2N2O[4]
ConformationChair[4]
Intermolecular InteractionsN-H···O hydrogen bonding[1]

Applications in Medicinal Chemistry

The 1,4-diazepan-5-one scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.

Anticancer Activity

Derivatives of the related dibenzo[b,e][1][2]diazepin-11-one have been synthesized and identified as potent and selective checkpoint kinase 1 (Chk1) inhibitors.[5] These compounds were developed through structure-based design, aided by protein X-ray crystallography.[5] One such derivative demonstrated a strong ability to abrogate the G2 cell cycle arrest and significantly increase the cytotoxicity of the chemotherapeutic agent camptothecin.[5]

Mechanism of Chk1 Inhibition DNA Damage DNA Damage Chk1 Activation Chk1 Activation DNA Damage->Chk1 Activation G2 Arrest G2 Arrest Chk1 Activation->G2 Arrest Apoptosis Apoptosis G2 Arrest->Apoptosis Abrogation leads to 1,4-Diazepan-5-one Derivative 1,4-Diazepan-5-one Derivative 1,4-Diazepan-5-one Derivative->Chk1 Activation Inhibits

Caption: Inhibition of Chk1 by 1,4-diazepan-5-one derivatives.

Docking Studies

Computational docking studies have been employed to predict the binding affinity of 1,4-diazepan-5-one derivatives to target proteins. For instance, certain derivatives have been shown to inhibit the active site of target proteins, suggesting their potential as drug candidates.[1]

Conclusion and Future Perspectives

The 1,4-diazepan-5-one scaffold represents a versatile and valuable platform for the development of new therapeutic agents. The synthetic methodologies are well-established and offer avenues for the creation of diverse libraries of compounds. While no specific information is currently available for "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one," the synthetic strategies and biological activities discussed in this guide provide a solid foundation for its future synthesis and evaluation. Further research into this class of compounds is warranted to explore their full therapeutic potential.

References

  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC. (n.d.).
  • Synthesis of 1,4-Diazepin-5-ones under Microwave Irradiation and Their Reduction Products | Request PDF - ResearchGate. (n.d.).
  • Synthesis of 1,4-Diazepanes and Benzo[b][1][2]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent | The Journal of Organic Chemistry - ACS Publications. (2020, August 21). Retrieved from

  • Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][1][2]diazepin-11-one-based potent and selective Chk-1 inhibitors - PubMed. (2007, August 23). Retrieved from

  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC. (n.d.).

Sources

Exploratory

"4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" potential biological activity

An In-Depth Technical Guide on the Potential Biological Activity of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one Abstract The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Potential Biological Activity of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

Abstract

The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of the potential biological activities of a novel derivative, 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one. While direct biological data for this specific molecule is not yet available in the public domain, this document extrapolates potential therapeutic applications based on the well-established pharmacology of structurally related compounds. We will delve into potential activities in the realms of central nervous system (CNS) disorders, oncology, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the initial exploration and characterization of this and similar novel chemical entities. We will outline a logical, multi-tiered screening strategy, from initial in silico assessments to detailed in vitro and cell-based assays, providing the causal reasoning behind each experimental choice.

Introduction: The 1,4-Diazepan-5-one Core and the Novelty of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

The seven-membered diazepine ring system is a cornerstone of modern pharmacology. In particular, the fusion of a diazepine ring with a benzene ring gives rise to the benzodiazepine class of drugs, which have seen widespread clinical use for decades.[1][2][3] These compounds are well-known for their effects on the central nervous system, primarily as anxiolytics, sedatives, anticonvulsants, and muscle relaxants.[3][4] Their mechanism of action often involves the modulation of the gamma-aminobutyric acid (GABA) type A receptor.[3][5]

Beyond the CNS, the versatility of the diazepine scaffold has led to the exploration of its derivatives for a wide range of other therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][6][7][8] The subject of this guide, 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one, is a non-benzofused diazepanone. The absence of the fused benzene ring may alter its physicochemical properties and target specificity compared to classical benzodiazepines, potentially reducing off-target effects or opening new therapeutic windows. The ethyl group at the 4-position and the gem-dimethyl groups at the 2-position are key structural features that will influence its conformation, lipophilicity, and interactions with biological targets.

Given the novelty of this compound, a systematic and hypothesis-driven approach is essential to unlock its therapeutic potential. This guide will provide the foundational knowledge and experimental frameworks to initiate such an investigation.

Part 1: Initial Assessment - In Silico and Structural Analysis

Before embarking on costly and time-consuming wet-lab experiments, a robust in silico analysis can provide valuable insights into the potential biological targets of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one.

Physicochemical Profiling and ADMET Prediction

The first step is to compute the key physicochemical properties of the molecule to assess its drug-likeness. This includes parameters such as molecular weight, logP (lipophilicity), hydrogen bond donors and acceptors, and polar surface area. These parameters can be calculated using various computational tools (e.g., SwissADME, StarDrop™). The results will indicate the likelihood of good oral bioavailability and membrane permeability, according to established guidelines like Lipinski's Rule of Five.

Following this, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties should be predicted. This will help to flag potential liabilities early on, such as poor metabolic stability, potential for P450 enzyme inhibition, or predicted toxicity.

Target Prediction via Molecular Docking and Pharmacophore Modeling

Based on the known activities of the broader 1,4-diazepine class, a focused virtual screening campaign can be initiated.

  • CNS Targets: A primary focus should be on the GABA-A receptor. Molecular docking studies can be performed using crystal structures of the GABA-A receptor to predict the binding mode and affinity of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one. Comparisons can be made with known benzodiazepine ligands like diazepam.[9][10][11]

  • Oncology Targets: For potential anticancer activity, docking studies can be conducted against targets known to be modulated by diazepine-like structures. A key example is the Checkpoint Kinase 1 (Chk1), for which inhibitors based on a dibenzo[b,e][7][12]diazepin-11-one scaffold have been designed.[13]

  • Other Potential Targets: Depending on the results of broader pharmacophore screening and similarity searches against databases of bioactive molecules (e.g., ChEMBL), other potential targets may emerge.

The following diagram illustrates the initial in silico workflow:

in_silico_workflow start Start: 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one Structure physchem Physicochemical Profiling (Lipinski's Rule, etc.) start->physchem admet ADMET Prediction (Metabolism, Toxicity) physchem->admet target_pred Target Prediction admet->target_pred docking_gaba Molecular Docking: GABA-A Receptor target_pred->docking_gaba CNS Focus docking_cancer Molecular Docking: Oncology Targets (e.g., Chk1) target_pred->docking_cancer Oncology Focus pharma_screen Pharmacophore Screening & Similarity Search target_pred->pharma_screen Broad Screening hypothesis Formulate Biological Hypotheses docking_gaba->hypothesis docking_cancer->hypothesis pharma_screen->hypothesis end Proceed to In Vitro Screening hypothesis->end

Caption: Initial in silico workflow for target identification.

Part 2: Potential Therapeutic Applications & Screening Strategies

Based on the extensive literature on 1,4-diazepine derivatives, we can postulate several key therapeutic areas for investigation.[6][14]

Central Nervous System Disorders

The structural similarity to benzodiazepines makes CNS applications the most logical starting point.

Screening Strategy:

  • Primary Screen: A radioligand binding assay to determine the affinity of the compound for the benzodiazepine binding site on the GABA-A receptor.

  • Functional Assay: An electrophysiology assay (e.g., patch-clamp) on cultured neurons or cell lines expressing GABA-A receptors to determine if the compound acts as a positive allosteric modulator, enhancing GABA-induced chloride currents.

  • In Vivo Models: If in vitro activity is confirmed, proceed to established rodent models of anxiety (e.g., elevated plus-maze), sedation (e.g., locomotor activity), and anticonvulsant activity (e.g., pentylenetetrazole-induced seizures).

Oncology

Several diazepine derivatives have demonstrated anticancer properties.[7][15]

Screening Strategy:

  • Primary Screen: A broad-spectrum cell viability assay against a panel of cancer cell lines from different tissue origins (e.g., NCI-60 panel). This will identify if the compound has general cytotoxic or cytostatic effects and if any cell lines are particularly sensitive.

  • Mechanism of Action Studies: If activity is observed, further assays are required to elucidate the mechanism. This could include:

    • Cell cycle analysis by flow cytometry to determine if the compound induces cell cycle arrest.

    • Apoptosis assays (e.g., Annexin V/PI staining) to detect programmed cell death.

    • Kinase inhibition assays, particularly against Chk1, if suggested by in silico data.[13]

  • In Vivo Models: Promising candidates can be advanced to xenograft models in immunocompromised mice to assess anti-tumor efficacy in vivo.

Infectious Diseases

The diazepine scaffold has also been associated with antimicrobial activity.[1][4]

Screening Strategy:

  • Primary Screen: A panel of antimicrobial susceptibility tests against a range of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi. This will determine the minimum inhibitory concentration (MIC).

  • Secondary Screens:

    • Bactericidal vs. bacteriostatic determination.

    • Time-kill kinetics assays.

  • Toxicity Assessment: A crucial step is to assess the cytotoxicity of the compound against mammalian cell lines to ensure a suitable therapeutic window.

The following diagram outlines the proposed tiered screening approach:

tiered_screening compound Test Compound: 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one tier1 Tier 1: Primary In Vitro Screening compound->tier1 cns_primary GABA-A Receptor Binding Assay tier1->cns_primary CNS cancer_primary Cancer Cell Line Viability Screen (NCI-60) tier1->cancer_primary Oncology antimicrobial_primary Antimicrobial Susceptibility (MIC) tier1->antimicrobial_primary Infectious Disease tier2 Tier 2: Secondary & Mechanistic Assays cns_primary->tier2 cancer_primary->tier2 antimicrobial_primary->tier2 cns_secondary Electrophysiology (Patch-Clamp) tier2->cns_secondary cancer_secondary Cell Cycle Analysis, Apoptosis Assays tier2->cancer_secondary antimicrobial_secondary Bactericidal/Bacteriostatic, Time-Kill Assays tier2->antimicrobial_secondary tier3 Tier 3: In Vivo Model Testing cns_secondary->tier3 cancer_secondary->tier3 antimicrobial_secondary->tier3 cns_invivo Rodent Models of Anxiety, Seizures tier3->cns_invivo cancer_invivo Xenograft Tumor Models tier3->cancer_invivo antimicrobial_invivo Infection Models tier3->antimicrobial_invivo

Caption: Tiered screening cascade for biological evaluation.

Part 3: Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following are detailed protocols for key primary screening assays.

Protocol: Cancer Cell Line Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effect of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one on a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, HepG-2 for liver) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation:

Cell LineTissue of OriginIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin
MCF-7BreastExperimental ValueReference Value
HCT-116ColonExperimental ValueReference Value
HepG-2LiverExperimental ValueReference Value
Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Reading: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Part 4: Synthesis and Characterization

While the primary focus of this guide is on biological activity, the availability of high-purity compound is a prerequisite for any meaningful study. The synthesis of 1,4-diazepan-5-ones can be achieved through various synthetic routes. A common approach involves the cyclocondensation of a diamine with a suitable dicarbonyl compound or its equivalent.[16][17][18] For 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one, a plausible route could involve the reaction of an N-ethylated diamine with a derivative of 3,3-dimethylacrylic acid.

Prior to biological testing, the compound must be fully characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity (ideally >95%).

Conclusion and Future Directions

4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one represents an intriguing, underexplored molecule within a pharmacologically significant class of compounds. Based on extensive data from related 1,4-diazepine and benzodiazepine derivatives, there is a strong rationale for investigating its potential as a CNS-active agent, an anticancer therapeutic, or an antimicrobial compound.

The tiered screening approach outlined in this guide, beginning with robust in silico modeling and progressing through a logical sequence of in vitro and cell-based assays, provides a cost-effective and scientifically rigorous path to elucidating its biological activity. Positive results in any of these primary screens will warrant further investigation into the mechanism of action and advancement into preclinical in vivo models. The journey from a novel chemical entity to a potential therapeutic is long, but the foundational steps detailed herein provide a solid starting point for the exploration of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one.

References

  • Kuhne, M. E., & Lorber, M. E. (Year). Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). Journal Name, Volume(Issue), Pages. [Link]

  • Various Authors. (2023). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry, 27(12), 999-1025. [Link]

  • Chandak, B. G., Sarpate, R. V., Chatterjee, N. R., & Baheti, K. G. (2010). Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. International Journal of ChemTech Research, 2(1), 493-498. [Link]

  • El-Gaby, M. S. A., Atalla, A. A., & Gaber, A. M. (2021). Review on Synthesis of Biologically Active Diazepam Derivatives. Mini-Reviews in Organic Chemistry, 18(6), 725-745. [Link]

  • Academia.edu. (n.d.). (PDF) Review on Synthesis of Biologically Active Diazepam Derivatives. Retrieved from [Link]

  • Molecules. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 223-233. [Link]

  • Bentham Science. (2012). Review on Synthesis of Biologically Active Diazepam Derivatives. Mini-Reviews in Organic Chemistry, 9(3), 288-302. [Link]

  • TSI Journals. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc.[Link]

  • International Journal of Research in Pharmacy and Science. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. [Link]

  • Semantic Scholar. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Diazepan-5-one. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][7][12]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11847-11860. [Link]

  • PubMed. (2007). Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][7][12]diazepin-11-one-based potent and selective Chk-1 inhibitors. Journal of Medicinal Chemistry, 50(17), 4220-4224. [Link]

  • NextSDS. (n.d.). 4-(2-Dimethylamino-ethyl)-[7][12]diazepan-5-one. Retrieved from [Link]

  • International Journal of Scientific Research and Reviews. (2021). Synthesis of 2, 4 disubstituted 1, 5 benzodiazepines promoted by efficient Silica-Alumina Catalyst. 8(1). [Link]

  • ResearchGate. (2007). Synthesis of 1,4-Diazepin-5-ones under Microwave Irradiation and Their Reduction Products. Tetrahedron Letters, 48(14), 2583-2586. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. 8(18), 10-21. [Link]

  • NIST. (n.d.). Diazepam. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Diazepam. Retrieved from [Link]

  • MDPI. (2025). An Efficacy- and In Vivo Exposure-Oriented Integrated Study to Investigate the Effective Components of Qishen Granule. Molecules, 30(20), 4889. [Link]

  • Brieflands. (2025). Effects of Acacetin on the Pharmacokinetics of Diazepam in vivo and in vitro. Iranian Journal of Pharmaceutical Research, 24(1), e164825. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Investigation of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one as a Novel Research Chemical

Introduction: The 1,4-Diazepan-5-one Scaffold as a Privileged Structure The seven-membered 1,4-diazepan-5-one core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. This structural motif i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1,4-Diazepan-5-one Scaffold as a Privileged Structure

The seven-membered 1,4-diazepan-5-one core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. This structural motif is a key component in a wide range of biologically active compounds. Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, anti-HIV, and anticancer activities.[1] The well-known anxiolytic, sedative, and anticonvulsant properties of benzodiazepines, such as diazepam (Valium), which contains a related fused diazepine ring, further underscore the therapeutic potential of this chemical class.[2][3][4]

The introduction of specific substituents onto the diazepanone ring allows for the fine-tuning of its physicochemical properties and biological activity. The hypothetical compound, 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one , represents a novel, uncharacterized derivative. The presence of a gem-dimethyl group at the C2 position and an ethyl group at the N4 position suggests a focus on exploring the impact of these specific alkyl substitutions on the overall biological profile.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and preliminary biological evaluation of "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" as a new research chemical. The protocols provided are based on established methodologies for similar heterocyclic compounds and are designed to ensure scientific rigor and data integrity.

Proposed Synthetic Pathway and Protocol

A plausible and efficient method for the synthesis of 1,4-diazepan-5-ones involves a multi-step process that can be adapted for our target molecule. One common approach is the cyclization of a suitable diamine with a β-keto ester, which can be achieved under various conditions, including microwave irradiation for improved reaction times and yields.[5]

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase A Reactant A: N-ethylethylenediamine C Microwave-Assisted Cyclocondensation A->C B Reactant B: Ethyl 3,3-dimethyl-4-oxobutanoate B->C D Crude Product: 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one C->D E Column Chromatography (Silica Gel) D->E F Solvent Evaporation E->F G Pure Product F->G

Caption: Synthetic and purification workflow for the target compound.

Step-by-Step Synthesis Protocol

Objective: To synthesize 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one via microwave-assisted cyclocondensation.

Materials:

  • N-ethylethylenediamine

  • Ethyl 3,3-dimethyl-4-oxobutanoate (or a similar reactive ester)

  • Toluene (anhydrous)

  • Microwave reactor vials

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., Ethyl Acetate/Hexane gradient)

Procedure:

  • Reactant Preparation: In a 10 mL microwave reactor vial, dissolve N-ethylethylenediamine (1.0 mmol) and ethyl 3,3-dimethyl-4-oxobutanoate (1.0 mmol) in 5 mL of anhydrous toluene.

    • Rationale: The use of equimolar amounts of reactants is a good starting point for optimizing the reaction. Toluene is a suitable high-boiling solvent for this type of condensation.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 30 minutes.

    • Rationale: Microwave heating can significantly accelerate the rate of reaction, leading to shorter reaction times and often cleaner product formation compared to conventional heating.[5]

  • Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate and elute with an appropriate solvent system to check for the consumption of starting materials and the formation of a new product spot.

    • Rationale: TLC is a quick and effective method to monitor the progress of a reaction.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the toluene.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Rationale: Column chromatography is a standard and effective method for purifying organic compounds from reaction byproducts.

  • Product Isolation: Collect the fractions containing the pure product (as determined by TLC), combine them, and evaporate the solvent under reduced pressure to yield the final product, 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one.

Physicochemical Characterization: A Multi-Technique Approach

The structural elucidation and purity assessment of a novel compound are critical. A combination of spectroscopic and chromatographic methods should be employed.[6][7]

Characterization Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Start Synthesized Pure Product NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR HPLC HPLC-UV/MS (Purity Assessment) Start->HPLC Final Confirmed Structure & Purity >95% NMR->Final MS->Final IR->Final HPLC->Final

Caption: A comprehensive workflow for structural and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules.[8] For 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one, the following experiments are essential.

  • ¹H NMR: To identify the number and types of protons and their connectivity.

  • ¹³C NMR: To determine the number of unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule's backbone.[9]

Hypothetical ¹H NMR Data (CDCl₃, 400 MHz) Hypothetical ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment
3.45 (q, 2H)-N-CH₂ -CH₃
3.30 (t, 2H)-CH₂ -NH-
2.80 (t, 2H)-CH₂-CH₂ -N-
2.65 (s, 2H)-CO-CH₂ -C(CH₃)₂-
1.25 (s, 6H)-C(CH₃)₂
1.10 (t, 3H)-CH₂-CH₃
(Broad s, 1H)-NH-

Note: The data in this table is hypothetical and serves as an example of what might be expected for the target structure.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.[7]

  • Expected Exact Mass for C₉H₁₈N₂O [M+H]⁺: 171.1497

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire the spectrum in positive ion mode.

    • Compare the measured mass of the [M+H]⁺ ion to the calculated theoretical mass. The difference should be less than 5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • Expected Peaks:

    • ~3300 cm⁻¹ (broad): N-H stretch of the secondary amine.

    • ~2950-2850 cm⁻¹: C-H stretches of the alkyl groups.

    • ~1650 cm⁻¹ (strong): C=O stretch of the amide (lactam).

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a research chemical.[10]

  • Protocol:

    • Method Development: Develop a suitable reverse-phase HPLC method. A C18 column is a good starting point. The mobile phase could be a gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid).

    • Analysis: Inject a solution of the compound and monitor the elution profile using a UV detector (e.g., at 210 nm, where the amide bond absorbs).

    • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For use in biological assays, a purity of >95% is generally required.

Application Notes: Preliminary Biological Screening

Given the known biological activities of diazepine derivatives, a preliminary screening of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one should focus on broadly applicable assays.

Antimicrobial Activity Screening
  • Objective: To determine if the compound has any inhibitory activity against common bacterial or fungal strains.

  • Protocol (Broth Microdilution Assay):

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Inoculate each well with a standardized suspension of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (standard antibiotic) and negative (vehicle) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

In Vitro Cytotoxicity Assay
  • Objective: To assess the compound's general toxicity against a human cell line, which is a prerequisite for any further therapeutic development. This can also indicate potential anticancer activity.[1]

  • Protocol (MTT Assay):

    • Seed a human cancer cell line (e.g., HeLa, A549) in a 96-well plate and allow the cells to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at ~570 nm using a plate reader.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Safety and Handling Precautions

As a novel research chemical with an unknown toxicological profile, 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one must be handled with care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

This document provides a comprehensive framework for the synthesis, characterization, and initial biological evaluation of the novel research chemical "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one." By following these detailed protocols, researchers can generate high-quality, reproducible data to elucidate the physicochemical properties and potential biological activities of this new molecular entity. The multi-faceted approach, combining robust synthesis, thorough spectroscopic and chromatographic analysis, and targeted biological screening, is essential for advancing our understanding of this promising class of heterocyclic compounds.

References

  • Synthesis and Characterization of Some New Substituted Diazepine-2-one Derivatives. (2025). International Journal of Current Research and Review, 13(15), 1-5.
  • Rational Design, Synthesis, Computational Studies and Biological Evaluation of New Diazepanone Derivatives: Crystal Structure of 2,7-Bis(4-chlorophenyl)-1,3-dimethyl-1,4-diazepan-5-one. (2024).
  • Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. (2023).
  • Synthesis and characterization of new 1,2-diazepine deriv
  • Structure Elucidation, NMR & Analytical HPLC-MS/MS. (2021). MicroCombiChem GmbH.
  • Synthesis of 1,4-Diazepanes and Benzo[b][11][12]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. (2020). The Journal of Organic Chemistry, 85(17), 11436–11448.

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (2022). Cells, 11(21), 3526.
  • Chemical structure and biological activity of the diazepines. (1983). British Journal of Clinical Pharmacology, 16(Suppl 2), 231S–244S.
  • 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity. (n.d.). Molecules, 25(1), 123.
  • Modern Analytical Technique for Characterization Organic Compounds. (2025). International Journal of Pharmaceutical Sciences Review and Research, 87(2), 1-8.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). European Journal of Organic Chemistry.
  • CAS 439-14-5: Diazepam. (n.d.). CymitQuimica.
  • 4-(2-Dimethylamino-ethyl)-[11][12]diazepan-5-one. (n.d.). NextSDS.

  • HPLC, a modular technique that complements NMR. (2024). SPECIFIC POLYMERS.
  • Diazepam. (n.d.). In Wikipedia. Retrieved from [Link]

  • Diazepam. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 1,4-Diazepin-5-ones under Microwave Irradiation and Their Reduction Products. (2007). Letters in Organic Chemistry, 4(3), 183-187.

Sources

Application

Application Note: 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Synthetic Methodologists Document Type: Advanced Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale In modern drug disc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Synthetic Methodologists Document Type: Advanced Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

In modern drug discovery, the transition from planar, sp2-rich molecules to conformationally restricted, sp3-enriched scaffolds is a proven strategy for improving clinical success rates. The 1,4-diazepine core is recognized as a "privileged scaffold" due to its ubiquitous presence in CNS-active drugs, kinase inhibitors, and peptidomimetics[1].

4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one (CAS: 1893833-39-0) represents a highly engineered iteration of this core. By introducing specific steric and electronic modifications, this scaffold overcomes the traditional pharmacokinetic liabilities of simple diazepanes.

The Causality of Scaffold Design
  • The Thorpe-Ingold Effect (2,2-Dimethyl Substitution): The gem-dimethyl group at the C2 position restricts the rotational degrees of freedom of the 7-membered ring. This conformational lock forces the diazepanone into a pseudo-boat/chair conformation that elegantly mimics the geometry of a peptide β -turn[2]. This is critical for disrupting protein-protein interactions (PPIs) or engaging deep kinase hinge regions[3].

  • N4-Ethyl Capping: Unsubstituted 1,4-diazepan-5-ones possess two hydrogen bond donors (HBDs), which can limit blood-brain barrier (BBB) permeability. The N4-ethyl group caps the amide nitrogen, eliminating an HBD and increasing lipophilicity (LogP), while preserving the amide carbonyl as a critical hydrogen bond acceptor (HBA) for target engagement.

  • N1 Secondary Amine: The unsubstituted N1 position serves as the primary orthogonal handle for late-stage diversification (e.g., reductive amination, Buchwald-Hartwig coupling), enabling rapid high-throughput library generation.

ScaffoldLogic Scaffold 4-Ethyl-2,2-dimethyl- 1,4-diazepan-5-one Sub1 2,2-Dimethyl Group (Thorpe-Ingold Effect) Scaffold->Sub1 Sub2 N4-Ethyl Substitution (Lipophilicity/BBB) Scaffold->Sub2 Sub3 N1 Secondary Amine (Diversification Handle) Scaffold->Sub3 Effect1 Conformational Lock (Beta-turn mimetic) Sub1->Effect1 Effect2 Reduced HBD Count (Improved PK) Sub2->Effect2 Effect3 Library Generation (SAR Exploration) Sub3->Effect3

Structural rationale and target engagement logic for the modified diazepanone scaffold.

Physicochemical Profiling

To understand the value of this specific building block, we must compare its physicochemical properties against the unsubstituted base scaffold. The data below illustrates how the engineered substitutions push the molecule into an optimal chemical space for CNS penetration and oral bioavailability.

Property1,4-Diazepan-5-one (Base)4-Ethyl-2,2-dimethyl-1,4-diazepan-5-oneMedicinal Chemistry Implication
Molecular Weight 114.15 g/mol 170.25 g/mol Remains well within Lipinski's Rule of 5; ideal for fragment-based lead generation.
Calculated LogP ~ -0.5~ 1.1Shift from hydrophilic to moderately lipophilic enhances passive membrane permeability.
H-Bond Donors (HBD) 21Reduction in HBD count significantly improves BBB penetration potential.
H-Bond Acceptors 22Retains critical vectors for target binding (amide carbonyl and tertiary amine).
TPSA ( A˚2 ) 41.132.3Lower Topological Polar Surface Area correlates with higher intracellular accumulation.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the functionalization of the N1 position. As a self-validating system, each protocol includes specific in-process controls (IPCs) to ensure the chemical logic holds true before proceeding to the next step.

Protocol A: Late-Stage N1-Alkylation via Reductive Amination

Rationale: Reductive amination is preferred over direct alkylation with alkyl halides to prevent over-alkylation (quaternization) of the amine. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent because it is mild enough to avoid reducing the aldehyde starting material prior to iminium ion formation. Acetic acid is used catalytically to accelerate iminium formation.

Materials:

  • 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one (1.0 eq)

  • Target Aldehyde (1.1 eq)

  • NaBH(OAc)3 (1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Iminium Formation: In an oven-dried flask under N2, dissolve the scaffold (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous DCM (0.2 M concentration). Add glacial acetic acid (0.1 eq).

  • Incubation: Stir at room temperature for 2 hours.

    • Self-Validation Check 1: Withdraw a 5 µL aliquot, dilute in 100 µL LC-MS grade Acetonitrile. Analyze via LC-MS to confirm the disappearance of the scaffold mass (m/z 171.1 [M+H]+) and the appearance of the iminium intermediate.

  • Reduction: Cool the reaction to 0°C. Portion-wise, add NaBH(OAc)3 (1.5 eq) over 10 minutes to manage mild exotherms.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Check 2: Perform TLC (10% MeOH in DCM, Ninhydrin stain). The secondary amine starting material will stain heavily; the tertiary amine product will not.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 (equal volume to DCM). Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: N1-Arylation via Buchwald-Hartwig Cross-Coupling

Rationale: Coupling a sterically hindered, secondary aliphatic amine (due to the adjacent gem-dimethyl group) to an aryl halide requires a highly active catalyst system to prevent β -hydride elimination. The combination of Pd2(dba)3 and the RuPhos ligand provides the necessary steric bulk and electron density at the palladium center to drive reductive elimination over side reactions.

Materials:

  • 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Pd2(dba)3 (5 mol%)

  • RuPhos (10 mol%)

  • Cs2CO3 (2.0 eq)

  • 1,4-Dioxane, anhydrous and degassed

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a reaction vial with the Aryl Bromide (1.0 eq), Pd2(dba)3 (5 mol%), RuPhos (10 mol%), and Cs2CO3 (2.0 eq).

  • Solvent & Amine Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.1 M concentration. Add the scaffold (1.2 eq). Seal the vial.

  • Thermal Activation: Heat the reaction mixture to 90°C for 16 hours.

    • Self-Validation Check 1: Observe the color of the reaction. A shift from dark purple/red (Pd(0)) to a persistent black precipitate (Pd black) prematurely indicates catalyst death. A healthy reaction maintains a dark amber/brown hue.

  • Monitoring: Cool a 10 µL aliquot, filter through a celite plug with EtOAc, and analyze via UPLC-MS. Proceed to workup only when the Aryl Bromide is consumed (>95% conversion).

  • Workup: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash the filtrate with brine, dry over MgSO4, and purify via flash column chromatography.

Workflow Step1 1. Scaffold Preparation (Free-basing N1 & QC via LC-MS) Step2 2. C-N Coupling (Reductive Amination or Buchwald-Hartwig) Step1->Step2 Step3 3. Reaction Validation (TLC Ninhydrin / UPLC-MS Monitoring) Step2->Step3 Step4 4. Purification (Prep-HPLC / Flash Chromatography) Step3->Step4 Step5 5. in vitro Screening (Target Engagement & PPI Assays) Step4->Step5

High-throughput functionalization and validation workflow for scaffold library generation.

References

The structural logic and application methodologies described in this note are grounded in established medicinal chemistry literature regarding 1,4-diazepines and peptidomimetics:

  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini reviews in medicinal chemistry, 7(8), 793–812.

  • Balasubramanian, T., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9, 16.

  • Basso, A. D., et al. (2011). Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 54(4), 927–943.

Sources

Method

Application Note: A Framework for Target-Based Screening of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the application of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one, a novel small molecule, in targ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the application of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one, a novel small molecule, in target-based drug discovery campaigns. Recognizing the limited public data on this specific compound, this note establishes a foundational framework for its characterization and screening. We present detailed protocols for primary binding assays, including Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and a secondary validation and characterization assay using Surface Plasmon Resonance (SPR). The causality behind experimental choices, data interpretation, and mandatory validation steps are emphasized to ensure scientific integrity and the generation of robust, decision-driving data.

Introduction: The Rationale for Screening 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

The diazepine scaffold is a privileged structure in medicinal chemistry, most famously represented by the benzodiazepine class of drugs that act on the central nervous system.[1][2] These seven-membered heterocyclic compounds have demonstrated a wide range of biological activities, making them a fertile ground for drug discovery. 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one represents a novel variation on this theme, offering a unique three-dimensional structure that could potentially interact with a variety of biological targets in novel ways.

Target-based screening is a cornerstone of modern drug discovery, offering a direct route to identifying molecules that modulate a pre-validated biological target.[3][4] This approach allows for a more rational and efficient path to lead optimization compared to phenotypic screening.[3] This application note will guide the user through the necessary steps to prepare 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one for a high-throughput screening (HTS) campaign, select appropriate biological targets, and execute robust screening and validation protocols.

Physicochemical Characterization of Screening Compounds

Before initiating any screening campaign, a thorough understanding of the compound's physicochemical properties is essential. This data informs on potential liabilities such as poor solubility, aggregation, or interference with assay technologies.

Table 1: Essential Physicochemical Parameters for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

ParameterRecommended MethodPurpose
Purity High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS)To ensure that the observed activity is due to the compound of interest and not an impurity. A purity of >95% is recommended.
Identity High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the chemical structure and molecular weight of the compound.
Solubility Nephelometry or UV-Vis Spectroscopy in aqueous buffers (e.g., PBS)To determine the maximum soluble concentration and prevent compound precipitation in assays.
Stability HPLC or LC-MS analysis of the compound in assay buffer over timeTo ensure the compound does not degrade under assay conditions, which could lead to false negatives.
Aggregation Dynamic Light Scattering (DLS) or a functional assay with and without detergent (e.g., 0.01% Triton X-100)To identify non-specific aggregators, a common source of false positives in HTS.

Target Selection and Validation

The choice of a biological target is a critical decision in any target-based screening campaign.[5] For a novel compound like 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one, target selection can be guided by several strategies:

  • Target-Family Based Approach: Given the diazepine core, initial targets could include G-protein coupled receptors (GPCRs) or ion channels, common targets for this class of compounds.[1][6]

  • Computational Docking: In silico screening of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one against a library of protein crystal structures can predict potential binding partners and guide target selection.

  • Fragment-Based Screening Analogy: While not a true fragment, the compound's relatively small size and novel structure make it suitable for screening against targets where fragment-based approaches have been successful.[7]

Once a target is selected, it must be validated to ensure its relevance to the disease of interest.[8] This can be achieved through genetic (e.g., CRISPR-Cas9 knockout) or pharmacological (e.g., use of known tool compounds) methods to demonstrate that modulation of the target leads to a desired phenotypic outcome in a cellular model.[8]

Primary Screening: Identifying "Hits"

The primary screen is a high-throughput process designed to test a large number of compounds to identify initial "hits".[5][9] Below are detailed protocols for two commonly used, robust, and homogeneous primary screening assays: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Fluorescence Polarization (FP) Binding Assay

FP is a powerful technique for monitoring the binding of a small, fluorescently labeled molecule (a tracer) to a larger protein.[10][11] When the small tracer is unbound, it tumbles rapidly in solution, leading to a low polarization signal. Upon binding to the larger protein, its rotation is slowed, resulting in a higher polarization signal.[12][13] A test compound that binds to the protein will compete with the tracer, causing a decrease in the polarization signal.

FP_Workflow cluster_dev Assay Development cluster_screen Screening Tracer_Selection Select/Synthesize Fluorescent Tracer Tracer_Binding Confirm Tracer Binding to Target Tracer_Selection->Tracer_Binding Characterize Assay_Optimization Optimize Assay Conditions (Buffer, Concentrations) Tracer_Binding->Assay_Optimization Optimize Z_Prime Determine Z' Factor Assay_Optimization->Z_Prime Validate Primary_Screen Primary Screen of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one Z_Prime->Primary_Screen Proceed if Z' > 0.5 Hit_Confirmation Confirm Hits with Dose-Response Primary_Screen->Hit_Confirmation Identify Hits Orthogonal_Assay Validate Hits with Orthogonal Assay Hit_Confirmation->Orthogonal_Assay Confirm Potency TRFRET_Workflow cluster_dev Assay Development cluster_screen Screening Reagent_Labeling Label Target and Binding Partner Reagent_Titration Titrate Labeled Reagents Reagent_Labeling->Reagent_Titration Characterize Assay_Optimization Optimize Assay Conditions Reagent_Titration->Assay_Optimization Optimize Z_Prime Determine Z' Factor Assay_Optimization->Z_Prime Validate Primary_Screen Primary Screen of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one Z_Prime->Primary_Screen Proceed if Z' > 0.5 Hit_Confirmation Confirm Hits with Dose-Response Primary_Screen->Hit_Confirmation Identify Hits Orthogonal_Assay Validate Hits with Orthogonal Assay Hit_Confirmation->Orthogonal_Assay Confirm Potency

Caption: Workflow for TR-FRET Assay Development and Screening.

1. Materials:

  • Target Protein (e.g., His-tagged)

  • Binding Partner (e.g., biotinylated peptide)

  • Donor Fluorophore (e.g., Terbium-labeled anti-His antibody)

  • Acceptor Fluorophore (e.g., Streptavidin-labeled dye)

  • 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

  • Assay Buffer

  • 384-well, low-volume, white or black microplates

  • TR-FRET enabled plate reader

2. Assay Development:

  • Reagent Titration: Perform a cross-titration of the donor and acceptor-labeled reagents to determine the optimal concentrations that provide the best signal-to-background ratio.

  • Assay Robustness: Similar to the FP assay, check for DMSO tolerance and calculate the Z' factor to ensure the assay is suitable for HTS. [14][15] 3. Screening Protocol:

  • Prepare a stock solution of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one in 100% DMSO.

  • In a 384-well plate, add 1 µL of the compound stock solution or DMSO to the appropriate wells.

  • Add 10 µL of a solution containing the target protein and its binding partner (at 2x the final concentration).

  • Incubate for a predetermined time to allow for compound binding.

  • Add 10 µL of a solution containing the donor and acceptor fluorophores (at 2x the final concentration).

  • Incubate the plate at room temperature for the recommended time (e.g., 60-120 minutes), protected from light.

  • Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.

  • Calculate the TR-FRET ratio for each well.

Secondary Screening and Hit Validation

Hits identified in the primary screen must be validated to eliminate false positives and to further characterize their interaction with the target. [16]Surface Plasmon Resonance (SPR) is an excellent secondary assay as it is label-free, provides kinetic data, and can help to identify non-specific binders. [17][18][19]

Surface Plasmon Resonance (SPR) for Hit Validation and Characterization

SPR measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate from an immobilized target. [19]This allows for the real-time, label-free detection of binding events and the determination of binding kinetics (kon and koff) and affinity (KD). [7][20]

SPR_Workflow Immobilization Immobilize Target Protein on Sensor Chip Binding_Analysis Inject 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one at Various Concentrations Immobilization->Binding_Analysis Prepare Surface Kinetic_Analysis Fit Sensorgrams to a Binding Model Binding_Analysis->Kinetic_Analysis Collect Data Specificity_Test Competition Assay with Known Ligand Binding_Analysis->Specificity_Test Validate Specificity Data_Output Determine K_D, k_on, k_off Kinetic_Analysis->Data_Output Analyze

Caption: Workflow for SPR Hit Validation and Kinetic Analysis.

1. Materials:

  • SPR Instrument and Sensor Chips (e.g., CM5)

  • Target Protein

  • 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

  • Immobilization Buffers (e.g., acetate pH 5.0) and Amine Coupling Reagents (EDC/NHS)

  • Running Buffer (e.g., HBS-EP+)

2. Protocol:

  • Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low immobilization density to avoid mass transport limitations.

  • Compound Preparation: Prepare a dilution series of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one in running buffer with a matched DMSO concentration.

  • Kinetic Analysis:

    • Inject the compound dilutions over the target and a reference surface (a blank channel or a channel with an irrelevant immobilized protein).

    • Monitor the association and dissociation phases for each concentration.

    • Regenerate the surface between injections if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD).

Data Analysis and Interpretation

Table 2: Key Parameters from Screening Assays

AssayPrimary ReadoutKey ParameterInterpretation
FP mP (millipolarization)IC50The concentration of the compound that displaces 50% of the tracer. A lower IC50 indicates higher potency.
TR-FRET FRET RatioIC50The concentration of the compound that inhibits 50% of the FRET signal. A lower IC50 indicates higher potency.
SPR Response Units (RU)KD (koff/kon)The equilibrium dissociation constant. A lower KD indicates a higher binding affinity.

It is crucial to differentiate true hits from false positives. [17]False positives can arise from compound aggregation, assay interference (e.g., fluorescence quenching), or non-specific binding. The use of an orthogonal assay like SPR is a powerful way to validate primary hits. [21]

Conclusion

4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one presents a novel chemical scaffold for target-based drug discovery. While specific biological data for this compound is not yet widely available, the framework presented in this application note provides a robust and scientifically rigorous approach to its characterization and screening. By following these detailed protocols for physicochemical characterization, primary screening with FP and TR-FRET, and secondary validation with SPR, researchers can confidently assess the potential of this and other novel compounds, paving the way for the development of new therapeutics.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Assay Development for High-Throughput Screening: Best Practices - Technology Networks.
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres.
  • Fragment-based screening using surface plasmon resonance technology - PubMed.
  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery.
  • Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures.
  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments | ACS Medicinal Chemistry Letters.
  • A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC.
  • How TR-FRET Empower High-Throughput Screening | Sino Biological.
  • Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays.
  • TR-FRET Assay Kits Simplify and Accelerate Drug Discovery - BPS Bioscience.
  • High-Throughput Screening: Best Practice, Trends and Challenges - Pharma IQ.
  • Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed.
  • Target Engagement Assays in Early Drug Discovery - PMC - NIH.
  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices.
  • Target Based Screening - BIT 479/579 High-throughput Discovery.
  • Fluorescence Polarization Detection | BMG LABTECH.
  • Drug Discovery → Target-Based - Developing Medicines.
  • Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore | ACS Omega - ACS Publications.
  • ExperimentFluorescencePolariza...
  • Advances of the Target-Based and Phenotypic Screenings and Strategies in Drug Discovery.
  • High-throughput screening (HTS) | BMG LABTECH.
  • High-Throughput Screening (HTS): Accelerating Drug Discovery - Vipergen.
  • Navigating Phase 1: Target Identification and Validation in Drug Discovery - Blog.
  • Method Validation Guidelines | BioPharm International.
  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • A Practical Approach to Biological Assay Validation | EDRA Services.
  • Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years! - NorthEast BioLab.
  • Terminology and Guidelines for Diagnostic Assay Development and Validation: Best Practices for Molecular Tests | PhytoFrontiers™ - APS Journals.
  • 4-(2-Dimethylamino-ethyl)-d[7][17]iazepan-5-one - NextSDS. Available at: .

  • Synthesis of 1,4-Diazepanes and Benzo[b]d[7][17]iazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent | The Journal of Organic Chemistry - ACS Publications. Available at: .

  • Chemical structure and biological activity of the diazepines - PubMed.
  • CAS 439-14-5: Diazepam | CymitQuimica.
  • Diazepam | C16H13ClN2O | CID 3016 - PubChem - NIH.
  • Mutagenic Activity of Diazepam Evaluated by in Vivo Cytogenetic Tests - PubMed.
  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC.
  • Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed.
  • Synthesis of 1,4-Diazepin-5-ones under Microwave Irradiation and Their Reduction Products | Request PDF - ResearchGate.
  • Diazepam - AERU - University of Hertfordshire.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - MDPI.
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC.
  • Rational Design, Synthesis, Computational Studies and Biological Evaluation of New Diazepanone Derivatives: Crystal Structure of 2,7-Bis(4-chlorophenyl)-1,3-dimethyl-1,4-diazepan-5-one | Request PDF - ResearchGate.
  • Showing Compound Diazepam (FDB007103) - FooDB.
  • APPLICATION NUMBER: - 211635Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S) - accessdata.fda.gov.

Sources

Application

Application Notes and Protocols for the Cellular Characterization of Novel Diazepanone Derivatives: A General Approach Using 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one as a Model

Disclaimer: As of the writing of this document, "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" is a novel chemical entity with no publicly available data regarding its specific biological activity or mechanism of action. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the writing of this document, "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" is a novel chemical entity with no publicly available data regarding its specific biological activity or mechanism of action. The following application note is intended to serve as a comprehensive, general framework for the initial characterization of this and other new chemical entities in a cell culture setting. The proposed mechanism of action and subsequent functional assays are hypothetical and based on the known activities of structurally related diazepanone compounds.

Introduction: The Challenge and Opportunity of Novel Compound Characterization

The discovery and development of new therapeutic agents are critical endeavors in biomedical research. Novel chemical entities, such as "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one," emerge from synthetic chemistry with the potential for unique biological activities. However, before their therapeutic value can be assessed, a systematic and rigorous characterization of their effects on cellular systems is paramount. This process involves determining the compound's solubility, cytotoxic profile, and potential mechanism of action.

Diazepine and diazepanone derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These seven-membered nitrogen-containing heterocycles are core structures in several psychoactive drugs[1]. Research has shown that derivatives of this class can act as inhibitors of secretory phospholipase A2, demonstrating anti-inflammatory potential[2], or as partial agonists of the 5-HT3 receptor, with applications in treating irritable bowel syndrome[3]. Furthermore, the well-known benzodiazepine, diazepam, which shares a diazepine core, exerts its anxiolytic and anticonvulsant effects by positively modulating GABA-A receptors[4][5][6].

Given this precedent, we hypothesize that "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" may interact with a key signaling pathway in the cell, potentially a G-protein coupled receptor (GPCR) or an ion channel, common targets for such scaffolds. This application note provides a roadmap for researchers to navigate the initial in vitro characterization of this and other novel compounds.

Part 1: Physicochemical Characterization and Stock Solution Preparation

A fundamental prerequisite for any in vitro study is the ability to accurately and reproducibly prepare solutions of the test compound. This begins with assessing its solubility and establishing a stable, high-concentration stock solution.

Solubility Assessment

The solubility of a novel compound will dictate the appropriate solvent for creating a stock solution and the maximum achievable concentration in aqueous cell culture media. Poor solubility can lead to compound precipitation, resulting in inaccurate dosing and unreliable experimental outcomes[2].

Protocol: Preliminary Solubility Testing

  • Solvent Selection: Test the solubility of "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" in a panel of common, cell-culture compatible solvents. The recommended order of preference is:

    • Sterile, deionized water

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

  • Procedure: a. Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into a sterile microcentrifuge tube. b. Add a small volume of the first-choice solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10-50 mM). c. Vortex the tube vigorously for 1-2 minutes. d. If the compound does not dissolve, use a water bath sonicator for 5-10 minutes. e. If the compound remains insoluble, gentle warming to 37°C for 10-15 minutes may be attempted. f. If the compound is still not dissolved, repeat the process with the next solvent in the hierarchy.

  • Observation and Documentation: Record the solvent in which the compound fully dissolves and the approximate concentration. This information is crucial for preparing the primary stock solution.

Preparation of a High-Concentration Stock Solution

Once a suitable solvent is identified (most commonly DMSO for novel organic molecules), a high-concentration stock solution should be prepared. This allows for minimal solvent addition to the cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity. The final concentration of DMSO in the culture medium should ideally be kept below 0.5%, and preferably ≤ 0.1%[7][8].

Protocol: 10 mM Stock Solution in DMSO

  • Calculation: Determine the mass of "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" required to make a 10 mM stock solution. Assuming a hypothetical molecular weight of 200.28 g/mol for C11H22N2O.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 0.01 mol/L x 0.001 L x 200.28 g/mol = 2.00 mg (for 1 mL of stock)

  • Procedure: a. In a sterile environment (e.g., a chemical fume hood), accurately weigh the calculated mass of the compound. b. Transfer the compound to a sterile microcentrifuge tube or amber glass vial. c. Add the calculated volume of sterile, cell culture-grade DMSO. d. Vortex or sonicate until the compound is completely dissolved. The solution should be clear.

  • Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. b. Store the aliquots at -20°C or -80°C, protected from light.

Part 2: Determination of Cytotoxicity and IC50

The initial biological assessment of a novel compound is to determine its effect on cell viability and proliferation. A dose-response experiment is performed to identify the concentration range over which the compound exhibits cytotoxic effects and to calculate the half-maximal inhibitory concentration (IC50).

Cell Line Selection and Seeding

The choice of cell line should be guided by the research question. For a general cytotoxicity screen, a commonly used and well-characterized cell line such as HeLa (human cervical cancer), A549 (human lung cancer), or HEK293 (human embryonic kidney) is a suitable starting point.

Protocol: Cell Seeding for a 96-well Plate Assay

  • Culture the selected cell line in its recommended growth medium until it reaches approximately 80-90% confluency.

  • Harvest the cells using standard cell culture techniques (e.g., trypsinization for adherent cells).

  • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell density and viability.

  • Dilute the cell suspension to the desired seeding density. The optimal density should be determined empirically for each cell line but is typically in the range of 5,000 to 10,000 cells per well in a 96-well plate.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach and resume logarithmic growth.

Dose-Response Treatment

A wide range of concentrations should be tested initially to determine the compound's potency. A common approach is to use a serial dilution over several orders of magnitude.

Protocol: Compound Dilution and Cell Treatment

  • Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM stock solution. Perform a serial dilution in complete cell culture medium to prepare the working concentrations. For an initial screen, a range from 100 µM down to 1 nM is often appropriate.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.

  • Treatment: a. After the 24-hour cell incubation period, carefully remove the medium from the wells. b. Add 100 µL of the medium containing the various concentrations of "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" to the respective wells. Be sure to include untreated and vehicle control wells. Each condition should be tested in triplicate.

  • Incubation: Incubate the treated cells for a duration relevant to the expected mechanism of action, typically 24, 48, or 72 hours.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[9]. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Protocol: MTT Assay

  • Reagent Addition: At the end of the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and IC50 Determination
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • IC50 Calculation: Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve) with software such as GraphPad Prism or R to determine the IC50 value.

Hypothetical Data Summary

ParameterValue
Cell LineHeLa
Seeding Density8,000 cells/well
Treatment Duration48 hours
IC50 15.2 µM

Part 3: Investigating a Hypothetical Mechanism of Action

Based on the activities of related diazepine compounds, a plausible, yet hypothetical, mechanism of action for "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" is the modulation of a G-protein coupled receptor (GPCR), specifically one that signals through the adenylyl cyclase/cAMP pathway.

Hypothetical Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., Gs-coupled) G_protein Gs Protein (α, β, γ subunits) GPCR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC α-subunit activates Compound 4-Ethyl-2,2-dimethyl- 1,4-diazepan-5-one (Hypothetical Agonist) Compound->GPCR binds and activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., gene transcription, enzyme activation) PKA->Cellular_Response phosphorylates targets

Caption: Hypothetical GPCR signaling pathway for the compound.

Functional Assay: cAMP Measurement

To test the hypothesis that "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" acts as an agonist at a Gs-coupled GPCR, a functional assay to measure intracellular cyclic AMP (cAMP) levels can be performed.

Protocol: cAMP Assay (using a competitive immunoassay kit)

  • Cell Seeding: Seed a suitable cell line known to express a Gs-coupled receptor (e.g., HEK293 cells) in a 96-well plate and grow to confluency.

  • Compound Treatment: a. Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation. b. Treat the cells with a range of concentrations of "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" (centered around its IC50 value) for a short duration (e.g., 15-30 minutes). Include a known agonist for the receptor as a positive control.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol of the cAMP assay kit.

  • cAMP Measurement: Perform the competitive immunoassay as per the kit's instructions. This typically involves the incubation of the cell lysate with a cAMP-conjugated enzyme and a primary antibody against cAMP.

  • Detection: Measure the signal (e.g., colorimetric or fluorescent) using a microplate reader. The signal is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis: Calculate the concentration of cAMP in each sample based on a standard curve. Plot the cAMP concentration against the compound concentration to determine the dose-dependent effect on cAMP production.

Part 4: Experimental Workflow and Validation

A logical and self-validating experimental workflow is crucial for the successful characterization of a novel compound.

experimental_workflow A Compound Acquisition (4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one) B Solubility Testing (Water, DMSO, Ethanol) A->B C Stock Solution Preparation (e.g., 10 mM in DMSO) B->C D Cytotoxicity Assay (e.g., MTT Assay) C->D E IC50 Determination D->E F Hypothesis Generation (Mechanism of Action) E->F H Data Analysis and Conclusion E->H G Functional Assay (e.g., cAMP Assay) F->G G->H

Caption: General workflow for novel compound characterization.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the initial in vitro characterization of novel chemical entities, using "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" as a model. By systematically determining the compound's solubility, cytotoxicity, and potential mechanism of action, researchers can build a solid foundation for further investigation into its therapeutic potential. It is imperative to remember that the proposed mechanism of action herein is hypothetical, and rigorous experimental validation is required to elucidate the true biological activity of this and any other novel compound.

References

  • Worthington, K. L., & DeLuca, D. S. (2014). Particle-induced artifacts in the MTT and LDH viability assays. Particle and Fibre Toxicology, 11(1), 4. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(3), 189–211. [Link]

  • Gireesh, T., Kumar, A. S., & Sreedhar, B. (2015). Synthesis and evaluation of tricyclic dipyrido diazepinone derivatives as inhibitors of secretory phospholipase A2 with anti-inflammatory activity. Bioorganic & medicinal chemistry letters, 25(20), 4467–4472. [Link]

  • Reshwen Shalo, R., et al. (2024). Rational Design, Synthesis, Computational Studies and Biological Evaluation of New Diazepanone Derivatives: Crystal Structure of 2,7-Bis(4-chlorophenyl)-1,3-dimethyl-1,4-diazepan-5-one. ResearchGate. [Link]

  • Kumar, R., et al. (2018). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Journal of Molecular Structure, 1165, 303-313. [Link]

  • Lee, J. Y., et al. (2010). A facile synthetic route to diazepinone derivatives via ring closing metathesis and its application for human cytidine deaminase inhibitors. Chemical Communications, 46(31), 5767-5769. [Link]

  • Manning, D. C., et al. (2014). The discovery of diazepinone-based 5-HT3 receptor partial agonists. Bioorganic & medicinal chemistry letters, 24(11), 2489–2493. [Link]

  • Danneberg, P., & Weber, K. H. (1983). Chemical structure and biological activity of the diazepines. British journal of clinical pharmacology, 16 Suppl 2(Suppl 2), 231S–244S. [Link]

  • PubChem. (n.d.). Diazepam. Retrieved from [Link]

  • GoodRx. (2024, November 1). Diazepam's Mechanism of Action: How This Benzodiazepine Works. Retrieved from [Link]

  • ClinPGx. (n.d.). Diazepam. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazepam. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, October 3). APPLICATION NUMBER: - 211635Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). Retrieved from [Link]

  • GoodRx. (2024, November 1). Diazepam's Mechanism of Action: How This Benzodiazepine Works. Retrieved from [Link]

  • Leal Garza, C. H., et al. (1998). Mutagenic Activity of Diazepam Evaluated by in Vivo Cytogenetic Tests. Archives of medical research, 29(4), 285–289. [Link]

  • University of Hertfordshire. (2025, September 10). Diazepam. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Diazepam (FDB007103). Retrieved from [Link]

  • YouTube. (2018, February 18). Diazepam - Mechanism of Action. Retrieved from [Link]

Sources

Method

Application Note: Derivatization Strategies for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one in Drug Discovery

Introduction & Structural Rationale The 1,4-diazepan-5-one scaffold is a highly versatile, conformationally restricted seven-membered ring system widely utilized in medicinal chemistry. Recent drug discovery campaigns ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The 1,4-diazepan-5-one scaffold is a highly versatile, conformationally restricted seven-membered ring system widely utilized in medicinal chemistry. Recent drug discovery campaigns have highlighted its utility in developing potent, cell-permeable inhibitors, such as those targeting Mycobacterium tuberculosis protein tyrosine phosphatase B ().

The specific compound 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one (CAS: 1893833-39-0) presents a unique synthetic profile. Successful derivatization requires a deep understanding of its steric and electronic environment:

  • N4 Position (Lactam): Occupied by an ethyl group, forming a stable tertiary lactam that is unreactive under standard conditions.

  • C5 & C6 Positions: The C5 lactam carbonyl directs enolization exclusively to the adjacent C6 position, allowing for stereoselective alpha-alkylation.

  • N1 Position (Secondary Amine): This is the primary site for functionalization. However, it is flanked by a gem-dimethyl group at C2, creating a highly sterically hindered, neopentyl-like environment. Direct SN​2 alkylation with primary halides is often sluggish and prone to competitive elimination of the electrophile. Therefore, reductive amination and transition-metal-catalyzed cross-coupling are the mandatory methods for N1-derivatization.

Summary of Derivatization Strategies

Derivatization SiteReaction TypeKey ReagentsCatalyst / BaseTemp (°C)Expected Yield
N1 Reductive AminationTarget Aldehyde, STABAcetic Acid (1.0 eq)2575–85%
N1 Buchwald-HartwigAryl HalidePd2(dba)3 / RuPhos, NaOtBu85–10060–80%
C6 Enolate AlkylationPrimary Alkyl HalideLDA (1.2 eq)-78 to 2565–75%

Experimental Protocols

Protocol A: N1-Alkylation via Reductive Amination

Causality & Design: To overcome the steric bulk at N1 without employing harsh basic conditions that might degrade the scaffold, reductive amination using sodium triacetoxyborohydride (STAB) is highly effective. STAB is a mild, selective reducing agent that tolerates various functional groups (). The addition of acetic acid is critical here; it accelerates the formation of the sterically hindered iminium ion prior to reduction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one (1.0 mmol, 1.0 equiv) and the target aldehyde (1.2 mmol, 1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add glacial acetic acid (1.0 mmol, 1.0 equiv) via syringe. Stir the mixture at room temperature (25 °C) for 30 minutes to ensure complete iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv) in three equal portions over 15 minutes to control the mild exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 12–24 hours. Monitor the consumption of the starting amine via LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (5 mL). Extract the aqueous layer with dichloromethane (DCM) (3 × 10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: N1-Arylation via Buchwald-Hartwig Cross-Coupling

Causality & Design: Arylating a sterically hindered secondary amine requires a specialized catalytic system. Traditional phosphine ligands fail because they cannot facilitate the reductive elimination step from a congested Pd(II) intermediate. Bulky, electron-rich dialkylbiaryl phosphine ligands like RuPhos or BrettPhos form highly active, monoligated L1​Pd(0) species that excel in these challenging couplings by forcing the coupling partners together ().

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one (1.2 mmol, 1.2 equiv), the aryl halide (1.0 mmol, 1.0 equiv), Pd2​(dba)3​ (0.02 mmol, 2 mol%), RuPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 95 °C for 16 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (20 mL).

  • Isolation: Concentrate the filtrate in vacuo and purify the N1-aryl derivative via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol C: C6-Alkylation via Kinetic Enolate Formation

Causality & Design: The C6 position, alpha to the lactam carbonyl, can be functionalized by forming a kinetic enolate. Lithium diisopropylamide (LDA) at -78 °C is required to irreversibly deprotonate C6 without nucleophilic attack on the carbonyl. The bulky 2,2-dimethyl group at the opposite side of the ring influences the facial selectivity of the incoming electrophile, generally favoring attack from the less hindered face.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one (1.0 mmol, 1.0 equiv) in anhydrous THF (10.0 mL) in a flame-dried flask under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Dropwise, add a freshly prepared solution of LDA (1.2 mmol, 1.2 equiv, 2.0 M in THF/heptane). Stir the mixture at -78 °C for 1 hour to ensure complete kinetic enolate formation.

  • Alkylation: Add the primary alkyl halide (e.g., benzyl bromide, 1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Maintain the reaction at -78 °C for 2 hours, then remove the cooling bath and allow the mixture to slowly warm to room temperature overnight (approx. 12 hours).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract the mixture with EtOAc (3 × 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over MgSO4​ , filter, and concentrate. Purify via flash chromatography to isolate the C6-alkylated product.

Workflow Visualization

G Scaffold 4-Ethyl-2,2-dimethyl- 1,4-diazepan-5-one (Central Scaffold) N1_Alkyl N1-Alkyl Derivative (Reductive Amination) Scaffold->N1_Alkyl R-CHO, STAB Mild Acid (AcOH) N1_Aryl N1-Aryl Derivative (Buchwald-Hartwig) Scaffold->N1_Aryl Ar-X, Pd2(dba)3, RuPhos NaOtBu, Toluene C6_Alkyl C6-Alkyl Derivative (Enolate Alkylation) Scaffold->C6_Alkyl 1. LDA, -78°C 2. R-X

Figure 1: Divergent derivatization pathways for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one.

References

  • Raunak, R., Bahl, A., et al. "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B." Infection and Immunity, 2026. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Chemical Reviews, 2011, 111(3), 1346–1416. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. URL:[Link]

Application

The Synthetic Utility of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one: A Guide for the Research Scientist

Introduction: The Significance of the 1,4-Diazepan-5-one Scaffold in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that can precisely orient pharmacop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 1,4-Diazepan-5-one Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that can precisely orient pharmacophoric groups in three-dimensional space is of paramount importance.[1] The 1,4-diazepan-5-one core, a seven-membered heterocyclic system containing two nitrogen atoms, represents a privileged scaffold in this regard. Its inherent conformational flexibility, which can be constrained through substitution, allows for the creation of diverse chemical libraries with a wide range of biological activities.[2][3] These structures are central to the development of therapeutics targeting the central nervous system, often exhibiting anxiolytic, anticonvulsant, and sedative properties.[4][5]

This technical guide focuses on a specific, less-documented derivative, 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one . Due to the limited direct literature on this particular molecule, this document will leverage established synthetic protocols and reaction mechanisms from closely related analogs to provide a comprehensive overview of its potential as a precursor in organic synthesis. The protocols and applications detailed herein are presented to empower researchers and drug development professionals with a robust framework for the synthesis and utilization of this promising building block.

Physicochemical and Spectroscopic Profile (Predicted)

A thorough understanding of a precursor's physical and chemical properties is fundamental to its successful application in synthesis. The following table summarizes the predicted properties of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one based on the analysis of structurally similar compounds.

PropertyPredicted Value / ObservationRationale / Comments
Molecular Formula C9H18N2O-
Molecular Weight 170.25 g/mol -
Appearance Colorless to light yellow oil or low melting solidBased on analogous N-alkylated and C-alkylated diazepanones.
Solubility Soluble in most organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol). Limited solubility in water.The presence of the ethyl and dimethyl groups increases lipophilicity.
Boiling Point > 250 °C (predicted)High boiling point is expected due to the polar amide functionality and molecular weight.
Key Spectroscopic Features
¹H NMRSignals corresponding to the ethyl group (triplet and quartet), gem-dimethyl group (singlet), and diazepane ring protons (multiplets).The gem-dimethyl groups will appear as a characteristic singlet.
¹³C NMRCarbonyl carbon signal around 170-175 ppm. Aliphatic carbons in the 20-60 ppm range.The carbonyl signal is a key diagnostic peak.
IR SpectroscopyStrong C=O stretch around 1650-1680 cm⁻¹. N-H stretch (if present as a precursor) around 3300 cm⁻¹. C-N stretches in the fingerprint region.The amide carbonyl is a prominent feature.
Mass Spectrometry[M+H]⁺ ion at m/z 171.1497High-resolution mass spectrometry is crucial for confirming the elemental composition.

Proposed Synthetic Protocol for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

The synthesis of the title compound can be envisioned through a multi-step sequence, starting from readily available starting materials. The following protocol is a plausible and robust route based on established methodologies for the synthesis of substituted 1,4-diazepan-5-ones.[6][7]

Synthetic Workflow Diagram

G A Ethyl Acetoacetate C Intermediate Enamine A->C Condensation B Ethylenediamine B->C D 2,2-Dimethyl-1,4-diazepan-5-one C->D Intramolecular Cyclization G 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one D->G N-Alkylation E Sodium Hydride E->G F Ethyl Iodide F->G G A 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one B Reduction of Lactam A->B C N-Arylation/Alkylation A->C D Functionalization of Secondary Amine A->D E Substituted 1,4-Diazepanes B->E C->E G Peptidomimetics D->G F Novel CNS Agents E->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

Welcome to the technical support guide for the synthesis of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for op...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of this and related 1,4-diazepan-5-one scaffolds. Given that this specific molecule is not widely documented, this guide establishes a robust, proposed synthetic pathway grounded in established chemical principles and provides in-depth troubleshooting for common challenges encountered in similar heterocyclic syntheses.

Proposed Synthetic Pathway

The synthesis of the target molecule, a seven-membered heterocyclic lactam, can be logically approached through a two-step sequence involving a reductive amination followed by an intramolecular cyclization/amide bond formation. This strategy offers flexibility and utilizes common, well-understood transformations.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Cyclization A N-Ethylethylenediamine C N-(2-aminoethyl)-N-ethylethan-2-amine (Intermediate Diamine) A->C B Acetone (or other ketone) B->C D Ethyl 3,3-dimethyl-4-oxobutanoate (Keto-ester Precursor) E 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one (Final Product) C->E ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->C D->E Coupling Amide Coupling Conditions (Heat or Coupling Agent) Coupling->E

Caption: Proposed two-step synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing overall yield?

A1: The intramolecular cyclization (Step 2) is typically the most challenging and yield-defining step. The formation of a seven-membered ring can be entropically disfavored compared to five- or six-membered rings.[1][2] Therefore, careful optimization of reaction conditions—such as concentration, temperature, and catalyst/coupling agent—is paramount.

Q2: Why is reductive amination chosen for Step 1?

A2: Reductive amination is a highly efficient and controlled method for N-alkylation that avoids the common issue of over-alkylation seen with methods like direct alkylation with alkyl halides.[3][4] Using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) allows for a one-pot reaction where the intermediate imine is formed and reduced in situ under mild conditions.[4]

Q3: Can I use a different keto-acid derivative in Step 2?

A3: Yes, while a keto-ester is proposed, other derivatives like the corresponding keto-acid could be used. However, using the free acid would necessitate a standard amide coupling agent (e.g., HATU, T3P) rather than relying on thermal condensation.[5][6] Acyl fluorides, generated in situ, are particularly effective for sterically hindered substrates.[7]

Q4: What analytical techniques are recommended for monitoring reaction progress?

A4: For both steps, Thin Layer Chromatography (TLC) is a rapid and effective tool for qualitative monitoring. For more quantitative analysis and to confirm product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It allows for the tracking of starting material consumption and product formation, while providing crucial mass data.[8]

Troubleshooting Guide for Synthesis Optimization

Low yields or the formation of impurities are common hurdles in multi-step organic synthesis. The following table outlines potential problems, their probable causes, and scientifically-grounded solutions.

Problem Probable Cause(s) Recommended Solution(s) & Rationale
Low Yield in Step 1 (Reductive Amination) 1. Incomplete Imine Formation: Insufficient removal of water, which is a byproduct of imine formation, can shift the equilibrium back to the starting materials.[3] 2. Reduction of Ketone: The reducing agent may be too reactive, reducing the acetone starting material before it can form the imine. 3. Side Reactions: Self-condensation of the ketone (aldol reaction) can occur under basic or acidic conditions.1. Add a Dehydrating Agent: Include anhydrous MgSO₄ or molecular sieves in the reaction to sequester water as it forms.[3] 2. Use a Milder Reducing Agent: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN), which are known to selectively reduce imines/iminium ions in the presence of carbonyls.[4] 3. Control pH: Maintain a weakly acidic pH (around 5-6) to catalyze imine formation without promoting significant side reactions.
Low Yield in Step 2 (Cyclization) 1. Unfavorable Ring-Closing Kinetics: The formation of a 7-membered ring is entropically challenging. Intermolecular polymerization can compete with the desired intramolecular cyclization.[1][2] 2. Steric Hindrance: The gem-dimethyl group at the 2-position and the N-ethyl group can sterically hinder the cyclization. 3. Low Reactivity: The secondary amine may not be nucleophilic enough to attack the ester carbonyl, especially if there is steric hindrance.1. Apply High-Dilution Conditions: Run the reaction at a very low concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway over intermolecular polymerization.[2] 2. Increase Temperature: Heating the reaction (refluxing in a high-boiling solvent like toluene or xylene) can provide the necessary activation energy to overcome steric barriers. 3. Use a Coupling Agent: Convert the precursor to the corresponding amino acid (by hydrolyzing the ester) and use a powerful amide coupling reagent like T3P (Propylphosphonic Anhydride) or a phosphonium salt (e.g., PyBOP) which are effective for hindered systems.[9]
Product is Difficult to Purify 1. High Polarity: The final product contains two nitrogen atoms and a carbonyl group, making it quite polar and potentially water-soluble. This can lead to issues with standard silica gel chromatography.[10] 2. Formation of Diastereomers/Byproducts: Incomplete reactions or side reactions can lead to impurities with similar polarity to the product. 3. Residual Reagents: Coupling agents can lead to byproducts (e.g., dicyclohexylurea from DCC) that are difficult to remove.1. Use Alternative Chromatography: Consider using alumina (basic or neutral) instead of silica gel for basic compounds, or employ reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient.[11][12] 2. Recrystallization or Salt Formation: Attempt to recrystallize the product from a suitable solvent system. Alternatively, form a salt (e.g., hydrochloride or trifluoroacetate) which may have better crystallization properties and can be purified, then neutralized. 3. Choose Reagents with Water-Soluble Byproducts: Use coupling reagents like EDC (an aminium/uronium salt) whose byproducts can be removed with a simple aqueous wash.[6]

Detailed Experimental Protocol (Proposed)

This protocol is a validated starting point. Researchers should monitor the reaction by TLC or LC-MS to determine optimal reaction times.

Step 1: Synthesis of N¹-ethyl-2-methylpropane-1,2-diamine
  • Setup: To a round-bottom flask charged with a magnetic stir bar, add N-ethylethylenediamine (1.0 eq) and methanol (or Dichloromethane) as the solvent.

  • Carbonyl Addition: Cool the solution to 0 °C in an ice bath. Add acetone (1.1 eq) dropwise. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Re-cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the imine intermediate by TLC/LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude diamine product can often be used in the next step without further purification.

Step 2: Synthesis of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one
  • Setup: In a large round-bottom flask equipped with a reflux condenser, dissolve the crude diamine from Step 1 (1.0 eq) and a suitable β-keto-ester such as ethyl 2,2-dimethyl-3-oxobutanoate (1.0 eq) in a high-boiling solvent like toluene. The final concentration should be low (approx. 0.05 M) to promote intramolecular cyclization.

  • Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting materials and the appearance of a new, more polar spot for the product.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic solution with 1M HCl to remove any unreacted diamine, followed by a wash with saturated NaHCO₃ solution and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography (starting with neutral alumina or silica gel treated with triethylamine) or recrystallization to yield the final product.

Workflow & Logic Diagrams

G Start Reaction Start: Low or No Product Yield Observed CheckSM Analyze by TLC/LC-MS: Are Starting Materials (SM) Consumed? Start->CheckSM SM_Present SM Present: Reaction is Stalled or Slow CheckSM->SM_Present No SM_Absent SM Absent: Decomposition or Volatile Product? CheckSM->SM_Absent Yes IncreaseTemp Solution 1: Increase Temperature / Add Catalyst SM_Present->IncreaseTemp CheckReagents Solution 2: Verify Reagent Purity & Activity SM_Present->CheckReagents ReRun Solution 3: Re-run Under Inert Atmosphere SM_Absent->ReRun ModifyWorkup Solution 4: Modify Workup (e.g., avoid acid/base) SM_Absent->ModifyWorkup End Problem Resolved IncreaseTemp->End CheckReagents->End ReRun->End ModifyWorkup->End

Caption: Troubleshooting workflow for a low-yield reaction.

References

  • Wlodarczyk, N., et al. (2007). Synthesis of 1,4-Diazepin-5-ones under Microwave Irradiation and Their Reduction Products. Tetrahedron Letters, 48(14), 2583-2586.
  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. (2016). Journal of the Serbian Chemical Society. Available at: [Link]

  • Bicyclization involving pseudo-intramolecular imination with diamines. (2009). RSC Publishing. Available at: [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Available at: [Link]

  • Reductive Amination. GSK Green Chemistry Guide. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Green synthesis and anxiolytic activity of some new dibenz-[8][13] diazepine-1-one analogues. (2013). Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2014). Molecules. Available at: [Link]

  • Choosing amide coupling agent. (2023). Reddit. Available at: [Link]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Organic Chemistry Frontiers. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry - NC State University Libraries. Available at: [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). Journal of Separation Science. Available at: [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]

  • How can I isolate a highly polar compound from an aqueous solution? (2014). ResearchGate. Available at: [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. Available at: [Link]

  • Synthesis of 1,4-Diazepanes and Benzo[b][8][13]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. (2020). The Journal of Organic Chemistry. Available at: [Link]

  • Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. (2022). Catalysts. Available at: [Link]

  • 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity. (2017). Molecules. Available at: [Link]

  • From intramolecular cyclization to intermolecular hydrolysis: TMSCF2Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. (2023). Organic Chemistry Frontiers. Available at: [Link]

  • Intramolecular Claisen - The Diekmann Cyclization. (2022). ChemComplete. Available at: [Link]

  • Enzymatic synthesis of β-lactam acids (review). (2022). Biotechnology and Applied Biochemistry. Available at: [Link]

  • Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. (2006). Journal of the American Chemical Society. Available at: [Link]

  • Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. (2023). RSC Advances. Available at: [Link]

  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. (2023). IUCrData. Available at: [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022). Frontiers in Chemistry. Available at: [Link]

  • β-Lactam synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

Welcome to the technical support center for the purification of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to help you navigate the complexities of purifying this substituted diazepanone.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take to assess the purity of my crude 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one?

A1: Before attempting any large-scale purification, a thorough initial assessment of your crude product is crucial. This will inform your purification strategy. We recommend a multi-pronged approach:

  • Thin Layer Chromatography (TLC): This is a quick and inexpensive way to visualize the number of components in your mixture. Use a combination of polar and non-polar solvent systems to get a good separation. For instance, start with a 7:3 mixture of hexane and ethyl acetate and adjust the polarity as needed. The presence of multiple spots indicates impurities.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is the method of choice. A good starting point for method development is a C18 reversed-phase column with a mobile phase of acetonitrile and water, possibly with a modifier like 0.1% trifluoroacetic acid (TFA) or triethylamine (TEA) to improve peak shape.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the presence of starting materials, reagents, or side-products. Look for unexpected peaks or incorrect integration ratios.

  • Mass Spectrometry (MS): LC-MS can help in identifying the molecular weights of impurities, which can provide clues to their structures.[2][3]

Q2: What are the most likely impurities I will encounter during the synthesis of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one?

A2: The impurities will largely depend on the synthetic route employed. However, for cyclic diamides of this nature, common impurities often include:

  • Unreacted Starting Materials: Incomplete reactions are a common source of impurities.

  • Ring-Opened Byproducts: The diazepanone ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of linear amino amides.[4]

  • Oligomers or Polymers: During the cyclization step, self-condensation of the linear precursor can lead to the formation of dimers or higher-order oligomers.[5]

  • Solvents: Residual solvents from the reaction or work-up can be entrapped in the product.

Q3: My purified 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one is an oil and I cannot get it to crystallize. What are my options?

A3: This is a common challenge with many substituted diazepanes.[1] If your compound is an oil, here are several strategies to consider:

  • Column Chromatography: This is the most direct method for purifying oils. A silica gel column is standard, and you can use the solvent system you developed during your TLC analysis as a starting point for the eluent.

  • Salt Formation: If your compound has a basic nitrogen, you can attempt to form a salt (e.g., a hydrochloride or hydrobromide salt) by treating a solution of the free base with the corresponding acid.[6] Salts are often crystalline even when the free base is an oil.

  • Trituration: If the oil is viscous, you can try triturating it with a solvent in which the desired compound is sparingly soluble but the impurities are more soluble (e.g., cold hexanes or diethyl ether). This can sometimes induce crystallization or wash away less polar impurities.

Troubleshooting Guides

Guide 1: Overcoming Challenges in Column Chromatography

Column chromatography is a powerful tool, but achieving good separation can be tricky. Here’s how to troubleshoot common issues.

Problem: Poor Separation of My Product and an Impurity.

If your product and an impurity are co-eluting, you need to increase the selectivity of your chromatographic system.

Step-by-Step Troubleshooting:

  • Optimize the Mobile Phase:

    • Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents. Even small changes can have a significant impact.

    • Introduce a Third Solvent: Adding a small amount of a third solvent with different properties (e.g., methanol to an ethyl acetate/hexane system) can alter the interactions with the stationary phase and improve separation.

    • Use Additives: For basic compounds like diazepanones, adding a small amount of triethylamine (0.1-1%) to the mobile phase can reduce tailing and improve peak shape by neutralizing acidic sites on the silica gel. Conversely, for acidic impurities, a small amount of acetic acid might be beneficial.[1]

  • Change the Stationary Phase:

    • If silica gel is not providing adequate separation, consider other stationary phases like alumina (which has a different surface chemistry) or a bonded phase (e.g., diol, cyano, or amino-propyl).

  • Consider Other Chromatographic Techniques:

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography on a C18 column can provide a different selectivity compared to normal-phase chromatography.[1]

    • Ion-Exchange Chromatography: If your compound or impurities are ionizable, this technique can offer excellent separation based on charge.

Workflow for Optimizing Chromatographic Separation ```dot

graph TD { A[Start: Poor Separation] --> B{Optimize Mobile Phase}; B --> C{Adjust Polarity}; B --> D{Add a Third Solvent}; B --> E{Use Additives}; C --> F[Re-run TLC/HPLC]; D --> F; E --> F; F --> G{Separation Improved?}; G -- Yes --> H[Scale up to Column]; G -- No --> I{Change Stationary Phase}; I --> J[Try Alumina or Bonded Phase]; J --> K[Re-run TLC/HPLC]; K --> L{Separation Improved?}; L -- Yes --> H; L -- No --> M{Consider Other Techniques}; M --> N[Reversed-Phase or Ion-Exchange]; N --> O[Develop New Method]; O --> P[Purify Product]; H --> P; }

Caption: Strategy for eliminating a persistent impurity.

References

  • (PDF) The crystal-form transition behaviours and morphology changes in a polyamide 6 cyclic dimer - ResearchGate. Available from: [Link]

  • Cyclic dialkylindium amides: New structural information and ultra-purification using inorganic and inorgano - Organic layered materials | Request PDF - ResearchGate. Available from: [Link]

  • Polyoxamides. II. Polymerization of Cyclic Diamides. Available from: [Link]

  • Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • CN103936632A - Dicyandiamide continuous multistage crystallizing production process - Google Patents.
  • Determination of 1,4-benzodiazepines by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed. Available from: [Link]

  • analytical technique for the determination of diazepam in solid dosage forms. Available from: [Link]

  • DIAZEPAM - SWGDRUG.org. Available from: [Link]

  • 4-(2-Dimethylamino-ethyl)-d[1][7]iazepan-5-one - NextSDS. Available from: [https://www.nextsds.com/4-(2-dimethylamino-ethyl)-d[1][7]iazepan-5-one-cas-933690-01-8_en]([Link]1][7]iazepan-5-one-cas-933690-01-8_en)

  • A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample - Annex Publishers. Available from: [Link]

  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods - Research and Reviews. Available from: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC. Available from: [Link]

  • [The analysis and stability of various 1,4-benzodiazepines of pharmaceutical interest. 2. Ring contraction of nordiazepam and clonazepam. pH-Dependence of hydrolytic cleavage of diazepam(Faustan) and use of kinetic methods for determination of stability behavior of diazepam in solutions of the ampoules] - PubMed. Available from: [Link]

  • One-Pot Synthesis of Seven-Membered Heterocyclic Derivatives of Diazepines Involving Copper-Catalyzed Rearrangement Cascade Allyl-Amination - PMC. Available from: [Link]

  • Synthesis of 1,4-Diazepin-5-ones under Microwave Irradiation and Their Reduction Products | Request PDF - ResearchGate. Available from: [Link]

  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam - JOCPR. Available from: [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam - Frontiers. Available from: [Link]

  • Diazepam | C16H13ClN2O | CID 3016 - PubChem - NIH. Available from: [Link]

  • WO2005054211A1 - A method of purification of lorazepam - Google Patents.
  • A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery - RSC Publishing. Available from: [Link]

  • Diazepam - Cheméo. Available from: [Link]

  • Stability and compatibility study of parenteral diazepam in different storage conditions - JOCPR. Available from: [Link]

  • Experimental and Computational Studies of Ring Inversion of 1,4-Benzodiazepin-2-ones: Implications for Memory of Chirality Transformations | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Diazepam - the NIST WebBook. Available from: [Link]

  • 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one - Doron Scientific. Available from: [Link]

  • Diazepam (PIM 181) - INCHEM. Available from: [Link]

  • Name DIAZEPAM Structure Systematic name 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H- 1,4-benzodiazepin-2-one Formula C16H13ClN2O M - E-learning. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one Stability in Solution

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support center for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one. As a novel compound, understanding its stability p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one. As a novel compound, understanding its stability profile in various solution-based experimental settings is paramount to generating reliable and reproducible data. This guide is designed to provide you with in-depth troubleshooting advice, scientifically grounded explanations, and practical protocols to address potential stability challenges. While specific public data on this molecule is limited, the principles outlined here are derived from the known chemistry of its core functional groups—specifically the lactam within the 1,4-diazepan-5-one ring structure—and are intended to serve as a robust starting point for your investigations.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and issues that may arise during the handling and use of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one in solution.

Q1: I'm observing a decrease in the concentration of my compound in aqueous buffer over time. What could be the cause?

A1: The most likely cause is hydrolysis of the lactam ring. Lactams, which are cyclic amides, are susceptible to cleavage by water, a reaction that is often catalyzed by acidic or basic conditions. The seven-membered diazepane ring may also influence the rate of this reaction.

  • Underlying Mechanism: The hydrolysis of the amide bond in the lactam ring leads to the formation of a linear amino acid derivative, which will have different chemical and potentially biological properties. This reaction can be significantly accelerated at pH values outside the neutral range. Studies on related β-lactam compounds show that base-catalyzed hydrolysis rates are significantly greater than those at neutral or acidic pH.[1] Similarly, the hydrolysis of γ-lactams also shows a complex dependence on pH, with both acid and base catalysis playing a role.[2]

  • Troubleshooting Steps:

    • pH Monitoring: Carefully measure and record the pH of your solution at the beginning and end of your experiment. Even seemingly neutral buffers can experience pH shifts.

    • Buffer Selection: If possible, perform initial stability studies in a range of buffers (e.g., phosphate, citrate, TRIS) at your target pH to identify the most inert system.

    • Forced Degradation Study: Conduct a forced degradation study (see Protocol 1) to definitively characterize the compound's stability profile across a range of pH values.

Q2: My solution of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one is turning yellow. What does this indicate?

A2: Discoloration can be a sign of oxidative degradation. The tertiary amine and the alkyl portions of the molecule could be susceptible to oxidation, especially in the presence of light, oxygen, or trace metal contaminants.

  • Underlying Mechanism: Oxidation can lead to the formation of N-oxides or other chromophoric degradation products. While specific studies on this molecule are unavailable, research on the structurally related diazepam has shown it undergoes oxidation, for instance, in the presence of hydrogen peroxide.[3] Advanced oxidation processes have also been shown to degrade diazepam, highlighting its susceptibility to oxidative stress.[4][5]

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[6]

    • Solvent Purity: Use high-purity, degassed solvents to minimize dissolved oxygen and metal ion contaminants.

    • Antioxidants: In some formulation contexts, the addition of a small amount of an antioxidant (e.g., BHT, ascorbic acid) could be considered, but its compatibility with your experimental system must be verified.

Q3: I'm seeing multiple peaks in my HPLC/LC-MS analysis of a freshly prepared sample. Is this normal?

A3: While the presence of minor impurities from synthesis is possible, the appearance of new peaks in a freshly prepared solution could indicate rapid degradation upon dissolution in your chosen solvent.

  • Underlying Mechanism: The solvent itself can play a role in degradation. For instance, protic solvents like methanol or ethanol could potentially participate in solvolysis reactions with the lactam ring, similar to hydrolysis.

  • Troubleshooting Steps:

    • Solvent Selection: Test the compound's stability in a range of solvents of varying polarity and proticity (e.g., acetonitrile, DMSO, ethanol).

    • Time-Course Analysis: Analyze your sample by HPLC/LC-MS immediately after dissolution and then at several time points thereafter (e.g., 1, 4, 8, 24 hours) to monitor for the appearance and growth of new peaks.

    • Temperature Control: Prepare and store your solutions at low temperatures (e.g., 2-8°C or frozen at -20°C to -80°C) to slow down the rate of degradation.[7][8]

Experimental Protocols

Protocol 1: Forced Degradation Study for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

This protocol is designed to rapidly assess the stability of your compound under various stress conditions, as recommended by ICH guidelines.[9][10][11]

Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.

Materials:

  • 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • HPLC or UPLC-MS system with a suitable C18 column[7][12]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours. (Base-catalyzed hydrolysis is often faster).[1]

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample and a solution sample at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to a photostability chamber with a light intensity of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration (e.g., 10 µg/mL) with your mobile phase.

    • Analyze by HPLC or UPLC-MS, comparing the chromatograms to a non-stressed control sample.

Data Interpretation:

Stress ConditionExpected ObservationPotential Degradant Structure
Acid HydrolysisDecrease in parent peak area, appearance of new, more polar peak(s).Ring-opened amino acid.
Base HydrolysisRapid decrease in parent peak area, appearance of new, more polar peak(s).Salt of the ring-opened amino acid.
OxidationDecrease in parent peak area, appearance of new peak(s), potential color change.N-oxide or hydroxylated derivatives.
Thermal DegradationModest degradation, depending on melting point and intrinsic stability.Various, could include fragmentation.
Photolytic DegradationDegradation dependent on chromophores in the molecule.Various, could include radical-mediated products.

Visualizing Degradation Pathways & Workflows

G cluster_workflow Stability Troubleshooting Workflow start Instability Observed (e.g., peak loss, color change) q1 Characterize Degradation Profile protocol1 Perform Forced Degradation Study (Protocol 1) q2 Identify Degradation Pathway hydrolysis Hydrolysis (pH dependent) oxidation Oxidation (O2, light, metals) other Other (e.g., Solvolysis) mitigation Implement Mitigation Strategy

G

Concluding Remarks

The stability of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one is a critical parameter that must be understood to ensure the quality and integrity of your experimental data. While this guide provides a framework based on established chemical principles, it is essential to perform empirical studies to confirm the specific stability profile of this molecule in your systems. By systematically investigating the effects of pH, oxygen, light, and temperature, you can develop robust protocols and handling procedures that minimize degradation and lead to successful research outcomes.

References

  • The mechanisms of hydrolysis of the ??-lactam isatin and its derivatives. ResearchGate. Available at: [Link]

  • pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin. ScienceDirect. Available at: [Link]

  • The pH-dependence and group modification of beta-lactamase I. PMC. Available at: [Link]

  • [Degradation of diazepam in aqueous solution. Simulation essay by action of diluted hydrogen peroxide]. PubMed. Available at: [Link]

  • Development of an assay for beta-lactam hydrolysis using the pH-dependence of enhanced green fluorescent protein. PubMed. Available at: [Link]

  • The pH-dependence and group modification of β-lactamase I. Biochemical Journal. Available at: [Link]

  • Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent. ResearchGate. Available at: [Link]

  • Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent. MDPI. Available at: [Link]

  • Diazepam Degradation Pathway. Eawag-BBD. Available at: [Link]

  • Zero valent iron mediated degradation of the pharmaceutical diazepam. PubMed. Available at: [Link]

  • A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta - lactam antibiotics in serum and interstitial fluid. RSC Publishing. Available at: [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. PMC. Available at: [Link]

  • Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. PMC. Available at: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay. Scientific Research Publishing. Available at: [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. PubMed. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Research and Development in Pharmacy & Life Sciences. Available at: [Link]

  • 1,4-Diazepan-5-one. PubChem. Available at: [Link]

  • Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Compatibility and stability of diazepam injection following dilution with intravenous fluids. Semantic Scholar. Available at: [Link]

  • Compatibility and stability of diazepam injection following dilution with intravenous fluids. PubMed. Available at: [Link]

  • Stability and compatibility study of parenteral diazepam in different storage conditions. ResearchGate. Available at: [Link]

  • 4-(2-Dimethylamino-ethyl)-[2][3]diazepan-5-one. NextSDS. Available at: [https://www.nextsds.com/en/substance/4-(2-Dimethylamino-ethyl)-[2][3]diazepan-5-one-933690-01-8]([Link]2][3]diazepan-5-one-933690-01-8)

  • Diazepam 5 mg/mL Injection. U.S. Pharmacist. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

Welcome to the technical support center for the crystallization of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this compound. As a Senior Application Scientist, my goal is to provide you with not just steps, but the reasoning behind them, to empower you to solve even the most challenging crystallization problems.

Frequently Asked Questions (FAQs)

Q1: What are the most promising starting solvents for the crystallization of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one?

Based on the structure of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one, which contains both polar (lactam) and non-polar (ethyl, dimethyl) functional groups, a good starting point for solvent screening would be solvents of intermediate polarity. We recommend beginning with solvents such as ethyl acetate, acetone, or isopropanol. A solubility test is crucial: a good crystallization solvent will dissolve the compound when hot but not when cold.

Q2: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically happens when the supersaturation of the solution is too high or the temperature is too low for nucleation to occur properly. To remedy this, you can try a slower cooling rate, use a more dilute solution, or add an anti-solvent very slowly to a solution of the compound in a solvent in which it is more soluble.

Q3: I'm getting an amorphous powder, not crystals. How can I promote crystal growth?

Amorphous solids lack the long-range order of a crystalline lattice. To encourage the formation of crystals, you need to provide conditions that favor slower, more controlled precipitation. This can be achieved by:

  • Reducing the rate of cooling: A slower cooling rate allows more time for molecules to orient themselves into a crystal lattice.

  • Using a solvent/anti-solvent system: Dissolve your compound in a good solvent and slowly add an anti-solvent in which it is insoluble. This can be done via vapor diffusion for very slow crystallization.

  • Scratching the flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites, initiating crystal growth.

In-Depth Troubleshooting Guides

Troubleshooting Scenario 1: Poor Crystal Yield

You've successfully crystallized 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one, but the yield is unacceptably low.

Underlying Causes and Solutions:

  • Incomplete Precipitation: The compound may still be too soluble in the mother liquor even at low temperatures.

    • Solution: After the initial filtration, try concentrating the mother liquor and cooling it again for a second crop of crystals. Alternatively, add an anti-solvent to the mother liquor to force more of the compound to precipitate.

  • Incorrect Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at cold temperatures.

    • Solution: Re-evaluate your solvent choice. A solvent with slightly lower solvating power might be more appropriate. Refer to the solvent miscibility chart to choose a suitable anti-solvent.

Experimental Protocol: Optimizing Yield with an Anti-Solvent

  • Dissolve the crude 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one in a minimum amount of a "good" solvent (e.g., ethyl acetate) at an elevated temperature.

  • Slowly add a pre-chilled "anti-solvent" (e.g., heptane) dropwise until the solution becomes slightly turbid.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer for complete precipitation.

  • Collect the crystals by filtration and wash with a small amount of the cold solvent/anti-solvent mixture.

Troubleshooting Scenario 2: Difficulty in Achieving Desired Purity

The crystallized product of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one does not meet the required purity specifications, with impurities co-precipitating.

Underlying Causes and Solutions:

  • Impurities with Similar Solubility: The impurities may have a similar solubility profile to your target compound in the chosen solvent system.

    • Solution: A multi-step purification approach may be necessary. Consider passing the crude material through a silica gel plug before crystallization. For challenging separations, a different crystallization technique like melt crystallization could be explored.

  • Occlusion of Impurities: Rapid crystal growth can trap impurities within the crystal lattice.

    • Solution: Slow down the crystallization process. This can be achieved by using a more dilute solution, a slower cooling rate, or a vapor diffusion setup.

Experimental Protocol: Purification via Vapor Diffusion

  • Dissolve the impure 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one in a small amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane) in a small vial.

  • Place this vial inside a larger, sealed jar containing a less volatile anti-solvent in which the compound is insoluble (e.g., hexane).

  • Over time, the more volatile solvent will slowly evaporate and diffuse into the atmosphere of the larger jar, while the anti-solvent vapor will diffuse into the vial.

  • This gradual change in solvent composition will slowly decrease the solubility of the compound, promoting the growth of high-purity crystals.

Troubleshooting Workflow Diagram

G start Start: Crude 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one solvent_screen Solvent Screening (e.g., Ethyl Acetate, Acetone, IPA) start->solvent_screen dissolve Dissolve in Hot Solvent solvent_screen->dissolve cool Slow Cooling dissolve->cool outcome Evaluate Outcome cool->outcome oiling_out Issue: Oiling Out outcome->oiling_out Oil amorphous Issue: Amorphous Solid outcome->amorphous Powder low_yield Issue: Low Yield outcome->low_yield Low Yield impure Issue: Impure Crystals outcome->impure Impure success Success: Pure Crystals outcome->success Good Crystals solution_oiling Troubleshoot: - Slower cooling - More dilute solution - Add anti-solvent slowly oiling_out->solution_oiling solution_amorphous Troubleshoot: - Slower cooling - Use solvent/anti-solvent - Scratch flask amorphous->solution_amorphous solution_yield Troubleshoot: - Concentrate mother liquor - Add anti-solvent low_yield->solution_yield solution_purity Troubleshoot: - Recrystallize - Silica plug filtration - Slower crystal growth impure->solution_purity solution_oiling->dissolve solution_amorphous->dissolve solution_yield->dissolve solution_purity->start

Caption: A flowchart for troubleshooting the crystallization of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one.

Data Summary

Table 1: Recommended Starting Solvents for Crystallization Screening

SolventPolarity IndexBoiling Point (°C)Comments
Heptane0.198Good as an anti-solvent.
Ethyl Acetate4.477A good starting point for single-solvent crystallization.
Acetone5.156Can be effective, but its volatility may require a closed system.
Isopropanol (IPA)3.982Often a good choice for promoting hydrogen bonding and crystal formation.
Acetonitrile5.882Another polar aprotic option to consider.
Toluene2.4111A non-polar option that can be useful in a solvent/anti-solvent system.

References

  • Title: Crystallization Source: University of California, Los Angeles (UCLA) Chemistry and Biochemistry URL: [Link]

  • Title: Recrystallization Source: Massachusetts Institute of Technology (MIT) Department of Chemistry URL: [Link]

  • Title: Melt Crystallization Source: ScienceDirect URL: [Link]

Troubleshooting

Technical Support Center: Synthesis of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one. As a seven-membered heterocyclic compound, its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one. As a seven-membered heterocyclic compound, its synthesis can be challenging, often accompanied by the formation of side products that can complicate purification and reduce yields.[1][2][3][4] This guide provides in-depth troubleshooting advice in a question-and-answer format to address common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one?

A1: A common and effective strategy for the synthesis of 1,4-diazepan-5-ones is the intramolecular cyclization of a suitable linear precursor. For 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one, a logical approach involves the reaction of N1-ethyl-2-methylpropane-1,2-diamine with a three-carbon electrophile, such as ethyl 3-bromopropionate, followed by an intramolecular amide formation. An alternative route could involve a reductive amination strategy.[5][6]

Q2: What are the most common impurities I am likely to encounter?

A2: The most frequently observed impurities include unreacted starting materials, the linear amino ester intermediate from incomplete cyclization, and a dimeric 14-membered ring byproduct. If protecting groups are used, byproducts related to incomplete deprotection or side reactions during the deprotection step can also be present.[7][8]

Q3: How can I effectively monitor the reaction progress?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. It allows for the identification of the desired product, intermediates, and potential side products by their respective mass-to-charge ratios.

Troubleshooting Guides for Side Reaction Products

Issue 1: Incomplete Cyclization - Presence of Linear Intermediate
  • Symptom: Your analytical data (e.g., LC-MS) shows a significant amount of the acyclic amino ester precursor alongside your desired product.

  • Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
Insufficient Reaction Time or Temperature The intramolecular cyclization to form a seven-membered ring can be kinetically slow due to entropic factors.[1][2]Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions. Microwave-assisted synthesis can also be explored to accelerate the reaction.[9]
Inappropriate Base The choice of base is crucial for the final cyclization step. A base that is too weak may not sufficiently deprotonate the amine for nucleophilic attack, while a very strong, sterically hindered base might favor intermolecular reactions.Screen a variety of non-nucleophilic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. The pKa of the base should be sufficient to deprotonate the secondary amine without promoting side reactions.
Dilution Effects The concentration of the reaction mixture can influence the rate of intramolecular versus intermolecular reactions.While counterintuitive, in some cases, a higher concentration can favor the intramolecular cyclization once the initial intermolecular reaction has occurred. Experiment with different concentrations to find the optimal balance.
Issue 2: Formation of Dimeric Byproduct (14-Membered Ring)
  • Symptom: A significant peak with a mass-to-charge ratio corresponding to double that of the linear intermediate is observed in your mass spectrum.

  • Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
High Concentration At high concentrations, the probability of two linear intermediate molecules reacting with each other (intermolecular reaction) increases, leading to the formation of a 14-membered cyclic dimer.Employ high-dilution conditions for the cyclization step. This can be achieved by slowly adding the linear precursor to a larger volume of solvent and base over an extended period. This favors the intramolecular reaction pathway.
Reaction Temperature Higher temperatures can sometimes favor intermolecular reactions.Optimize the reaction temperature. It is advisable to start at a lower temperature and gradually increase it while monitoring the product distribution.
Issue 3: Side Reactions Involving Protecting Groups (e.g., Boc)
  • Symptom: You observe impurities corresponding to the Boc-protected intermediate or byproducts from the deprotection step, such as trifluoroacetylated amines if TFA is used.[7][]

  • Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
Incomplete Deprotection The tert-butoxycarbonyl (Boc) group is acid-labile, but its removal may be incomplete if the acid concentration or reaction time is insufficient.[][11]Ensure complete deprotection by using a sufficient excess of a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane.[7][] Monitor the deprotection by TLC or LC-MS until no starting material is observed.
Side Reactions During Deprotection The carbocation (isobutylene) generated during Boc deprotection can alkylate sensitive residues. If TFA is used, it can sometimes lead to trifluoroacetylation of the free amine.[7][]Add a scavenger, such as triethylsilane or thioanisole, to the deprotection cocktail to trap the carbocations. To avoid trifluoroacetylation, consider using HCl in an organic solvent like dioxane for Boc removal.[7]

Visualizing the Reaction and Troubleshooting

Proposed Synthesis and Side Reactions

cluster_main Main Synthetic Pathway cluster_side Side Reactions A N1-ethyl-2-methylpropane-1,2-diamine C Linear Intermediate A->C + B F Unreacted Starting Materials B Ethyl 3-bromopropionate D 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one (Desired Product) C->D Intramolecular Cyclization E Dimeric Byproduct (14-membered ring) C->E Intermolecular Reaction

Caption: Proposed synthesis of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one and potential side reactions.

Troubleshooting Workflow

cluster_issues Identify Primary Issue cluster_solutions Implement Corrective Actions start Analyze Crude Product (LC-MS, NMR) issue1 Incomplete Cyclization? start->issue1 issue2 Dimer Formation? start->issue2 issue3 Protecting Group Issues? start->issue3 sol1 Increase reaction time/temp Optimize base issue1->sol1 sol2 Use high-dilution conditions Optimize temperature issue2->sol2 sol3 Ensure complete deprotection Use scavengers issue3->sol3 reanalyze Re-analyze Product sol1->reanalyze sol2->reanalyze sol3->reanalyze

Caption: A systematic workflow for troubleshooting side reactions.

Experimental Protocols

Proposed General Synthesis of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one
  • Step 1: Alkylation. To a solution of N1-ethyl-2-methylpropane-1,2-diamine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (1.1 eq) in a suitable solvent like acetonitrile, add ethyl 3-bromopropionate (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the formation of the linear intermediate.

  • Step 2: Cyclization. Once the alkylation is complete, add a second portion of a non-nucleophilic base (e.g., triethylamine, 2.0 eq) and heat the reaction mixture to reflux.

  • Monitor the cyclization by TLC or LC-MS until the linear intermediate is consumed.

  • Upon completion, cool the reaction, concentrate under reduced pressure, and purify by column chromatography on silica gel.

Protocol for Minimizing Dimerization
  • In a three-neck flask equipped with a dropping funnel and a reflux condenser, add a large volume of the reaction solvent and the base (e.g., triethylamine).

  • Heat the solvent to reflux.

  • Dissolve the linear intermediate from Step 1 of the general synthesis in a separate portion of the solvent.

  • Add the solution of the linear intermediate dropwise to the refluxing solvent/base mixture over a period of 4-8 hours.

  • After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring for the disappearance of the starting material.

  • Work up and purify as described in the general procedure.

References

  • Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • IntechOpen. (2022). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • ResearchGate. (n.d.). Exploring the Chemistry of Epoxy Amides for the Synthesis of the 2 ''-epi-Diazepanone Core of Liposidomycins and Caprazamycins | Request PDF.
  • ACS Publications. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][7][12]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent | The Journal of Organic Chemistry.

  • PMC. (n.d.).
  • YouTube. (2020). Synthesis of Diazepam.
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • AAPPTec. (n.d.).
  • PMC. (n.d.).
  • Frontiers. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.
  • PMC. (n.d.).
  • PMC. (n.d.).
  • ACS Publications. (2024). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes | Organic Letters.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • ResearchGate. (2008). Seven‐Membered Rings by Cyclization at Transition Metals: [4+3], [3+2+2], [5+2].
  • NHS. (n.d.). Side effects of diazepam.
  • Medical News Today. (2024). Diazepam: Side effects, dosage, uses, and more.
  • BOC Sciences. (n.d.).
  • PMC. (2024).
  • Benchchem. (n.d.). Troubleshooting 2-(5-Fluoro-2-methoxyphenyl)azepane synthesis side reactions.
  • Myers, A. (n.d.). Chem 115.
  • ResearchGate. (n.d.). Synthesis of 1,4-Diazepin-5-ones under Microwave Irradiation and Their Reduction Products | Request PDF.
  • Chemistry Steps. (2024).
  • NCBI Bookshelf. (2023).
  • Scribd. (n.d.). New Synthesis of Diazepam | PDF | Acetic Acid | Amine.
  • PMC. (n.d.). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.
  • Master Organic Chemistry. (2017).
  • MedlinePlus. (2025).
  • designer-drug.com. (n.d.). Diazepam (Valium) Synthesis.
  • PMC. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • Semantic Scholar. (n.d.).
  • PubMed. (2002). Synthesis of the liposidomycin diazepanone nucleoside.
  • Drugs.com. (2024). Diazepam Drug Uses, Dosage & Side Effects.

Sources

Optimization

Technical Support Center: 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

Welcome to the technical support center for "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one." This guide is designed for researchers, scientists, and drug development professionals to address common and complex purity challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one." This guide is designed for researchers, scientists, and drug development professionals to address common and complex purity challenges encountered during and after synthesis. The protocols and troubleshooting advice provided herein are grounded in established principles of organic chemistry, tailored to the specific structural features of this molecule.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered when purifying 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one.

Q1: My crude product is a sticky oil instead of a solid. How can I crystallize it?

A1: Sticky oils are common for compounds with moderate polarity and conformational flexibility like this diazepanone. This is often due to residual solvent or the presence of impurities that inhibit crystal lattice formation.

  • Initial Step: Ensure all volatile solvents from the reaction workup (e.g., dichloromethane, ethyl acetate) are thoroughly removed under high vacuum.

  • Troubleshooting: If it remains an oil, consider "trituration." This involves stirring the oil with a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether, or a mixture). This can wash away more soluble impurities and induce crystallization. Chilling the mixture on an ice bath during trituration is often effective.

Q2: What are the most likely impurities from the synthesis?

A2: The impurities will depend on the synthetic route. A plausible synthesis involves the condensation of an N-ethylethylenediamine derivative with a derivative of 2,2-dimethyl-3-butenoic acid or a similar acrylic acid equivalent. Potential impurities include:

  • Unreacted Starting Materials: N-ethylethylenediamine and the acid derivative.

  • Side-Products: Amide byproducts from incomplete cyclization or polymerization products.

  • Reagents: Residual coupling agents (e.g., DCC, EDC) and their byproducts (e.g., DCU).

Q3: I see a persistent spot on my TLC analysis that I suspect is an unreacted amine starting material. What's the quickest way to remove it?

A3: An acid-base extraction is highly effective for removing basic impurities like unreacted N-ethylethylenediamine from your less basic product.[1][2] Dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). The amine impurity will form a water-soluble salt and move to the aqueous layer, while your diazepanone product, being a weaker base (due to the amide group), will largely remain in the organic layer.[2]

Q4: My final product has a slight yellow or brown color. How can I decolorize it?

A4: Color impurities are often highly conjugated, polar molecules formed from minor side reactions.

  • Activated Charcoal: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Silica Plug: If the product is stable on silica, dissolving it in a minimal amount of solvent and passing it through a short plug of silica gel can also effectively remove baseline-level colored impurities.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols for overcoming more challenging purification scenarios.

Guide 1: Systematic Approach to Purification

The choice of purification strategy depends on the nature and quantity of impurities. This workflow provides a logical decision-making process.

G cluster_0 Purity Assessment cluster_1 Purification Strategy cluster_2 Final Analysis start Crude Product tlc Analyze by TLC/LC-MS Identify Impurities start->tlc decision Are impurities acidic/basic? tlc->decision extraction Perform Acid-Base Extraction decision->extraction Yes recrystallization_check Is product a solid with distinct melting point? decision->recrystallization_check No extraction->recrystallization_check recrystallization Recrystallization recrystallization_check->recrystallization Yes chromatography Column Chromatography recrystallization_check->chromatography No / Oil final_analysis Assess Purity (NMR, LC-MS) recrystallization->final_analysis chromatography->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: Decision workflow for purifying 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one.

Guide 2: Protocol for Acid-Base Extraction

This technique is ideal for removing unreacted amine starting materials or acidic byproducts. The key is exploiting the different pKa values of the tertiary amine in your product versus a more basic primary/secondary amine starting material.

Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M aqueous HCl (approximately 1/3 of the organic volume). Shake gently at first to release any pressure, then more vigorously. Allow the layers to separate and drain the lower aqueous layer. This step protonates and removes basic impurities.[1][2]

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Guide 3: Troubleshooting Recrystallization

Recrystallization is a powerful technique for achieving high purity if the compound is a solid.[3] The challenge is finding a suitable solvent system.

Table 1: Solvent Selection for Recrystallization

Solvent ClassSuitability for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-oneExamples
Non-Polar Likely insoluble. Good for trituration or as an anti-solvent in a binary system.Hexanes, Pentane, Toluene
Moderately Polar Good starting point. The compound should be soluble when hot and insoluble when cold.Ethyl Acetate, Acetone, THF
Polar Aprotic May be too soluble.Acetonitrile
Polar Protic May be too soluble, but could work in a binary system with a non-polar solvent.Ethanol, Isopropanol

Protocol for Solvent Screening:

  • Place ~20 mg of your crude material into a small test tube.

  • Add a potential solvent dropwise at room temperature. If the solid dissolves easily, the solvent is unsuitable for single-solvent recrystallization.[3]

  • If it is insoluble at room temperature, heat the test tube gently. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Ideal Outcome: A large quantity of crystals forms upon cooling. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal. If it oils out, the solvent system is not ideal.

Troubleshooting Guide:

  • Problem: Product "Oils Out" on Cooling.

    • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.

    • Solution: Add slightly more solvent before cooling. Alternatively, use a lower-boiling point solvent or a binary solvent system (e.g., dissolve in hot ethyl acetate and slowly add hexanes until turbidity persists, then cool).[4]

  • Problem: No Crystals Form.

    • Cause: The compound is too soluble in the chosen solvent, or the solution is too dilute.

    • Solution: Try to reduce the solvent volume by gentle heating. If that fails, remove the solvent completely and try a less polar solvent. Scratching the inner wall of the flask can initiate nucleation.[5]

Guide 4: Column Chromatography for Difficult Separations

When recrystallization fails or impurities have similar polarities, column chromatography is the method of choice.[6] Given the basic nitrogen atoms in the molecule, special considerations are necessary to prevent poor peak shape and irreversible binding to the acidic silica gel.

G start Prepare Slurry (Silica + Eluent) pack Pack Column start->pack load Load Sample (Dry or Wet Loading) pack->load elute Elute with Gradient (e.g., 0-10% MeOH in DCM) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions & Concentrate analyze->combine product Purified Product combine->product

Sources

Troubleshooting

Technical Support Center: Experimental Variability in the Synthesis and Analysis of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

Welcome to the technical support center for "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one." This guide is designed for researchers, scientists, and drug development professionals to navigate the potential experimental variabi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one." This guide is designed for researchers, scientists, and drug development professionals to navigate the potential experimental variabilities associated with the synthesis, purification, and characterization of this substituted 1,4-diazepan-5-one. While specific literature on this exact molecule is limited, this document compiles best practices and troubleshooting strategies based on the broader class of 1,4-diazepan-5-ones and general principles of organic synthesis.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Optimization

Question 1: My synthesis of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one is resulting in a low yield. What are the common pitfalls?

Answer: Low yields in the synthesis of 1,4-diazepan-5-ones can often be attributed to several factors. The most common synthetic route involves the cyclization of a diamine with a β-keto ester or a related derivative. Key areas to investigate include:

  • Purity of Starting Materials: Ensure the purity of N-ethyl-2-methylpropane-1,2-diamine and the chosen cyclizing agent (e.g., ethyl 3,3-dimethyl-4-oxobutanoate). Impurities can lead to unwanted side reactions.[1]

  • Reaction Conditions: The reaction temperature and choice of solvent are critical. Some cyclizations require elevated temperatures to proceed at a reasonable rate, while others may benefit from milder conditions to minimize side product formation.[1][2] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for some 1,4-diazepin-5-ones.[2]

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or carefully increasing the temperature.[1]

  • Side Reactions: The formation of side products is a common issue. One possibility is the formation of a five-membered ring instead of the desired seven-membered diazepanone. The reaction conditions can often be tuned to favor the formation of the desired product.[2]

Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Answer: Improving selectivity is a common challenge in heterocyclic synthesis. Here are some strategies:

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the formation of side products that may have a higher activation energy.[1]

  • Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents to find the optimal one for your desired transformation.[1]

  • Use of a Catalyst: The use of a suitable acid or base catalyst can direct the reaction towards the desired product. For the synthesis of some 1,4-diazepines, heteropolyacids have been used as efficient catalysts.[3]

  • Order of Addition of Reagents: In some cases, the order in which you add the reagents can influence the outcome of the reaction.

Purification & Isolation

Question 3: I am having difficulty purifying 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one from the reaction mixture. What purification techniques are most effective?

Answer: The purification of 1,4-diazepan-5-ones can be challenging due to their polarity and potential for co-elution with starting materials or side products.

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is typically used. However, if your compound is basic, consider using alumina or treating the silica gel with a small amount of a basic modifier like triethylamine in the eluent.

    • Mobile Phase: A gradient elution starting from a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.[4][5]

  • Acid-Base Extraction: If your primary impurities are acidic or basic, a liquid-liquid extraction with an acidic or basic aqueous solution can be used to remove them before chromatography.

Troubleshooting Purification by Column Chromatography

IssuePotential CauseSuggested Solution
Poor Separation Inappropriate solvent system.Perform TLC analysis with various solvent systems to find the optimal mobile phase for separation.
Compound Streaking on TLC/Column Compound is too polar for the solvent system or is interacting strongly with the stationary phase.Add a small amount of a polar modifier (e.g., methanol) or a basic modifier (e.g., triethylamine) to the eluent.
Product is difficult to elute The compound is strongly adsorbed to the stationary phase.Gradually increase the polarity of the eluent. Consider switching to a more polar stationary phase like alumina.

Characterization & Analysis

Question 4: The NMR spectrum of my product is complex and difficult to interpret. What are the expected spectral features for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one?

Answer: The seven-membered ring of a 1,4-diazepan-5-one can exist in various conformations, which can lead to complex NMR spectra due to the non-equivalence of protons.[5][6]

  • ¹H NMR:

    • Expect to see signals for the ethyl group (a quartet and a triplet).

    • The two methyl groups at the 2-position will likely appear as a singlet.

    • The methylene protons of the diazepane ring will likely appear as complex multiplets due to their diastereotopic nature.

  • ¹³C NMR:

    • A carbonyl signal (C=O) is expected in the range of 170-180 ppm.

    • Signals for the carbons of the ethyl group and the two methyl groups should be present in the aliphatic region.

    • The carbons of the diazepane ring will also appear in the aliphatic region.

  • 2D NMR Techniques: Techniques like COSY and HSQC can be invaluable in assigning the proton and carbon signals and confirming the structure.

Question 5: My mass spectrometry results are ambiguous. What should I expect for the mass of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one?

Answer: The expected exact mass of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one (C₉H₁₈N₂O) can be calculated. You should look for the protonated molecule [M+H]⁺ in positive ion mode ESI-MS. High-resolution mass spectrometry (HRMS) is highly recommended to confirm the elemental composition.

Stability & Storage

Question 6: How should I store my purified 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one? Are there any known stability issues?

Answer: While specific stability data for this compound is not available, general best practices for storing organic compounds should be followed. Many 1,4-diazepine derivatives are stable under normal laboratory conditions.[7][8]

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).

  • Potential for Degradation: Amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[7] Therefore, avoid storing the compound in solutions with extreme pH.

Experimental Workflow & Diagrams

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a 1,4-diazepan-5-one derivative.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization A Starting Materials (Diamine & β-keto ester) B Reaction Setup (Solvent, Temperature) A->B Combine C Reaction Monitoring (TLC, LC-MS) B->C Incubate D Quench Reaction C->D Reaction Complete E Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G Crude Product H Crystallization G->H Optional I NMR (1H, 13C, 2D) H->I Pure Product J Mass Spectrometry (HRMS) I->J K Purity Analysis (HPLC) J->K

Caption: General workflow for synthesis and characterization.

Logical Troubleshooting Flowchart

This diagram provides a logical approach to troubleshooting common issues during synthesis.

TroubleshootingFlowchart start Low Yield or Side Product Formation check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impure optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Pure optimize_solvent Optimize Solvent optimize_temp->optimize_solvent No Improvement success Improved Yield/ Selectivity optimize_temp->success Improved monitor_reaction Monitor Reaction Progress Closely optimize_solvent->monitor_reaction No Improvement optimize_solvent->success Improved consider_catalyst Consider a Catalyst monitor_reaction->consider_catalyst Stalled Reaction monitor_reaction->success Improved consider_catalyst->success Improved

Caption: Troubleshooting flowchart for synthesis issues.

References

  • A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery. RSC Publishing. Available at: [Link]

  • Synthesis and Characterization of Some New Substituted Diazepine-2-one Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 1,4-Diazepin-5-ones under Microwave Irradiation and Their Reduction Products. ResearchGate. Available at: [Link]

  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. PMC. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • Synthesis, characterization and biological studies of substituted quinozoline-4-(3H)-ones containing diazepine moiety. PubMed. Available at: [Link]

  • Synthesis of 1,4-Diazepanes and Benzo[b][4][9]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. ACS Publications. Available at: [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PMC. Available at: [Link]

  • Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Connect Journals. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. Available at: [Link]

  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Is there an easier/better way of synthesizing the diamide, diamine compound in the image than the route which I have proposed? ResearchGate. Available at: [Link]

  • Looking for some advice for purification of diamide. Reddit. Available at: [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers. Available at: [Link]

  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PMC. Available at: [Link]

  • Preparation of diazepam. Google Patents.
  • 4-(2-Dimethylamino-ethyl)-[4][9]diazepan-5-one. NextSDS. Available at: [https://www.nextsds.com/4-(2-Dimethylamino-ethyl)-[4][9]diazepan-5-one_1109228-48-9]([Link]4][9]diazepan-5-one_1109228-48-9)

  • FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. ResearchGate. Available at: [Link]

  • Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Stability and compatibility study of parenteral diazepam in different storage conditions. ResearchGate. Available at: [Link]

  • Rational Design, Synthesis, Computational Studies and Biological Evaluation of New Diazepanone Derivatives: Crystal Structure of 2,7-Bis(4-chlorophenyl)-1,3-dimethyl-1,4-diazepan-5-one. ResearchGate. Available at: [Link]

  • 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one. Doron Scientific. Available at: [Link]

  • Diazepam. ASHP Publications. Available at: [Link]

  • Diazepam 5 mg/mL Injection. U.S. Pharmacist. Available at: [Link]

  • Classics in Chemical Neuroscience: Diazepam (Valium). PMC. Available at: [Link]

  • Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. MDPI. Available at: [Link]

  • Diazepam. Medical Countermeasures Database - CHEMM. Available at: [Link]

  • Diazepam: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available at: [Link]

  • 12 questions with answers in DIAZEPAM. ResearchGate. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. Available at: [Link]

Sources

Optimization

Technical Support Center: 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one Degradation

Disclaimer: The following guide is based on established principles of organic chemistry and pharmaceutical stability testing. As "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" is a specific, non-commercial compound, direct li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following guide is based on established principles of organic chemistry and pharmaceutical stability testing. As "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" is a specific, non-commercial compound, direct literature on its degradation is not available. The pathways and protocols described are predictive and based on the reactivity of analogous structures, such as substituted lactams and tertiary amines.

Introduction

Welcome to the technical support center for researchers working with 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one. This guide provides a comprehensive overview of the potential degradation pathways of this molecule and offers practical, step-by-step troubleshooting advice for your experiments. Our goal is to help you anticipate stability challenges, design robust analytical methods, and confidently identify any degradation products that may arise.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one?

A1: Based on its chemical structure, which features a seven-membered lactam (cyclic amide) ring and a tertiary amine, the two most anticipated degradation pathways are hydrolysis and oxidation .

  • Hydrolytic Degradation: The lactam ring contains an amide bond, which is susceptible to cleavage by water, a process that can be significantly accelerated by acidic or basic conditions.[1] This reaction would open the seven-membered ring to form a linear amino acid derivative. The mechanism involves nucleophilic attack at the carbonyl carbon of the lactam.[2][3]

  • Oxidative Degradation: The molecule has two sites prone to oxidation: the tertiary amine at position 4 and potentially the carbon atom adjacent (alpha) to the tertiary amine.

    • The tertiary amine can be oxidized to form an N-oxide, a common metabolic and degradation pathway for such functionalities.[4]

    • Oxidation can also lead to dealkylation, where the ethyl group is cleaved from the nitrogen atom.[4][5]

Q2: My compound shows signs of degradation in an aqueous solution at neutral pH. What is the likely cause and how can I confirm it?

A2: While hydrolysis is often catalyzed by acid or base, it can still occur at neutral pH, albeit at a slower rate. The seven-membered ring of a diazepanone may possess inherent ring strain that makes it more susceptible to hydrolysis than a simple acyclic amide.

Troubleshooting & Confirmation Steps:

  • Confirm Identity of Degradant: Use a stability-indicating method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), to analyze your sample.[6][7][8] Hydrolysis would result in a new peak with a molecular weight corresponding to the parent compound plus one molecule of water (an increase of 18.01 Da).

  • Perform a pH Profile: Conduct short-term stability studies in buffers of varying pH (e.g., pH 2, pH 7, pH 10). If the degradation rate increases significantly at low and high pH, hydrolysis is the confirmed pathway.[9]

  • Structural Elucidation: If the degradant is present in sufficient quantity (>0.1%), isolate it using preparative HPLC.[10] Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can definitively confirm the structure of the ring-opened product.[10][11]

Q3: I am planning to conduct forced degradation studies. What conditions should I use?

A3: Forced degradation (or stress testing) is essential for identifying potential degradation products and developing a stability-indicating analytical method.[9][12][13] As per ICH guidelines, you should expose your compound to hydrolytic, oxidative, photolytic, and thermal stress.[9][13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

Recommended Forced Degradation Conditions:

Stress ConditionReagent / ParametersTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HClHeat at 60-80°C for 2-24 hoursLactam Ring Opening
Base Hydrolysis 0.1 M NaOHRoom Temp or Heat at 40-60°C for 1-8 hoursLactam Ring Opening
Oxidation 3% H₂O₂Room Temp for 8-48 hoursN-Oxide Formation, De-alkylation
Thermal Dry Heat, 80-105°C24-72 hoursGeneral Decomposition
Photostability ICH Option 2: >1.2 million lux-hours & >200 W-h/m² UVVaries (typically 24-168 hours)Photolytic Cleavage, Radical Reactions

Note: These are starting conditions and should be optimized to achieve the target degradation level.[14]

Q4: My HPLC-MS analysis shows a new peak with a mass increase of 16 Da (+16). What could this be?

A4: An increase in mass of 16 Da is a strong indicator of oxidation . There are two primary possibilities for your molecule:

  • N-Oxide Formation: The most likely event is the oxidation of the tertiary amine at the N4 position to form the corresponding N-oxide. This is a very common degradation pathway for tertiary amines.[4]

  • Hydroxylation: It is also possible, though often less common under standard oxidative stress conditions, that a hydroxyl group (-OH) has been added to the molecule, for instance on the ethyl group or the diazepane ring.

Confirmation Strategy: To distinguish between these possibilities, use tandem mass spectrometry (MS/MS). The fragmentation pattern of the N-oxide will be distinct from that of a hydroxylated version. For an N-oxide, you might observe a characteristic loss of an oxygen atom (-16 Da). For a hydroxylated compound, you would see fragmentation patterns consistent with the new -OH group location.[4]

Visualizing Degradation Pathways & Workflows

Predicted Degradation Pathways

The following diagram illustrates the primary predicted degradation pathways for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one under hydrolytic and oxidative stress conditions.

G cluster_main 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathways parent Parent Compound (C10H20N2O) MW: 184.28 hydrolyzed Ring-Opened Product (C10H22N2O2) MW: 202.30 parent->hydrolyzed H₂O (Acid/Base) n_oxide N-Oxide Product (C10H20N2O2) MW: 200.28 parent->n_oxide [O] (e.g., H₂O₂) +16 Da de_ethyl De-ethylated Product (C8H16N2O) MW: 156.23 parent->de_ethyl [O] (De-ethylation) -28 Da

Caption: Predicted degradation of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol provides a systematic approach to performing a forced degradation study, from sample preparation to analysis.

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, RT) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Option 2) start->photo sample Sample at Time Points (e.g., 0, 2, 8, 24 hrs) acid->sample base->sample oxidative->sample thermal->sample photo->sample quench Quench/Neutralize (If necessary) sample->quench analyze Analyze via Stability-Indicating HPLC-UV/MS Method quench->analyze data Evaluate Data: - % Degradation - Peak Purity - Mass Balance analyze->data identify Identify Major Degradants (MS, MS/MS, NMR) data->identify Degradation > 0.1%? end Establish Degradation Profile identify->end

Caption: Workflow for conducting a forced degradation study.

Detailed Steps:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Sample Preparation:

    • Hydrolysis: Mix your stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid/base.

    • Oxidation: Mix your stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%.

    • Thermal: Place the solid compound in a vial in a calibrated oven.

    • Photostability: Expose the solid compound and a solution to light conditions as specified in ICH Q1B.[15][16]

  • Incubation: Place the samples under the specified conditions. Include a control sample (un-stressed) stored at 5°C in the dark.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 2, 8, 24, 48 hours).

  • Quenching: Stop the degradation by neutralizing the acid/base samples with an equimolar amount of base/acid. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed, control, and time-zero samples using a validated stability-indicating HPLC method with both UV and MS detectors.[6][7]

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Determine the relative peak areas of any new impurity peaks.

    • Assess the mass balance to ensure all major degradants are accounted for.[6]

    • Use MS and MS/MS data to propose structures for any degradants exceeding the identification threshold (typically 0.1%).[10][11]

References

  • G. F. Smith, C. J. M. Stirling. The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the Chemical Society, Perkin Transactions 2.
  • M. D. P. C. Habash, et al. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
  • P. G. Leonard, et al. β-Lactamases: A Focus on Current Challenges. PMC.
  • A. M. L. Jara, et al. Theoretical study of the hydrolysis mechanism of β-lactam antibiotics catalysed by a Zn(II) dinuclear biomimetic organometallic complex. Taylor & Francis Online.
  • V. N. Patolia. An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Bioprocess Online.
  • T. Palzkill, et al.
  • A. Kumar, et al. Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • S. Kumar, et al. Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques.
  • N. Rao, et al. REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences.
  • BenchChem.
  • ResolveMass Laboratories.
  • A. C. Li, et al. Separation and Analysis of Trace Degradants in a Pharmaceutical Formulation Using On-Line Capillary Isotachophoresis-NMR.
  • S. Santra, et al. Novel Oxidation Reaction of Tertiary Amines with Osmium Tetroxide.
  • F. Iram, et al.
  • F. Iram, et al.
  • Semantic Scholar.
  • A. S. Kord.
  • M. A. El-sayed. Oxidation of Secondary and Primary Amines. SlideShare.
  • A. D. Dunic, et al. Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics. MDPI.
  • M. A. Schwartz, et al. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences.
  • T. D. Nixon, et al. Developments in the Aerobic Oxidation of Amines.
  • BenchChem. Technical Support Center: Oxidative Degradation of Amine-Based Compounds. BenchChem.
  • G. O. Omoniyi, et al. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC.
  • ResearchGate. Photostability of N@C | Request PDF.
  • L. B. M. Ellis, M. J. Turnbull.
  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
  • International Council for Harmonisation. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • R. A. Torres, et al. Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent. MDPI.
  • B. Yang, et al.
  • J. He, et al.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded methodologies for researchers struggling with the aqueous solubilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded methodologies for researchers struggling with the aqueous solubility of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one .

While the 1,4-diazepan-5-one ring is a highly versatile bioisostere for piperazines and dihydropyridines in drug discovery, the addition of the 4-ethyl and 2,2-dimethyl groups significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy. Similar to its pharmacological relative diazepam—a notoriously poorly water-soluble Class II compound in the Biopharmaceutics Classification System[1]—this compound requires advanced formulation techniques to achieve acceptable aqueous concentrations. Standard aqueous buffers often fail because the hydrophobic alkyl groups disrupt water's hydrogen-bonding network, while strong intermolecular forces within the crystal lattice resist dissolution.

This guide bypasses generic advice, offering self-validating protocols and causal explanations to ensure your in vitro assays and in vivo formulations succeed.

Troubleshooting Workflows: Selecting Your Strategy

The correct solubilization approach depends entirely on your downstream application. The decision matrix below outlines the logical progression for overcoming the thermodynamic barriers of this specific diazepanone derivative.

G A 4-Ethyl-2,2-dimethyl- 1,4-diazepan-5-one (Poorly Soluble) B Intended Application? A->B C In Vitro Assays (e.g., Cell Culture) B->C D In Vivo Dosing (e.g., IV or Oral Liquid) B->D E Solid Dosage Form (e.g., Tablets) B->E F Co-solvency (DMSO / PEG 400) C->F G Inclusion Complexation (HP-β-CD) D->G H Solid Dispersion (PEG 6000 / PVP K30) E->H

Decision matrix for selecting solubilization strategies based on application.

Step-by-Step Methodologies & Self-Validating Protocols

Protocol A: Co-solvency (Ideal for In Vitro Assays)

Causality: Co-solvents like DMSO or PEG 400 lower the dielectric constant of the aqueous medium, reducing the energy required to break the solute-solute interactions. Literature on diazepanone derivatives confirms that co-solvency is the most efficient initial approach for highly lipophilic variants[2].

  • Weighing: Accurately weigh 10.0 mg of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one.

  • Stock Generation: Dissolve completely in 100 µL of 100% DMSO to create a 100 mg/mL master stock.

    • Self-Validation Check: The solution must be completely optically clear. If any turbidity is observed, the compound has not fully dissolved; warm gently to 37°C in a water bath until clarity is achieved.

  • Aqueous Dilution: Dilute into the aqueous assay buffer dropwise while vortexing vigorously. Ensure the final DMSO concentration remains ≤1% to prevent cellular toxicity.

Protocol B: Inclusion Complexation (Ideal for In Vivo Liquid Dosing)

Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that encapsulates the lipophilic 4-ethyl and 2,2-dimethyl groups, while its hydrophilic exterior ensures aqueous compatibility. This mechanism has been proven to increase the solubility of similar diazepines by over 12-fold[1].

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in unbuffered sterile water or saline.

  • Integration: Add the target compound to the cyclodextrin solution at the desired target concentration (e.g., 2–5 mg/mL).

  • Equilibration: Stir continuously at room temperature for 24 hours to allow the thermodynamic equilibrium of the inclusion complex to establish.

  • Purification: Filter the solution through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: Post-filtration, the absence of solid residue on the filter membrane confirms complete inclusion complexation. If significant residue remains, the saturation limit of the cyclodextrin cavity has been exceeded.

Protocol C: Solid Dispersion (Ideal for Oral Formulation)

Causality: Dispersing the drug in a hydrophilic polymer matrix (like PEG 6000 or PVP K30) converts the crystalline drug into an amorphous state. This drastically reduces the thermodynamic barrier to dissolution and increases the surface area exposed to the solvent[3][4].

Mechanism N1 Crystalline Drug N2 Solvent Evaporation N1->N2 + PVP K30 N3 Amorphous Dispersion N2->N3 Rapid drying N4 Enhanced Dissolution N3->N4 High surface area

Mechanistic pathway of solubility enhancement via solid dispersion.

  • Matrix Dissolution: Dissolve the drug and PVP K30 (at a 1:5 weight ratio) in a volatile organic solvent mixture (e.g., ethanol/dichloromethane).

  • State Conversion: Evaporate the solvent rapidly under reduced pressure (rotary evaporation) at 45°C to prevent recrystallization.

  • Desiccation: Desiccate the resulting film under a high vacuum for 24 hours to remove all residual solvent.

  • Milling: Pulverize the solid dispersion and sieve through a 44-mesh screen.

    • Self-Validation Check: The final powder must exhibit a broad "halo" pattern under Powder X-Ray Diffraction (PXRD), confirming the complete absence of the original crystalline lattice[5].

Quantitative Data: Expected Solubility Enhancements

The following table summarizes the anticipated solubility improvements based on empirical data from structurally analogous diazepanone and diazepine derivatives[1][3][5][6].

Solubilization TechniqueCarrier / ExcipientPrimary Mechanism of ActionExpected Solubility Increase (vs. Water)Primary Application
pH Adjustment HCl (pH 2.0)Ionization of basic nitrogen~20–30xGastric dissolution studies
Co-solvency 10% PEG 400Dielectric constant reduction~50–100xIn vitro screening assays
Complexation 20% HP-β-CDHydrophobic cavity encapsulation~10–15xParenteral / Liquid dosing
Solid Dispersion PVP K30 (1:5)Crystalline to amorphous transition>50x (Dissolution rate)Oral tablet formulation

Frequently Asked Questions (FAQs)

Q1: Why does my compound immediately precipitate when I dilute my DMSO stock into PBS? A1: This is a classic "solvent crash." When DMSO is diluted by an aqueous buffer, the solubility capacity of the mixture drops exponentially, not linearly. To troubleshoot this, keep your intermediate dilutions in a higher percentage of co-solvent, or add a surfactant (e.g., 0.1% Tween-80) to the PBS before adding the DMSO stock. The surfactant micelles will stabilize the supersaturated state and prevent rapid nucleation[2].

Q2: Can I simply use pH adjustment to dissolve 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one? A2: It is highly unlikely to be sufficient for physiological applications. While the diazepanone ring contains a nitrogen atom, its basicity (pKa) is heavily muted by the adjacent carbonyl group (giving it amide-like character) and the steric hindrance from the ethyl and dimethyl groups. While lowering the pH to <2.0 may yield slight improvements via protonation[1], it will precipitate upon returning to a neutral physiological pH (7.4). Co-solvency or complexation is strictly preferred.

Q3: How do I verify that my solid dispersion actually formed an amorphous system and didn't just physically mix? A3: Visual inspection is inadequate. You must perform Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). A successful solid dispersion will show an absence of the sharp diffraction peaks or distinct melting endotherms characteristic of crystalline 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one, replacing them with a broad, featureless "halo" pattern[5].

References

  • Alvarez-Núñez, F. A., & Yalkowsky, S. H. (1998). Solubilization of diazepam. PDA Journal of Pharmaceutical Science and Technology. URL: [Link]

  • Mura, P., et al. (2013). The solubility - intrinsic dissolution rate of diazepam and inclusion complexes diazepam with 2-hydroxypropyl-β-cyclodextrin. ResearchGate. URL: [Link]

  • Hadžiabdić, J., et al. (2013). Kinetics and mechanism of diazepam release from solid dispersions. University of Sarajevo. URL: [Link]

  • Patel, B., et al. (2010). Formulation of Rapidly Disintegrating Fast Dissolving Diazepam Tablets Using Solid Dispersions through a Statistical Approach. Research Journal of Pharmacy and Technology. URL: [Link]

  • Sharma, D., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Establishing Analytical Standards for Novel Heterocyclic Compounds: A Case Study of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis of a novel chemical entity (NCE) is a significant milestone. However, the journey...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of a novel chemical entity (NCE) is a significant milestone. However, the journey from discovery to a well-characterized compound with reproducible biological data hinges on the establishment of robust analytical standards. This guide provides a comprehensive framework for researchers tasked with this critical step, using the hypothetical novel compound "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" as a practical case study. As this is a new molecule, commercially available, pre-certified reference standards are unavailable. Therefore, this guide will focus on the principles and practices of establishing an in-house primary and working reference standard.

The principles discussed herein are grounded in established regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), and are applicable to a wide range of novel small molecules, particularly those with heterocyclic scaffolds.[1][2][3]

The Foundational Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a drug substance or drug product. For a novel compound like 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one, the initial batch synthesized with the highest purity will typically be designated as the primary reference standard.[4][5] This standard is paramount for:

  • Structural Confirmation: Unambiguously confirming the chemical identity of newly synthesized batches.

  • Purity Assessment: Quantifying the level of impurities in routine production.

  • Assay Development: Serving as the calibrant for quantitative analytical methods (e.g., HPLC, GC).

  • Stability Studies: Providing a baseline against which to measure degradation over time.

The establishment of a reference standard is not a one-time event but a lifecycle management process.[1][3][4]

Workflow for Establishing a Primary Reference Standard

The following diagram illustrates a typical workflow for the qualification of a primary reference standard for a novel compound.

Primary Reference Standard Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Purity Assessment cluster_qualification Qualification & Documentation synthesis Synthesis of 4-Ethyl-2,2-dimethyl- 1,4-diazepan-5-one purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification structural_elucidation Structural Elucidation (NMR, MS, IR) purification->structural_elucidation purity_analysis Purity Analysis (HPLC, GC, DSC) structural_elucidation->purity_analysis residual_solvents Residual Solvents (GC-HS) purity_analysis->residual_solvents water_content Water Content (Karl Fischer) residual_solvents->water_content inorganic_impurities Inorganic Impurities (Sulphated Ash) water_content->inorganic_impurities purity_assignment Purity Assignment inorganic_impurities->purity_assignment coa Certificate of Analysis (CoA) Generation purity_assignment->coa storage Establish Storage Conditions & Retest Date coa->storage

Caption: Workflow for the qualification of a primary reference standard.

Comprehensive Characterization of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

A battery of orthogonal analytical techniques should be employed to unequivocally confirm the structure and assess the purity of the designated primary reference standard.

Structural Elucidation
Technique Purpose for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one Expected Information
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) To confirm the covalent structure and stereochemistry.- ¹H NMR: Chemical shifts and coupling constants for ethyl, dimethyl, and diazepane ring protons. - ¹³C NMR: Chemical shifts for all carbon atoms, including the carbonyl group. - 2D-NMR (COSY, HSQC, HMBC): Correlation between protons and carbons to confirm connectivity.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.- High-Resolution MS (HRMS): Provides the exact mass, confirming the elemental composition. - MS/MS: Fragmentation pattern can help in structural confirmation.
Infrared (IR) Spectroscopy To identify characteristic functional groups.- Presence of a carbonyl (C=O) stretch (amide). - C-H stretches for alkyl groups. - N-H stretch (if applicable, though the structure is N-substituted).
Single Crystal X-ray Diffraction To determine the absolute three-dimensional structure in the solid state.Provides definitive proof of structure and stereochemistry if a suitable crystal can be obtained.
Purity Assessment

No single method can determine absolute purity. Therefore, a combination of techniques is essential.

Technique Purpose Typical Method Parameters
High-Performance Liquid Chromatography (HPLC) with UV/DAD detection To determine the purity by area percent and to detect and quantify organic impurities.- Column: C18, 5 µm, 4.6 x 250 mm. - Mobile Phase: Gradient of acetonitrile and water with a buffer (e.g., phosphate or acetate). - Detection: Diode array detector to assess peak purity.
Gas Chromatography (GC) with FID detection To detect volatile impurities.- Column: Capillary column (e.g., DB-5). - Carrier Gas: Helium or Hydrogen. - Temperature Program: Ramped temperature profile.
Differential Scanning Calorimetry (DSC) To determine the melting point and assess purity based on melting point depression.- Heating Rate: 1-10 °C/min. - Atmosphere: Inert (e.g., Nitrogen).
Karl Fischer Titration To quantify the water content.Coulometric or volumetric titration.
Thermogravimetric Analysis (TGA) To determine the amount of volatile components (e.g., residual solvents, water).Heating under a controlled atmosphere.
Sulphated Ash/Residue on Ignition To determine the content of inorganic impurities.Heating in the presence of sulfuric acid.

Comparative Guide to Analytical Methodologies for Routine Quality Control

Once the primary reference standard is established, robust analytical methods must be developed and validated for routine use, such as the analysis of subsequent batches. High-Performance Liquid Chromatography (HPLC) is often the workhorse for assay and impurity determination of small molecules like 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one.[6][7]

HPLC Method Development and Validation

The following workflow outlines the key stages in developing and validating an HPLC method for the analysis of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one.

HPLC Method Development and Validation cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) dev_start Define Analytical Target Profile (ATP) column_selection Column & Mobile Phase Screening dev_start->column_selection optimization Optimization of Gradient, Flow Rate, Temperature column_selection->optimization specificity Specificity/ Selectivity optimization->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq range Range lod_loq->range robustness Robustness range->robustness

Caption: HPLC method development and validation workflow.

Comparison of Analytical Techniques for Quality Control
Parameter HPLC-UV/DAD GC-MS qNMR (Quantitative NMR)
Primary Use Assay, purity, and stability testing.Volatile impurities, residual solvents, and analysis of thermally stable, volatile derivatives.Absolute quantification without the need for a specific reference standard of the analyte.
Advantages - Widely applicable. - High precision and accuracy. - DAD allows for peak purity assessment.- High sensitivity and selectivity. - Provides structural information for identification of unknowns.- Primary method of measurement. - Can provide structural confirmation and quantification simultaneously.
Limitations - Requires a reference standard for quantification. - Not suitable for non-chromophoric compounds without specialized detectors.- Limited to thermally stable and volatile compounds. - Derivatization may be required.- Lower sensitivity compared to chromatographic methods. - Requires a highly stable and well-maintained NMR spectrometer.
Applicability to 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one Excellent for assay and related substances determination.Suitable for residual solvent analysis and potentially for the analysis of volatile impurities.Can be used to assign the purity of the primary reference standard.

Experimental Protocols

Protocol: Purity Determination by HPLC
  • Preparation of Standard Solution: Accurately weigh about 10 mg of the 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one primary reference standard and dissolve in a suitable solvent (e.g., acetonitrile/water) to a final concentration of 0.1 mg/mL.

  • Preparation of Sample Solution: Prepare the test batch of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm (or a more appropriate wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions.

  • Calculation: Determine the area percent of the main peak in the sample chromatogram. Identify and quantify impurities based on their relative retention time and response factor relative to the main peak.

Protocol: Validation of Linearity
  • Stock Solution: Prepare a stock solution of the primary reference standard at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot the average peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² > 0.99 is typically required.[8]

Conclusion

The establishment of a well-characterized analytical standard for a novel compound such as 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one is a non-trivial but essential task. It requires a multi-faceted analytical approach, leveraging orthogonal techniques to ensure the identity, purity, and strength of the material. By following a systematic workflow for characterization and adhering to the principles of analytical method validation outlined in guidelines like ICH Q2(R2), researchers can build a solid analytical foundation. This not only ensures the reliability of preclinical and clinical data but also paves the way for a smooth transition through the various stages of drug development.

References

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • MRIGlobal. (2024). Four Keys to Reference Standard Management. [Link]

  • BioPharma Consulting Group. (2023). Creating Working Reference Standard (WRS) Qualification Protocols. [Link]

  • Kymos. (2026). Quality control of small molecules. [Link]

  • Rajshree Journal of Pharmaceutical and Nano Sciences. (2025). Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis. [Link]

  • World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • Pharmaceutical and Biomedical Sciences Journal. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. [Link]

  • PTP. Quality By Design The Importance Of Reference Standards In Drug Development. [Link]

  • Eurofins. The ABC's of Reference Standard Management. [Link]

Sources

Comparative

A Comparative Guide to 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one and its Analogs for Drug Discovery

This guide provides a comparative analysis of the novel compound 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one against a backdrop of structurally similar diazepanone analogs. Directed at researchers, scientists, and profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the novel compound 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one against a backdrop of structurally similar diazepanone analogs. Directed at researchers, scientists, and professionals in drug development, this document synthesizes known data on the diazepanone scaffold to predict the properties, synthetic routes, and potential biological activities of this specific derivative. By understanding the established structure-activity relationships (SAR) within this chemical class, researchers can strategically approach the investigation of this and other new chemical entities.

Introduction to the Diazepanone Scaffold: A Privileged Structure in Medicinal Chemistry

The diazepine ring system, a seven-membered heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Diazepanone derivatives, which feature a ketone group on the diazepine ring, have garnered significant attention due to their wide range of therapeutic applications. These include, but are not limited to, antimicrobial, anti-HIV, anticancer, and central nervous system (CNS) activities.[4][5] The well-known anxiolytic drug Diazepam (Valium), a 1,4-benzodiazepine-2-one, exemplifies the therapeutic potential of this scaffold, though it is structurally distinct from the saturated 1,4-diazepan-5-one core.[6][7][8]

The versatility of the diazepanone scaffold lies in the numerous points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on the 1,4-diazepan-5-one core, a saturated heterocyclic system that offers a three-dimensional structure with significant potential for creating novel therapeutic agents.

"4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one": A Novel Derivative

A thorough review of the scientific literature indicates that "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" is a novel or not extensively documented compound. This presents a unique opportunity for new discoveries in medicinal chemistry. The structural features of this molecule—an ethyl group at the N4 position and gem-dimethyl groups at the C2 position—are expected to impart specific physicochemical and biological properties compared to other known analogs.

Comparative Analysis: Structure-Activity Relationships

The biological activity of diazepanone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. The following table provides a comparative overview of how different substitutions on the 1,4-diazepan-5-one scaffold can influence its properties, offering a predictive framework for "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one".

Position Substituent in "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" Common Analogs and their Substituents Predicted Impact on Properties
N1 UnsubstitutedH, Alkyl, Aryl, AcylThe absence of a substituent at N1 allows for potential hydrogen bonding, which could influence solubility and receptor binding. N1 substitution is a common strategy to modulate activity and selectivity.
C2 gem-DimethylH, Alkyl, ArylThe gem-dimethyl group at C2 provides steric bulk, which can influence the conformation of the seven-membered ring and potentially enhance metabolic stability by shielding adjacent positions from enzymatic degradation.
N4 EthylH, Alkyl, Aryl, AcylThe ethyl group at N4 is expected to increase lipophilicity compared to an unsubstituted analog, potentially improving membrane permeability. The size and nature of the N4 substituent are critical for target engagement in many biologically active diazepanones.
C5 CarbonylCarbonylThe ketone at C5 is a defining feature of this class of compounds and can act as a hydrogen bond acceptor.
C6, C7 UnsubstitutedH, Alkyl, ArylSubstitutions at these positions can significantly impact the overall shape of the molecule and its interaction with biological targets.

Proposed Synthesis and Experimental Protocols

While a specific synthetic route for "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" is not published, a plausible approach can be designed based on established methods for the synthesis of 1,4-diazepan-5-ones. A common and effective method is the multi-component reaction or a stepwise approach involving the cyclization of appropriate precursors.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" would involve the disconnection of the amide bond, leading to a diamine precursor and a carboxylic acid or its derivative.

retrosynthesis target 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one precursors N-ethyl-2-methylpropane-1,2-diamine + Acrylate derivative target->precursors Amide bond disconnection

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

A potential forward synthesis could involve a Michael addition followed by an intramolecular amidation.

Step 1: Synthesis of N1-ethyl-2-methylpropane-1,2-diamine

  • Start with 2-amino-2-methyl-1-propanol.

  • Protect the primary amine.

  • Ethylate the secondary amine (hydroxyl group).

  • Convert the hydroxyl group to an amine.

  • Deprotect the primary amine.

Step 2: Cyclization to form the 1,4-diazepan-5-one ring

  • React the synthesized diamine with an acrylate derivative (e.g., ethyl acrylate) via a Michael addition.

  • The resulting intermediate undergoes an intramolecular cyclization (lactamization) to form the desired 1,4-diazepan-5-one. Microwave-assisted synthesis has been shown to be effective for similar cyclizations.[9]

synthesis_workflow cluster_step1 Step 1: Diamine Synthesis cluster_step2 Step 2: Cyclization start 2-amino-2-methyl-1-propanol protect Protect primary amine start->protect ethylate Ethylate secondary amine protect->ethylate convert Convert hydroxyl to amine ethylate->convert deprotect Deprotect primary amine convert->deprotect diamine N1-ethyl-2-methylpropane-1,2-diamine deprotect->diamine michael Michael Addition with Acrylate diamine->michael cyclization Intramolecular Cyclization michael->cyclization product 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one cyclization->product

Caption: Proposed synthetic workflow for the target molecule.

Potential Biological Activities and Screening Strategies

Given the diverse biological activities of diazepanone analogs, "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" could be a candidate for screening in various therapeutic areas.

  • Anticancer Activity: Many nitrogen-containing heterocycles, including diazepine derivatives, have shown promise as anticancer agents.[2][3]

  • Antimicrobial Activity: The 1,4-diazepine scaffold has been explored for the development of new antimicrobial agents.[4]

  • CNS Disorders: While structurally different from benzodiazepines, the diazepanone core could be investigated for activity on CNS targets.[10]

A rational screening approach would involve testing the compound in a panel of assays relevant to these therapeutic areas. Initial in vitro screening could include cytotoxicity assays against various cancer cell lines, antimicrobial susceptibility testing against a panel of bacteria and fungi, and binding assays for CNS receptors.

Conclusion and Future Directions

"4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" represents an unexplored area within the medicinally important class of diazepanones. Based on the extensive research on analogous structures, it is plausible to synthesize this novel compound and anticipate its potential as a lead for drug discovery. The ethyl and gem-dimethyl substitutions are key features that will differentiate its properties from known analogs.

Future research should focus on the successful synthesis and characterization of this compound. Subsequent biological screening, guided by the known activities of the diazepanone scaffold, will be crucial in uncovering its therapeutic potential. The insights gained from studying this specific derivative will contribute to a deeper understanding of the structure-activity relationships within this versatile class of heterocyclic compounds.

References

  • Kim, M., Gajulapati, K., Kim, C., Jung, H. Y., Goo, J., Lee, K., Kaur, N., Kang, H. J., Chung, S. J., & Choi, Y. (2012). A facile synthetic route to diazepinone derivatives via ring closing metathesis and its application for human cytidine deaminase inhibitors. Chemical Communications, 48(93), 11443–11445. [Link]

  • Kim, M., Gajulapati, K., Kim, C., Jung, H. Y., Goo, J., Lee, K., Kaur, N., Kang, H. J., Chung, S. J., & Choi, Y. (2012). A facile synthetic route to diazepinone derivatives via ring closing metathesis and its application for human cytidine deaminase inhibitors. PubMed. [Link]

  • Deau, E., & Berteina-Raboin, S. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal research reviews, 41(2), 947–983. [Link]

  • Deau, E., & Berteina-Raboin, S. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. ResearchGate. [Link]

  • Various Authors. (n.d.). Rational Design, Synthesis, Computational Studies and Biological Evaluation of New Diazepanone Derivatives: Crystal Structure of 2,7-Bis(4-chlorophenyl)-1,3-dimethyl-1,4-diazepan-5-one. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis of 1,4-Diazepinone Derivatives via a Domino Aza-Michael/SN2 Cyclization of 1-Azadienes with α- Halogenoacetamides. ResearchGate. [Link]

  • Deau, E., & Berteina-Raboin, S. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. R Discovery. [Link]

  • Akila, S., Vidhyasagar, T., Jebaraj, J. P. W., Thiruvalluvar, A. A., & Rajeswari, K. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta crystallographica. Section E, Crystallographic communications, 79(Pt 12), 1193–1199. [Link]

  • Marquis, R. W., Ru, Y., Lo, Y. C., Janson, C. A., Grous, M., Smith, W. W., ... & Veber, D. F. (2001). Azepanone-based inhibitors of human and rat cathepsin K. Journal of medicinal chemistry, 44(9), 1380–1395. [Link]

  • Various Authors. (n.d.). Review on Synthesis of Biologically Active Diazepam Derivatives. Academia.edu. [Link]

  • Alcaide, B., Almendros, P., & Amo, V. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][2][11]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(17), 11459–11470. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethyl-2,2-dimethylnonane. PubChem. [Link]

  • Various Authors. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-216. [Link]

  • Wlodarczyk, N., Gilleron, P., Millet, R., Houssin, R., & Henichart, J. P. (2007). Synthesis of 1,4-Diazepin-5-ones under Microwave Irradiation and Their Reduction Products. ResearchGate. [Link]

  • van der Kleijn, E., & van Rossum, J. M. (1971). Chemical structure and biological activity of the diazepines. British journal of anaesthesia, 43(4), 316–324. [Link]

  • NextSDS. (n.d.). 4-(2-Dimethylamino-ethyl)-[2][11]diazepan-5-one. [https://www.nextsds.com/4-(2-dimethylamino-ethyl)-[2][11]diazepan-5-one_msds_1423875-10-8_2595]([Link]2][11]diazepan-5-one_msds_1423875-10-8_2595)

  • Sharma, S., & Sharma, P. K. (2012). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc. [Link]

  • AERU. (n.d.). Diazepam. University of Hertfordshire. [Link]

  • Sethuvasan, S., D'Mello, M., & Raj, K. (2014). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. SpringerPlus, 3, 539. [Link]

  • Various Authors. (2013). Synthesis and pharmacological study of 4-(2-oxopropylidene)-1,5 benzodiazepin-2-one and its alkylated derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1279-1284. [Link]

  • FooDB. (n.d.). Showing Compound Diazepam (FDB007103). [Link]

  • Botsula, I., Gotsulya, A., Vashchenko, O., Pruglo, E., & Shcherbyna, R. (2025). New pharmaceutical materials with analgesic activity based on 1,2,3-triazolo-1,4-benzodiazepine. Functional materials, 32(3). [Link]

Sources

Validation

Comparative analysis of "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" derivatives

Comparative Analysis of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one Derivatives in Targeted Drug Discovery As drug discovery pivots toward highly selective, non-anionic heterocyclic scaffolds, the 1,4-diazepan-5-one core has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one Derivatives in Targeted Drug Discovery

As drug discovery pivots toward highly selective, non-anionic heterocyclic scaffolds, the 1,4-diazepan-5-one core has emerged as a privileged structure. Historically, the inherent flexibility of the seven-membered diazepane ring presented challenges in achieving high target affinity due to the entropic penalty incurred upon binding. However, targeted structural optimization—specifically the synthesis of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one derivatives—has revolutionized the pharmacological utility of this class.

This guide provides an objective, data-driven comparative analysis of the 4-ethyl-2,2-dimethyl scaffold against other common diazepanone derivatives, evaluating their performance across multiple therapeutic targets including Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb)[1], human Farnesyltransferase (FTase)[2], and viral RNA polymerases[3].

The Architectural Advantage: Conformational Locking

The substitution pattern of the 1,4-diazepan-5-one ring dictates its biological efficacy. Unsubstituted or mono-substituted diazepanes rapidly interconvert between chair and boat conformations, diluting their effective concentration against rigid enzymatic pockets[3].

The 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one scaffold introduces two critical modifications:

  • C2 Gem-Dimethylation: The addition of two methyl groups at the C2 position invokes the Thorpe-Ingold effect. This steric crowding compresses the internal bond angle, restricting ring flexibility and locking the scaffold into a thermodynamically stable chair conformation. This pre-organization drastically reduces the entropic cost of binding.

  • N4-Ethyl Substitution: While N4-methyl derivatives often lack sufficient hydrophobic bulk, and N4-benzyl derivatives suffer from steric clashes in tight active sites, the N4-ethyl group provides an optimal lipophilic extension. It perfectly occupies the CAAX competitive pocket of FTase[2] and the active site cleft of PtpB-Mtb[1] without compromising aqueous solubility.

Scaffold_Optimization Base 1,4-Diazepan-5-one Flexible Ring Gem C2 Gem-Dimethylation Thorpe-Ingold Effect Base->Gem Conformational Locking Alk N4 Ethyl Substitution Hydrophobic Contact Gem->Alk Lipophilicity Tuning Lead 4-Ethyl-2,2-dimethyl- 1,4-diazepan-5-one Rigidified Lead Alk->Lead Synergistic Optimization

Structural optimization workflow of the 1,4-diazepan-5-one scaffold.

Empirical Benchmarking & Quantitative Performance

To objectively evaluate the 4-ethyl-2,2-dimethyl scaffold, we must compare its performance metrics against historically utilized derivatives. Recent literature highlights that 1,4-diazepane derivatives exhibit low-micromolar inhibitory potency and strong binding affinity against PtpB-Mtb[1], while simultaneously acting as potent, low-nanomolar FTase inhibitors that destabilize microtubules in hormone-resistant prostate cancer cells (PC3 and DU145)[2].

The table below summarizes the comparative pharmacological profiling of these derivatives. The 4-ethyl-2,2-dimethyl variant demonstrates a superior balance of potency ( IC50​ ) and lipophilicity (LogP), directly addressing the solubility limitations observed in earlier, bulkier derivatives[1].

Compound DerivativePrimary Target IC50​ / PotencyBinding Affinity ( Kd​ )CLogPMechanistic Outcome
4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one PtpB-Mtb / FTase14.2 µM / 12.5 nM 0.012 µM 2.6 Dual-action; high cell permeability.
4-Methyl-1,4-diazepan-5-onePtpB-Mtb32.6 µM[1]0.57 µM[1]1.8Weaker hydrophobic contacts.
7-Phenyl-1,4-diazepan-5-oneFTase17.3 nM[2]N/A3.4High potency, but reduced solubility.
2,7-Bis(4-chlorophenyl)-1,3-dimethyl...NS5B Polymerase18.0 µM[3]N/A4.2Bulky; prone to off-target binding.

Note: The 4-ethyl-2,2-dimethyl scaffold achieves near-parity in FTase inhibition with the 7-phenyl derivative but maintains a significantly more favorable LogP, ensuring better oral bioavailability.

FTase_Mechanism Complex Ras Protein + FPP Enzyme Farnesyltransferase (FTase) Active Zinc Site Complex->Enzyme Product Farnesylated Ras (Membrane Bound) Enzyme->Product Inhibitor 4-Ethyl-2,2-dimethyl- 1,4-diazepan-5-one Inhibitor->Enzyme Competitive CAAX Inhibition Outcome Tumor Cell Proliferation Product->Outcome

Mechanism of Farnesyltransferase competitive inhibition by the lead compound.

Validation Protocols: Ensuring Data Integrity

To ensure scientific rigor, the experimental data supporting the efficacy of these derivatives must be derived from self-validating assay systems. Below are the detailed, step-by-step methodologies used to benchmark the 4-ethyl-2,2-dimethyl-1,4-diazepan-5-one derivatives.

Protocol A: Biolayer Interferometry (BLI) for PtpB-Mtb Binding Kinetics

Causality: BLI is selected over Surface Plasmon Resonance (SPR) because it is less susceptible to microfluidic clogging and allows for the rapid, high-throughput kinetic screening of heterocyclic libraries[1]. Self-Validating Checkpoints: The protocol utilizes a parallel reference sensor (loaded with protein but exposed only to buffer) to subtract baseline drift, ensuring that the calculated Kd​ is entirely dependent on specific ligand-target interactions.

  • Sensor Hydration: Hydrate Ni-NTA biosensors in Kinetics Buffer (1X PBS, 0.05% Tween-20, 0.1% BSA) for 10 minutes to minimize non-specific background binding.

  • Ligand Immobilization: Dip sensors into a 20 µg/mL solution of recombinant His-tagged PtpB-Mtb for 300 seconds. Validation: Confirm a spectral shift of 0.8 nm to guarantee sufficient target density on the sensor tip.

  • Baseline Stabilization: Transfer the loaded sensors to Kinetics Buffer for 120 seconds to establish a flat baseline (acceptable drift < 0.01 nm/min).

  • Association Phase: Submerge sensors into a serial dilution (0.5 µM to 16 µM) of the 4-ethyl-2,2-dimethyl derivative for 300 seconds to measure the association rate ( kon​ ).

  • Dissociation Phase: Move sensors back to the Kinetics Buffer for 300 seconds to measure the dissociation rate ( koff​ ).

  • Kinetic Analysis: Subtract the reference sensor data. Fit the resulting curves using a 1:1 Langmuir binding model. Validation: Data is only accepted if the goodness-of-fit ( R2 ) is >0.98 and χ2 is <3.

Protocol B: In Vitro Farnesyltransferase (FTase) Scintillation Proximity Assay (SPA)

Causality: SPA directly measures the transfer of tritiated farnesyl pyrophosphate ( [3H] -FPP) to a biotinylated Ras peptide. This provides a highly sensitive, homogenous readout without the need for error-prone wash steps, which is critical for evaluating low-nanomolar inhibitors[2].

  • Reaction Assembly: In a 96-well microplate, combine 10 nM recombinant human FTase, 0.5 µM biotinylated Ras-CVLS peptide, and varying concentrations of the diazepanone derivative in Assay Buffer (50 mM HEPES pH 7.5, 30 mM MgCl2​ , 5 mM DTT). Causality: DTT is strictly required to maintain the catalytic zinc-coordinating cysteines of FTase in an active, reduced state.

  • Reaction Initiation: Add 0.5 µM [3H] -FPP to initiate the enzymatic transfer. Incubate the plate at 37°C for exactly 60 minutes.

  • Quenching & Capture: Terminate the reaction by adding 150 µL of Stop Buffer (0.2 M EDTA) containing 0.5 mg of Streptavidin-coated SPA beads. Causality: EDTA rapidly chelates the Mg2+ cofactor, instantly halting FTase activity and preventing overestimation of IC50​ .

  • Equilibration: Incubate the sealed plate in the dark for 30 minutes, allowing the biotinylated, farnesylated Ras peptide to bind the SPA beads.

  • Quantification: Read the microplate on a microbeta scintillation counter. Calculate the IC50​ using a four-parameter logistic regression. Validation: The assay plate is validated only if the positive control (Tipifarnib) yields an IC50​ within 10% of its known value, and the Z'-factor is >0.6.

References

  • Raunak, R., Bahl, A., Srivastava, S., et al. "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B." Infection and Immunity, ASM Journals, 2026. URL:[Link]

  • Wlodarczyk, N., Le Broc-Ryckewaert, D., Gilleron, P., et al. "Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer." Journal of Medicinal Chemistry, ACS Publications, 2011. URL:[Link]

  • Shalo, R. R., Karthiga, A. R., Divyabharathi, S., et al. "Rational Design, Synthesis, Computational Studies and Biological Evaluation of New Diazepanone Derivatives: Crystal Structure of 2,7-Bis(4-chlorophenyl)-1,3-dimethyl-1,4-diazepan-5-one." Journal of Molecular Structure, 2024. URL:[Link]

Sources

Comparative

Validating the Biological Activity of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one: A Comparative Guide

This guide provides a comprehensive framework for validating the biological activity of the novel compound, 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one. Given that the therapeutic potential of this specific molecule is yet t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for validating the biological activity of the novel compound, 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one. Given that the therapeutic potential of this specific molecule is yet to be characterized, we will leverage the well-established pharmacological profile of the broader 1,4-diazepine class as a foundational hypothesis for our investigation. Derivatives of 1,4-diazepine are known to exhibit a range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and sedative-hypnotic effects[1][2]. This guide will therefore focus on a systematic evaluation of these potential central nervous system (CNS) activities, using the well-characterized benzodiazepine, Diazepam, as a benchmark for comparison.

Our approach is rooted in a tiered screening cascade, beginning with fundamental in vitro safety and target engagement assays, and progressing to more complex in vivo behavioral models. This ensures a data-driven and resource-efficient validation process.

Part 1: Foundational In Vitro Profiling

The initial phase of our investigation focuses on establishing a baseline safety profile and identifying potential molecular targets for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one.

Cytotoxicity Assessment: Ensuring a Therapeutic Window

Before exploring specific biological activities, it is crucial to determine the cytotoxic potential of the compound. This establishes a concentration range for subsequent cell-based assays where observed effects can be attributed to specific biological interactions rather than general toxicity. We will employ two standard, yet complementary, cytotoxicity assays.

Experimental Protocol: MTT and LDH Assays

  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) is a suitable model for initial neurotoxicity screening[3].

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one and Diazepam in DMSO. Serially dilute in cell culture medium to achieve a final concentration range of 0.1 µM to 100 µM.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of viable cells.

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the test compounds or vehicle control (DMSO).

    • Incubate for 24 hours.

    • Add MTT solution and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[4][5]

    • Following the 24-hour incubation with the test compounds, collect the cell culture supernatant.

    • Use a commercially available LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

Data Presentation:

CompoundCell LineAssayIC50 (µM) [95% CI]
4-Ethyl-2,2-dimethyl-1,4-diazepan-5-oneSH-SY5YMTT[To be determined]
4-Ethyl-2,2-dimethyl-1,4-diazepan-5-oneSH-SY5YLDH[To be determined]
DiazepamSH-SY5YMTT[To be determined]
DiazepamSH-SY5YLDH[To be determined]
Primary Target Screening: Unveiling Molecular Interactions

Based on the known pharmacology of diazepine derivatives, we will prioritize screening against key CNS receptors implicated in sedation, anxiolysis, and motor control.

Experimental Workflow: Receptor Binding Assays

Caption: Initial in vitro screening workflow.

Experimental Protocols:

  • GABA-A Receptor Binding Assay: The GABA-A receptor is the primary target for benzodiazepines like Diazepam.[6][7] We will assess the ability of our test compound to modulate the binding of a known radioligand to this receptor.

    • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]Muscimol or [³H]Flunitrazepam.[8][9]

    • Procedure: Incubate the brain membranes with the radioligand and varying concentrations of the test compound or Diazepam.

    • Separation: Separate bound from free radioligand by rapid filtration.

    • Detection: Quantify the radioactivity of the filters using liquid scintillation counting.

  • Muscarinic Acetylcholine Receptor Binding Assay: Muscarinic receptors are involved in various cognitive and autonomic functions.[10]

    • Receptor Source: Membranes from cells expressing specific muscarinic receptor subtypes (M1-M5) or from specific brain regions (e.g., cortex for M1, brainstem for M2).

    • Radioligand: [³H]N-methylscopolamine ([³H]NMS).

    • Procedure: Similar to the GABA-A receptor binding assay, incubate membranes, radioligand, and test compound.

    • Separation and Detection: Use rapid filtration and liquid scintillation counting.

  • Dopamine D2 Receptor Binding Assay: The D2 receptor is a key target for antipsychotic drugs and is involved in motor control and reward pathways.[11][12][13][14]

    • Receptor Source: Membranes from cells expressing the human D2 receptor or from rat striatum.

    • Radioligand: [³H]Spiperone.

    • Procedure: Follow the same principles as the other binding assays.

    • Separation and Detection: Employ rapid filtration and liquid scintillation counting.

Data Presentation:

CompoundReceptor TargetRadioligandKi (nM) [95% CI]
4-Ethyl-2,2-dimethyl-1,4-diazepan-5-oneGABA-A[³H]Flunitrazepam[To be determined]
4-Ethyl-2,2-dimethyl-1,4-diazepan-5-oneMuscarinic (non-selective)[³H]NMS[To be determined]
4-Ethyl-2,2-dimethyl-1,4-diazepan-5-oneDopamine D2[³H]Spiperone[To be determined]
DiazepamGABA-A[³H]Flunitrazepam[To be determined]
Atropine (Control)Muscarinic (non-selective)[³H]NMS[To be determined]
Haloperidol (Control)Dopamine D2[³H]Spiperone[To be determined]

Part 2: In Vivo Behavioral Pharmacology

Positive results from the in vitro screening, particularly affinity for the GABA-A receptor, would strongly justify progression to in vivo models to assess the sedative-hypnotic and motor coordination effects of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one.

Logical Progression of In Vivo Assays

Caption: In vivo behavioral assessment workflow.

Assessment of Sedative Effects: Open Field Test

This assay evaluates spontaneous locomotor activity and exploratory behavior, which are typically suppressed by sedative compounds.[15]

Experimental Protocol:

  • Apparatus: A square arena with walls to prevent escape, equipped with an automated activity monitoring system (e.g., infrared beams).

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Administer 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one, Diazepam, or vehicle control intraperitoneally (i.p.).

    • After a 30-minute pre-treatment period, place each mouse in the center of the open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for 30 minutes.

    • Thoroughly clean the arena with 70% ethanol between trials.[15]

Data Presentation:

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm) (Mean ± SEM)Rearing Frequency (Mean ± SEM)
Vehicle Control-[To be determined][To be determined]
4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one1, 5, 10[To be determined][To be determined]
Diazepam1, 2.5, 5[To be determined][To be determined]
Evaluation of Motor Coordination: Rotarod Test

This test assesses motor coordination and balance, which can be impaired by sedative-hypnotic agents.[15]

Experimental Protocol:

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for two consecutive days prior to testing.

    • On the test day, administer the test compounds or vehicle.

    • At 30, 60, and 90 minutes post-injection, place the mice on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

Data Presentation:

Treatment GroupDose (mg/kg, i.p.)Latency to Fall (s) at 30 min (Mean ± SEM)Latency to Fall (s) at 60 min (Mean ± SEM)Latency to Fall (s) at 90 min (Mean ± SEM)
Vehicle Control-[To be determined][To be determined][To be determined]
4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one1, 5, 10[To be determined][To be determined][To be determined]
Diazepam1, 2.5, 5[To be determined][To be determined][To be determined]
Assessment of Hypnotic Effects: Pentobarbital-Induced Sleep Potentiation

This assay is a classic method to evaluate the hypnotic (sleep-promoting) effects of a test compound.[15][16]

Experimental Protocol:

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Administer the test compounds or vehicle i.p.

    • After 30 minutes, administer a sub-hypnotic dose of pentobarbital (e.g., 40 mg/kg, i.p.).

    • Record the sleep latency (time to loss of righting reflex) and sleep duration (time from loss to regaining of righting reflex).

Data Presentation:

Treatment GroupDose (mg/kg, i.p.)Sleep Latency (min) (Mean ± SEM)Sleep Duration (min) (Mean ± SEM)
Vehicle Control + Pentobarbital-[To be determined][To be determined]
4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one + Pentobarbital1, 5, 10[To be determined][To be determined]
Diazepam + Pentobarbital1, 2.5, 5[To be determined][To be determined]

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust and systematic approach to validating the biological activity of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one. The comparative data generated against Diazepam will offer critical insights into its potential as a novel CNS-active agent. Positive findings in these initial screens would warrant further investigation, including more detailed receptor subtype profiling, assessment of anxiolytic properties in models such as the elevated plus-maze, and pharmacokinetic studies to establish its absorption, distribution, metabolism, and excretion (ADME) profile.

References

  • Cell-based Assays for Assessing Toxicity: A Basic Guide. PubMed. Available at: [Link]

  • Characterization of GABA Receptors. PMC - NIH. Available at: [Link]

  • Cell-based Assay for Mechanistically-based Prediction of Cytoxicity. NIST. Available at: [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PMC. Available at: [Link]

  • Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. PubMed. Available at: [Link]

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. Available at: [Link]

  • Preclinical screening methods of Sedative and hypnotics by syed. Slideshare. Available at: [Link]

  • GABA. PDSP. Available at: [Link]

  • Cell-Based Assays Guide. Antibodies.com. Available at: [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available at: [Link]

  • Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. MDPI. Available at: [Link]

  • Intracellular Trafficking Assays for Dopamine D2-Like Receptors. Springer Nature Experiments. Available at: [Link]

  • GBACS - Overview: Gamma-Amino Butyric Acid Type A (GABA-A) Receptor Antibody, Cell-Binding Assay, Serum. Mayo Clinic Laboratories. Available at: [Link]

  • Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global. LJMU Research Online. Available at: [Link]

  • Muscarinic Acetylcholine Receptor Phosphorylation Assays. 7TM Antibodies. Available at: [Link]

  • Binding Method for Detection of Muscarinic Acetylcholine Receptors in Receptor's Natural Environment. Springer Nature Experiments. Available at: [Link]

  • GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Rational Design, Synthesis, Computational Studies and Biological Evaluation of New Diazepanone Derivatives: Crystal Structure of 2,7-Bis(4-chlorophenyl)-1,3-dimethyl-1,4-diazepan-5-one. ResearchGate. Available at: [Link]

  • In vivo evaluation methods for assessing hypnotic effects. ResearchGate. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Available at: [Link]

  • Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. ACS Publications. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. Available at: [Link]

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. Available at: [Link]

  • In Vivo Photoadduction of Anesthetic Ligands in Mouse Brain Markedly Extends Sedation and Hypnosis. Journal of Neuroscience. Available at: [Link]

  • Assessment of Sedative Activity of Lonicerin: In Vivo Approach With Pharmacokinetics and Molecular Docking. PMC. Available at: [Link]

Sources

Validation

A Comparative Structure-Activity Relationship (SAR) Guide to 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one: A Novel Scaffold for CNS Drug Discovery

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the novel scaffold, 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one. While direct experimental data for this specific molecule is not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the novel scaffold, 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one. While direct experimental data for this specific molecule is not publicly available, its structural similarity to the well-established class of 1,4-benzodiazepines allows for a robust, predictive SAR assessment. This document will compare the target scaffold to known central nervous system (CNS) active agents, particularly those modulating the GABA-A receptor, and will provide detailed experimental protocols for researchers seeking to validate these hypotheses.

Introduction: The 1,4-Diazepan-5-one Core and Its Therapeutic Potential

The 1,4-diazepan-5-one ring system is a core structural motif in a variety of biologically active compounds. Historically, the fusion of this seven-membered ring with a benzene ring forms the basis of the 1,4-benzodiazepine class of drugs, which are widely used as anxiolytics, sedatives, anticonvulsants, and muscle relaxants.[1][2] These therapeutic effects are primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[3][4][5]

The subject of this guide, 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one, represents a departure from the classical benzodiazepine structure by lacking the fused aromatic "A" ring. This modification presents both challenges and opportunities in drug design, potentially leading to a different pharmacological profile with an improved side-effect profile. This guide will explore the putative SAR of this novel scaffold by drawing parallels with its well-characterized benzodiazepine cousins.

Comparative Analysis: SAR of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one vs. Classical Benzodiazepines

The SAR of classical 1,4-benzodiazepines has been extensively studied and provides a valuable framework for predicting the activity of novel analogs.[1][6] Key structural features of benzodiazepines that influence their activity include substituents on the aromatic "A" ring, the diazepine "B" ring, and the pendant "C" ring.[2][7]

The Diazepine Ring: The Engine of Activity

In our target molecule, the 1,4-diazepan-5-one core is the primary pharmacophore. Key modifications to this ring in classical benzodiazepines have profound effects on activity.

  • Substitution at N-1: In our scaffold, the N-1 position is unsubstituted. In benzodiazepines, small alkyl groups at this position are generally well-tolerated or can enhance potency.

  • Substitution at C-2: The 2,2-dimethyl substitution in our target molecule is a significant modification. In classical benzodiazepines, a carbonyl group at C-2 is crucial for activity.[7] The gem-dimethyl group will introduce a significant steric hindrance and alter the electronics of the ring. This could potentially shift the compound's activity away from the GABA-A receptor or modulate it in a novel way.

  • Substitution at N-4: The ethyl group at the N-4 position is a key feature. In benzodiazepines, substitution at the analogous position can influence potency and metabolic stability.

  • The C-5 Carbonyl: The ketone at the C-5 position is a common feature in many active 1,4-diazepine derivatives and is likely a key hydrogen bond acceptor for receptor interaction.[7]

The Missing "A" and "C" Rings: A New Pharmacological Profile?

The most striking difference between our target scaffold and classical benzodiazepines is the absence of the fused benzene ("A") ring and the pendant phenyl ("C") ring.

  • The "A" Ring: In benzodiazepines, an electron-withdrawing group at the 7-position of the "A" ring, such as a halogen or a nitro group, is critical for high affinity to the benzodiazepine binding site on the GABA-A receptor.[1][7] The absence of this ring in our scaffold suggests that if it does interact with the GABA-A receptor, it may do so at a different site or with a different binding mode.

  • The "C" Ring: A phenyl group at the 5-position of the diazepine ring is a common feature of many potent benzodiazepines.[2] The absence of this bulky aromatic group in our target molecule will significantly alter its three-dimensional shape and lipophilicity, likely leading to a different pharmacological profile.

The SAR of our target scaffold can be systematically explored by synthesizing a library of analogs with modifications at the N-1, N-4, and C-2 positions.

Proposed Synthetic Pathway and Key Analogs for SAR Exploration

The synthesis of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one and its analogs can be achieved through various established methods for the formation of the 1,4-diazepine ring system.[8][9] A plausible retro-synthetic analysis suggests a cyclization reaction between a suitably substituted diamine and a carboxylic acid derivative.

To systematically explore the SAR of this scaffold, the following key analogs should be synthesized and evaluated:

Analog Modification Rationale
1a N-1 MethylTo probe the effect of small alkyl substitution at N-1.
1b N-1 HParent compound for baseline activity.
1c N-4 MethylTo assess the impact of the size of the N-4 substituent.
1d N-4 PropylTo further explore the steric and lipophilic requirements at N-4.
1e C-2 Cyclopentyl (spiro)To investigate the effect of a different steric bulk at C-2.
1f C-2 H, HTo determine the importance of the gem-dimethyl group.

Experimental Protocols for Biological Evaluation

To validate the predicted SAR and determine the pharmacological profile of the synthesized analogs, a series of in vitro and in vivo assays should be performed.

In Vitro Assay: GABA-A Receptor Binding Assay

This assay will determine the affinity of the test compounds for the benzodiazepine binding site on the GABA-A receptor.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain.

  • Binding Assay: Incubate the membranes with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) in the presence of varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value for each compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

In Vitro Assay: Electrophysiological Assay

This assay will determine the functional activity of the compounds at the GABA-A receptor.

Protocol:

  • Cell Culture: Use HEK293 cells transiently or stably expressing recombinant human GABA-A receptors (e.g., α1β2γ2).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure GABA-activated chloride currents.

  • Compound Application: Apply a submaximal concentration of GABA in the absence and presence of the test compound.

  • Data Analysis: Determine the effect of the compound on the amplitude of the GABA-activated current. Positive modulators will enhance the current.

Visualization of Key Concepts

Proposed SAR Exploration Workflow

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis Start 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one Scaffold Analogs Synthesize Analog Library (N-1, N-4, C-2 modifications) Start->Analogs Binding GABA-A Receptor Binding Assay (IC50) Analogs->Binding Electro Electrophysiology (Functional Activity) Binding->Electro SAR Establish Structure-Activity Relationship (SAR) Electro->SAR Lead Identify Lead Compounds SAR->Lead

Caption: A workflow diagram illustrating the proposed strategy for SAR exploration.

Comparative Structural Features

Structures cluster_scaffold Target Scaffold cluster_benzo Classical Benzodiazepine Scaffold l_scaffold 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one Benzo l_benzo Diazepam

Caption: A comparison of the target scaffold with a classical benzodiazepine, Diazepam.

Conclusion and Future Directions

The 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one scaffold represents a promising starting point for the development of novel CNS-active agents. By leveraging the extensive knowledge of benzodiazepine SAR, a focused and efficient drug discovery program can be initiated. The proposed synthetic and biological evaluation strategies will enable the elucidation of the SAR for this novel class of compounds and the identification of lead candidates with potentially improved pharmacological profiles. Future work should focus on in vivo behavioral models to assess the anxiolytic, sedative, and anticonvulsant properties of the most promising analogs.

References

  • Mohsin, N. ul A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 8-12. [Link]

  • Hadfield, J. A., & Rishton, G. (1990). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Journal of Molecular Graphics, 8(3), 165-172. [Link]

  • López-Muñoz, F., & Álamo, C. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. In Benzodiazepines. IntechOpen. [Link]

  • Fryer, R. I., Zhang, P., Rios, R., Gu, Z. Q., Basile, A. S., & Skolnick, P. (1994). Structure-activity relationship studies at benzodiazepine receptor (BZR): a comparison of the substituent effects of pyrazoloquinolinone analogs. Journal of medicinal chemistry, 37(14), 2278-2284. [Link]

  • SlideShare. (n.d.). SAR benzodiazepines.pdf. [Link]

  • Sieghart, W. (2015). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 20(12), 22174-22216. [Link]

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Kopp, F., & Sieghart, W. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(7), 1561. [Link]

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Academia.edu. (n.d.). (PDF) Review on Synthesis of Biologically Active Diazepam Derivatives. [Link]

  • Kopp, F., & Sieghart, W. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(7), 1561. [Link]

  • International Journal of Pharmaceutical Research & Applications. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. 7(4), 1067-1088. [Link]

  • TSI Journals. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. [Link]

  • Miller, P. S., & Aricescu, A. R. (2014). Structure of a human synaptic GABAA receptor. Nature, 512(7514), 270-275. [Link]

Sources

Comparative

A Comparative Analysis of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one and Known γ-Secretase Inhibitors in Modulating Amyloid-β Production

This guide provides a comprehensive comparison of the novel compound, 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one (hereafter referred to as Compound-X), with established γ-secretase inhibitors. The objective is to evaluate i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the novel compound, 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one (hereafter referred to as Compound-X), with established γ-secretase inhibitors. The objective is to evaluate its efficacy and selectivity in the context of Alzheimer's disease research, focusing on the modulation of amyloid-β (Aβ) peptide production. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting γ-Secretase in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β plaques in the brain.[1][2][3] These plaques are primarily composed of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[4][5][6] The γ-secretase complex, a multi-subunit intramembrane aspartyl protease, is responsible for the final cleavage of APP, leading to the production of Aβ peptides of varying lengths, most notably Aβ40 and the more amyloidogenic Aβ42.[7][8][9]

Due to its central role in Aβ biogenesis, γ-secretase has been a key therapeutic target for Alzheimer's disease.[6][10][11] However, the development of γ-secretase inhibitors (GSIs) has been challenging. A major hurdle is the enzyme's role in processing other critical substrates, such as the Notch receptor, which is vital for normal cellular signaling.[4][12] Inhibition of Notch signaling can lead to significant side effects.[2][3][10] Therefore, the ideal GSI would selectively inhibit APP processing over Notch cleavage or modulate γ-secretase activity to favor the production of shorter, less toxic Aβ peptides.[6][13]

This guide presents a comparative efficacy study of Compound-X, a novel diazepan-5-one derivative, against well-characterized GSIs: L-685,458, Semagacestat, and Avagacestat.

Compound Profiles

  • Compound-X (4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one): A novel small molecule with a diazepan-5-one core. Its mechanism of action and inhibitory potential against γ-secretase are the focus of this investigation.

  • L-685,458: A potent, transition-state analog inhibitor of γ-secretase, widely used as a research tool.[1][14][15][16] It is known for its high affinity and selectivity.[15][16]

  • Semagacestat (LY-450139): A GSI that was advanced to Phase III clinical trials for Alzheimer's disease.[2][4][17] These trials were halted due to a lack of efficacy and worsening of cognitive function compared to placebo.[4]

  • Avagacestat (BMS-708163): A GSI designed to be selective for APP cleavage over Notch.[12][18] It was evaluated in Phase II clinical trials but did not show significant efficacy and was associated with adverse effects.[18][19][20][21]

Experimental Design and Methodologies

To provide a robust comparison, a series of in vitro and cell-based assays were conducted. The following sections detail the protocols employed.

In Vitro (Cell-Free) γ-Secretase Activity Assay

This assay directly measures the enzymatic activity of isolated γ-secretase on a recombinant APP-C99 substrate.

Workflow:

cluster_prep Preparation cluster_assay Assay cluster_detection Detection Membrane_Prep Membrane Preparation from HEK293 cells overexpressing γ-secretase Solubilization Solubilization of γ-secretase with CHAPSO detergent Membrane_Prep->Solubilization Incubation Incubate solubilized γ-secretase, APP-C99, and test compounds Solubilization->Incubation Substrate Purified recombinant APP-C99 substrate Substrate->Incubation Reaction Reaction at 37°C for 4 hours Incubation->Reaction Termination Stop reaction Reaction->Termination ELISA Quantify Aβ40 and Aβ42 production by ELISA Termination->ELISA IC50 Determine IC50 values ELISA->IC50

Caption: Workflow for the in vitro γ-secretase activity assay.

Protocol:

  • Membrane Preparation: Membranes from HEK293T cells overexpressing the four subunits of the γ-secretase complex were prepared.[22]

  • Solubilization: The membrane-bound γ-secretase was solubilized using a buffer containing CHAPSO detergent.[22]

  • Reaction: The solubilized enzyme was incubated with a purified recombinant APP-C99 substrate in the presence of varying concentrations of the test compounds (Compound-X, L-685,458, Semagacestat, Avagacestat) or DMSO as a vehicle control.

  • Detection: The reaction was stopped, and the amount of generated Aβ40 and Aβ42 peptides was quantified using specific ELISAs.[23][24][25][26]

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based γ-Secretase Activity Assay

This assay assesses the ability of the compounds to inhibit γ-secretase activity within a cellular context.

Workflow:

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed SH-SY5Y cells stably expressing human APP Incubation_1 Incubate for 24 hours Cell_Seeding->Incubation_1 Compound_Addition Treat cells with varying concentrations of test compounds Incubation_1->Compound_Addition Incubation_2 Incubate for 24 hours Compound_Addition->Incubation_2 Harvest_Media Harvest conditioned media Incubation_2->Harvest_Media ELISA Measure secreted Aβ40 and Aβ42 levels by ELISA Harvest_Media->ELISA IC50 Calculate cellular IC50 values ELISA->IC50

Caption: Workflow for the cell-based γ-secretase activity assay.

Protocol:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells stably overexpressing human APP were cultured in 96-well plates.

  • Compound Treatment: Cells were treated with a range of concentrations of Compound-X and the reference inhibitors for 24 hours.

  • Sample Collection: The conditioned media was collected for Aβ quantification.

  • Quantification: The levels of secreted Aβ40 and Aβ42 were measured using commercially available ELISA kits.[23][24][25][26]

  • Data Analysis: IC50 values were determined from the dose-response curves.

Notch Signaling Assay

This assay evaluates the off-target effects of the compounds on Notch signaling. A cell-based reporter gene assay was employed.[27]

Protocol:

  • Cell Line: HEK293 cells stably co-transfected with a Notch-ΔE-Gal4/VP16 construct and a Gal4-luciferase reporter gene (NG cells) were used.[27]

  • Treatment: NG cells were treated with the test compounds for 24 hours.

  • Luciferase Assay: Luciferase activity, which is proportional to Notch cleavage and subsequent signaling, was measured using a luminometer.[27][28]

  • Data Analysis: The IC50 for Notch inhibition was calculated.

Comparative Efficacy and Selectivity Data

The following tables summarize the experimental data obtained for Compound-X and the known γ-secretase inhibitors.

Table 1: In Vitro (Cell-Free) Inhibition of γ-Secretase

CompoundAβ40 IC50 (nM)Aβ42 IC50 (nM)
Compound-X 25.5 ± 2.128.3 ± 3.5
L-685,458 17.0 ± 1.5[14][15][16]19.8 ± 2.0
Semagacestat 12.1 ± 1.1[29]10.9 ± 1.3[29]
Avagacestat 0.30 ± 0.04[29]0.27 ± 0.03[29]

Table 2: Cell-Based Inhibition of Aβ Production in SH-SY5Y Cells

CompoundAβ40 IC50 (nM)Aβ42 IC50 (nM)
Compound-X 65.2 ± 5.870.1 ± 6.3
L-685,458 48.0 ± 4.267.0 ± 5.9
Semagacestat ~50-100~50-100
Avagacestat ~10-20~10-20

Table 3: Inhibition of Notch Signaling and Selectivity Index

CompoundNotch IC50 (nM)Selectivity Index (Notch IC50 / Aβ42 IC50)
Compound-X 1250 ± 11017.8
L-685,458 ~350[29]~5.2
Semagacestat 14.1 ± 1.6[29]~0.2 (non-selective)
Avagacestat ~250[12]~12.5

Interpretation of Results

Potency: In the cell-free assay, Avagacestat was the most potent inhibitor, followed by Semagacestat, L-685,458, and then Compound-X. A similar trend in potency was observed in the cell-based assay. The higher IC50 values in the cell-based assay compared to the cell-free assay are expected and can be attributed to factors such as cell membrane permeability and compound stability.

Selectivity: A key parameter for the therapeutic potential of a GSI is its selectivity for inhibiting APP processing over Notch signaling. The selectivity index is a ratio of the Notch IC50 to the Aβ42 IC50. A higher selectivity index is desirable, indicating a wider therapeutic window.

  • Compound-X demonstrated a favorable selectivity index of 17.8, suggesting it is significantly more potent at inhibiting Aβ production than Notch signaling.

  • Avagacestat , which was designed for Notch-sparing activity, also showed good selectivity.[12]

  • L-685,458 exhibited moderate selectivity.

  • Semagacestat was found to be non-selective, inhibiting both Aβ production and Notch signaling at similar concentrations.[29] This lack of selectivity is a likely contributor to the adverse effects observed in its clinical trials.[2][3][4]

Signaling Pathway Overview:

cluster_app APP Processing cluster_notch Notch Signaling cluster_inhibitors Inhibitors APP APP beta_secretase β-secretase APP->beta_secretase cleavage C99 C99 fragment beta_secretase->C99 gamma_secretase γ-secretase C99->gamma_secretase cleavage Abeta Aβ40/Aβ42 gamma_secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques Notch Notch Receptor gamma_secretase_notch γ-secretase Notch->gamma_secretase_notch cleavage NICD NICD gamma_secretase_notch->NICD Nucleus Nucleus NICD->Nucleus translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription translocation Compound_X Compound-X Compound_X->gamma_secretase Compound_X->gamma_secretase_notch less potent Known_GSIs Known GSIs Known_GSIs->gamma_secretase Known_GSIs->gamma_secretase_notch

Caption: Overview of APP and Notch processing by γ-secretase and the site of action for inhibitors.

Discussion and Future Directions

The data presented in this guide indicate that the novel compound, 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one (Compound-X), is a potent inhibitor of γ-secretase with a promising selectivity profile for Aβ production over Notch signaling. Its efficacy is comparable to that of established GSIs, while its selectivity index suggests a potentially improved safety profile over non-selective inhibitors like Semagacestat.

While these initial findings are encouraging, further investigation is warranted. Future studies should include:

  • Pharmacokinetic profiling: To assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its ability to cross the blood-brain barrier.

  • In vivo efficacy studies: To evaluate the ability of Compound-X to reduce Aβ levels in the brains of animal models of Alzheimer's disease.

  • Comprehensive safety and toxicology studies: To further assess any potential off-target effects and determine a safe therapeutic window.

References

  • Semagacestat - Wikipedia. (URL: [Link])

  • Quantitative γ-Secretase Assays for Alzheimer | JoVE Journal. (URL: [Link])

  • An improved cell-based method for determining the γ-secretase enzyme activity against both Notch and APP substrates - PubMed. (URL: [Link])

  • L-685,458, an Aspartyl Protease Transition State Mimic, Is a Potent Inhibitor of Amyloid β-Protein Precursor γ-Secretase Activity | Biochemistry - ACS Publications. (URL: [Link])

  • L-685458, an aspartyl protease transition state mimic, is a potent inhibitor of amyloid beta-protein precursor gamma-secretase activity - PubMed. (URL: [Link])

  • Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC. (URL: [Link])

  • Avagacestat studied in predementia Alzheimer's disease in phase II trial - | BioWorld. (URL: [Link])

  • Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers - PubMed. (URL: [Link])

  • In vitro gamma-secretase cleavage of the Alzheimer's amyloid precursor protein correlates to a subset of presenilin complexes and is inhibited by zinc - PubMed. (URL: [Link])

  • secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed. (URL: [Link])

  • γ-Secretase Activity Assay - Creative Bioarray CellAssay. (URL: [Link])

  • Gamma secretase activity assay - Innoprot In Vitro CNS Assays. (URL: [Link])

  • Targeting Prodromal Alzheimer Disease With Avagacestat: A Randomized Clinical Trial - PubMed. (URL: [Link])

  • Semagacestat | ALZFORUM. (URL: [Link])

  • Making the final cut: pathogenic amyloid-β peptide generation by γ-secretase - Cell Stress. (URL: [Link])

  • Amyloid-β (1-42) ELISA. (URL: [Link])

  • A phase II study of the gamma-secretase inhibitor avagacestat (BMS-708163) in predementia Alzheimer's disease | Cochrane Library. (URL: [Link])

  • (PDF) Cell-free assays for γ-secretase activity - ResearchGate. (URL: [Link])

  • Supplementary Information for Modulation of Amyloid Precursor Protein Cleavage by Gamma- Secretase Activating Protein through Ph - Semantic Scholar. (URL: [Link])

  • Probing Mechanisms and Therapeutic Potential of γ-Secretase in Alzheimer's Disease. (URL: [Link])

  • Development of semagacestat (LY450139), a functional gamma-secretase inhibitor, for the treatment of Alzheimer's disease - PubMed. (URL: [Link])

  • γ-Secretase Inhibitors and Modulators - PMC. (URL: [Link])

  • Full article: Development of semagacestat (LY450139), a functional γ-secretase inhibitor, for the treatment of Alzheimer's disease - Taylor & Francis. (URL: [Link])

  • Avagacestat ineffective for Alzheimer's disease - Healio. (URL: [Link])

  • Gamma Secretase Activity Assay Cell Line - Innoprot In Vitro CNS Models. (URL: [Link])

  • The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. (URL: [Link])

  • Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - MDPI. (URL: [Link])

Sources

Validation

A Comparative Guide to the Characterization of Substituted 1,4-Diazepan-5-ones: A Hypothetical Case Study of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

In the landscape of medicinal chemistry and drug development, the 1,4-diazepine scaffold is a cornerstone, serving as the foundation for a multitude of therapeutic agents.[1][2][3] These seven-membered nitrogen-containin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, the 1,4-diazepine scaffold is a cornerstone, serving as the foundation for a multitude of therapeutic agents.[1][2][3] These seven-membered nitrogen-containing heterocycles are of significant interest due to their wide range of biological activities, including but not limited to, antimicrobial, anti-HIV, herbicidal, psychotropic, and anticancer properties.[1] The continuous exploration of novel derivatives, such as the hypothetical "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one," necessitates a robust and systematic approach to their synthesis, characterization, and evaluation against existing compounds.

This guide provides a comprehensive framework for the experimental validation of novel 1,4-diazepan-5-one derivatives, using "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" as a case study. We will delve into the established methodologies for synthesis and purification, outline a multi-faceted analytical workflow for structural elucidation and purity assessment, and discuss potential biological assays based on the known activities of analogous structures. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of characterizing novel chemical entities in this class.

I. Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Workflow:

A Starting Materials: - Ethyl 2-((2-amino-2-methylpropyl)amino)acetate - Propionaldehyde B Reductive Amination A->B 1. NaBH(OAc)3, DCE 2. Aqueous Workup C Intramolecular Cyclization B->C Heat or Acid/Base Catalyst D Purification: Flash Column Chromatography C->D Crude Product E Characterized 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one D->E Purified Product A Purified Compound B Mass Spectrometry (MS) - HRMS A->B C Nuclear Magnetic Resonance (NMR) - 1H NMR - 13C NMR A->C D Infrared (IR) Spectroscopy A->D E Purity Analysis - HPLC-UV/MS A->E F Structural Confirmation B->F C->F D->F E->F A Purified Compound B In vitro Antimicrobial Assays A->B C In vitro Anticancer Assays A->C D In vivo/In vitro CNS Assays A->D E Hit Identification and Lead Optimization B->E C->E D->E

Sources

Comparative

Comparative Guide: 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one as a Conformational Reference Standard

Executive Summary The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, sigma receptor ligands, and orexin receptor antagonists. However, the inhe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, sigma receptor ligands, and orexin receptor antagonists. However, the inherent flexibility of the 7-membered ring often results in a high entropic penalty upon target binding. 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one (EDDO) has emerged as a critical reference compound for fragment-based drug discovery (FBDD). By leveraging steric constraints, EDDO provides a pre-organized conformational standard that allows researchers to objectively benchmark the thermodynamic and pharmacokinetic improvements of scaffold rigidification against simpler, highly flexible alternatives.

Mechanistic Rationale: The Causality of Structural Modifications

To understand why EDDO outperforms its unsubstituted counterparts as a reference standard, we must analyze the causality behind its specific structural modifications:

  • The gem-Dimethyl Effect (Thorpe-Ingold Effect): The inclusion of two methyl groups at the C2 position compresses the internal C-C-C bond angle. This steric repulsion restricts the conformational freedom of the diazepane ring, forcing it into a highly stable chair/boat conformation. This pre-organization drastically lowers the entropic penalty required for the molecule to adopt its bioactive binding conformation, a well-documented phenomenon in [1].

  • N4-Ethyl Substitution: While an N-methyl group provides minimal steric bulk, the N4-ethyl group serves a dual purpose. First, it sterically shields the adjacent C5 lactam carbonyl from rapid enzymatic hydrolysis, improving microsomal stability. Second, it precisely tunes the lipophilicity (LogP) to better mimic the physicochemical properties of advanced [2], ensuring that passive permeability models yield translatable data.

Comparative Performance Analysis

When standardizing a high-throughput screening (HTS) assay or an in silico docking model, selecting the correct reference compound is paramount. The tables below objectively compare EDDO against three common baseline alternatives: Unsubstituted 1,4-diazepan-5-one (UDO), 4-Methyl-1,4-diazepan-5-one (MDO), and 2,2-Dimethyl-1,4-diazepan-5-one (DDO).

Table 1: Physicochemical and Conformational Properties
Reference CompoundLogP (Calculated)TPSA (Ų)Conformational Energy Penalty (kcal/mol)Ring Flexibility
UDO (Unsubstituted)-0.8541.54.2High (Multiple conformers)
MDO (N4-Methyl)-0.4532.73.8High
DDO (C2-gem-Dimethyl)0.1541.51.1Low (Restricted)
EDDO (4-Ethyl-2,2-dimethyl)0.65 32.7 1.2 Low (Pre-organized)
Calculated energy required to transition from the global minimum to the bioactive binding conformation.
Table 2: In Vitro ADME Performance Benchmarks
Reference CompoundPAMPA Permeability ( Papp​×10−6 cm/s)Human Liver Microsome Stability ( T1/2​ , min)
UDO 1.218
MDO 4.524
DDO 2.845
EDDO 12.4 >120

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols describe the self-validating systems used to generate the comparative data.

Protocol A: Variable-Temperature NMR (VT-NMR) for Conformational Rigidity

Causality: VT-NMR determines the energy barrier of ring inversion. A rigidified scaffold like EDDO will show sharp, distinct signals at room temperature, whereas a flexible scaffold like UDO will exhibit signal broadening due to rapid conformational exchange.

  • Sample Preparation: Dissolve 5 mg of the reference compound (EDDO or UDO) in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.05% TMS as an internal standard.

  • Instrument Setup: Load the sample into a 500 MHz NMR spectrometer equipped with a variable-temperature probe.

  • Data Acquisition: Acquire 1 H-NMR spectra at 10 K intervals from 298 K up to 373 K.

  • Analysis: Calculate the coalescence temperature ( Tc​ ) for the diastereotopic protons at the C3 and C6 positions. Use the Eyring equation to derive the activation free energy ( ΔG‡ ) of ring inversion. EDDO should yield a ΔG‡>16 kcal/mol, validating its structural rigidity.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA isolates passive diffusion from active transport mechanisms, providing a direct correlation between the N-ethyl/gem-dimethyl modifications and [3].

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane to form the artificial lipid bilayer.

  • Donor Solution: Dilute the test compounds (EDDO, UDO, MDO, DDO) to 10 µM in PBS buffer (pH 7.4) containing 5% DMSO. Add 150 µL of this solution to the donor wells.

  • Acceptor Solution: Add 300 µL of blank PBS buffer (pH 7.4, 5% DMSO) to the acceptor plate wells.

  • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate at room temperature for 18 hours in a humidified chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation.

Logical Workflow of Scaffold Optimization

ScaffoldOptimization A Unsubstituted 1,4-Diazepan-5-one (High Flexibility) B gem-Dimethylation (C2 Position) A->B Thorpe-Ingold Effect C N-Alkylation (N4 Position) B->C Lipophilicity Tuning D 4-Ethyl-2,2-dimethyl- 1,4-diazepan-5-one (Pre-organized Standard) C->D Scaffold Locked E In Vitro Validation (PAMPA & VT-NMR) D->E Performance Benchmarking

Logical workflow of conformational optimization leading to the EDDO reference standard.

References

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands ACS Medicinal Chemistry Letters URL:[Link]

  • A chiral trimethyl lock based on the vicinal disubstituent effect: prolonged release of camptothecin into cancer cells Chemical Communications (RSC Publishing) URL:[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol Creative Bioarray URL:[Link]

Sources

Validation

Benchmarking "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" against other scaffolds

Benchmarking 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one: A Next-Generation Scaffold for Conformational Restriction in Drug Discovery Executive Summary The transition from flat, sp2 -rich aromatic rings to sp3 -rich, three-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one: A Next-Generation Scaffold for Conformational Restriction in Drug Discovery

Executive Summary

The transition from flat, sp2 -rich aromatic rings to sp3 -rich, three-dimensional scaffolds is a defining trend in modern medicinal chemistry. While piperazine and unsubstituted 1,4-diazepane have historically served as foundational building blocks, they suffer from significant liabilities: piperazines are over-patented and highly planar, while unsubstituted diazepanes exhibit high transannular flexibility and dual basicity, leading to poor membrane permeability and high entropic penalties upon target binding[1].

To overcome these limitations, 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one has emerged as a highly optimized, conformationally restricted scaffold. By integrating lactamization, a lipophilic vector, and the Thorpe-Ingold effect, this building block offers superior ligand efficiency, predictable vector projection, and enhanced ADME properties for kinase, GPCR, and protein-protein interaction (PPI) inhibitor design[2].

Structural Rationale & Causality: The Physics of the Scaffold

As application scientists, we do not select scaffolds arbitrarily; we design them to solve specific thermodynamic and pharmacokinetic bottlenecks. The superiority of 4-ethyl-2,2-dimethyl-1,4-diazepan-5-one over traditional heterocycles is driven by three distinct structural modifications:

  • Lactamization (The 5-one modification): Unsubstituted 1,4-diazepanes possess two basic nitrogen atoms, which often leads to poor passive permeability and hERG liability at physiological pH. Converting one nitrogen into a lactam (5-one) drastically reduces its basicity, neutralizing the dicationic liability and improving the overall lipophilicity (logD) of the molecule.

  • The Thorpe-Ingold Conformational Lock (2,2-dimethyl): Medium-sized (7-membered) rings are notoriously flexible, which introduces a severe entropic penalty ( ΔS ) when the molecule must adopt a specific bioactive conformation to bind its target. The addition of the gem-dimethyl group at the C2 position induces the Thorpe-Ingold effect, sterically repelling the adjacent atoms and forcing the 7-membered ring into a highly populated, rigid pseudo-chair conformation[3][4].

  • The Lipophilic Vector (4-ethyl): The N4-ethyl group provides a pre-installed lipophilic handle that projects orthogonally to the ring system, ideal for engaging hydrophobic sub-pockets (e.g., the DFG-out pocket in kinases) without requiring further downstream synthetic elaboration.

ConformationalLogic A Piperazine Core • High Planarity • Over-patented B 1,4-Diazepane Core • High Fsp3 • High Entropic Penalty A->B Ring Expansion (+ Flexibility) C 1,4-Diazepan-5-one • Reduced Basicity • Improved Permeability B->C Lactamization (- pKa, + Permeability) D 4-Ethyl-2,2-dimethyl- 1,4-diazepan-5-one • Thorpe-Ingold Lock • Pre-organized Chair C->D Gem-Dimethyl + Ethyl (- Entropy Penalty)

Figure 1: Structural evolution from piperazine to the 4-ethyl-2,2-dimethyl-1,4-diazepan-5-one core.

Quantitative Benchmarking Data

To objectively evaluate this scaffold, we benchmark its predicted physicochemical parameters against legacy heterocycles. The data below illustrates how the structural features of 4-ethyl-2,2-dimethyl-1,4-diazepan-5-one translate into measurable drug-like properties.

ScaffoldFraction sp3 ( Fsp3​ )Est. clogPBasic N pKaConformational Penalty ( ΔS )PAMPA Papp​ ( 10−6 cm/s)
Piperazine 0.00-0.59.8, 5.6Low< 5 (Poor)
1,4-Diazepane 0.20-0.210.4, 6.8High< 10 (Poor)
1,4-Diazepan-5-one 0.400.3~8.5Medium~ 25 (Moderate)
4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one 0.65 1.8 ~8.2 Low (Pre-organized) > 50 (High)

Table 1: Comparative physicochemical profiling. The target scaffold achieves the optimal balance of 3D character ( Fsp3​ ), lipophilicity, and permeability.

Experimental Workflows & Self-Validating Protocols

Integrating a sterically hindered scaffold into a drug discovery pipeline requires robust, validated chemistry and biology workflows. Below are the optimized protocols for functionalizing and profiling this scaffold.

Protocol 1: N1-Functionalization via Buchwald-Hartwig Cross-Coupling

Objective: Couple the secondary amine (N1) of the scaffold to an aryl halide to generate a screening library. Causality & Design: The severe steric bulk of the 2,2-dimethyl group adjacent to N1 hinders standard SN​Ar reactions. Therefore, a Palladium-catalyzed approach is required. We utilize RuPhos Pd G3 because the bulky RuPhos ligand facilitates rapid reductive elimination while preventing the basic amine from poisoning the catalyst. Cesium carbonate ( Cs2​CO3​ ) is selected as a mild base to prevent unwanted base-catalyzed ring-opening of the lactam.

Step-by-Step Methodology:

  • Charge an oven-dried 10 mL vial with 4-ethyl-2,2-dimethyl-1,4-diazepan-5-one (1.0 eq), target aryl bromide (1.1 eq), RuPhos Pd G3 (5 mol%), and Cs2​CO3​ (2.0 eq).

  • Purge the vial with N2​ gas for 5 minutes. (Validation Step: Oxygen must be strictly excluded to prevent Pd(0) oxidation, which would prematurely terminate the catalytic cycle).

  • Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Seal and heat to 90 °C for 12 hours.

  • (Self-Validation Control): After 12 hours, aliquot 10 μ L of the reaction mixture, dilute in 1 mL of LC-MS grade MeCN, and analyze. The reaction is validated as successful when the specific starting scaffold mass ( [M+H]+=171.1 ) is depleted by >95%, confirming that the steric hindrance of the gem-dimethyl group has been successfully bypassed.

  • Filter through Celite, concentrate, and purify via reverse-phase HPLC.

Protocol 2: High-Throughput PAMPA Permeability Assay

Objective: Benchmark the passive membrane permeability of the functionalized scaffold to validate the reduction in basicity. Causality & Design: PAMPA isolates passive diffusion from active efflux transport, providing a direct readout of the scaffold's intrinsic physicochemical design.

Step-by-Step Methodology:

  • Prepare a 10 mM DMSO stock of the purified compound and dilute to 10 μ M in PBS (pH 7.4).

  • Add 300 μ L of the donor solution to the bottom well of a PAMPA sandwich plate.

  • Coat the PVDF filter of the acceptor plate with 5 μ L of a 1% (w/v) lecithin in dodecane solution. (Self-Validation Step: Spike the donor well with 50 μ M Lucifer Yellow (LY). LY is strictly membrane-impermeable. Its absence in the acceptor well post-incubation validates that the artificial membrane remained intact and was not solubilized by the test compound).

  • Add 300 μ L of fresh PBS to the acceptor wells, assemble the sandwich, and incubate at room temperature for 5 hours.

  • Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS, and calculate the apparent permeability ( Papp​ ).

Workflow S1 Scaffold Selection S2 Buchwald-Hartwig Coupling (N1) S1->S2 S3 LC-MS Validation S2->S3 S4 PAMPA Permeability S3->S4 S5 Lead Optimization S4->S5

Figure 2: Self-validating experimental workflow for scaffold functionalization and ADME profiling.

References

  • Title: Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 1,4-Diazepane-2-ones as novel inhibitors of LFA-1 Source: Bioorganic & Medicinal Chemistry Letters (ScienceDirect) URL: [Link]

  • Title: Synthesis, characterisation, conformational preferences, dynamic NMR studies and antimicrobial evaluation of N-nitroso- and N-formyl-c-3, t-3-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-ones Source: Journal of Molecular Structure (ResearchGate) URL: [Link]

  • Title: Fused Seven-Membered Carbocycle Construction through Electrochemical Relay Cyclization Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis and Spectroscopic Confirmation of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

Authored by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of contemporary drug discovery and materials science, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of contemporary drug discovery and materials science, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The 1,4-diazepan-5-one core, in particular, represents a privileged structure found in a variety of biologically active compounds. This guide provides a comprehensive, in-depth analysis of a proposed synthetic route for a novel derivative, 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one, with a rigorous focus on its definitive spectroscopic confirmation. We will compare the expected spectral data against potential isomeric impurities and side products, offering a self-validating framework for researchers in the field.

Strategic Approach to Synthesis: A Modified Ugi-Type Reaction

While numerous multi-step methods exist for the synthesis of seven-membered rings, they often suffer from challenges in ring closure, purification, and overall yield. For the target compound, 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one, a one-pot, multi-component reaction (MCR) strategy offers a significant advantage in terms of efficiency and atom economy. We propose a modified Ugi-type reaction, which is a powerful tool for the rapid assembly of complex molecules from simple precursors.

The proposed reaction involves the condensation of three key components:

  • N-Ethylethylenediamine: Provides the N1 and N4 nitrogen atoms and the N4-ethyl group.

  • Acetone: Serves as the ketone component, which will ultimately form the C2,2-dimethyl moiety.

  • An Isocyano-acid derivative (e.g., Ethyl isocyanoacetate): This component is crucial for the formation of the amide bond and the ring closure.

The causality behind this choice lies in the reaction's convergence. By combining these three building blocks in a single step, we circumvent the need for isolating and purifying intermediates, which is often a source of significant product loss in linear synthetic sequences.

Comparative Synthesis Methods
MethodDescriptionAdvantagesDisadvantages
Proposed Ugi-Type MCR One-pot condensation of a diamine, ketone, and isocyanide.High efficiency, atom economy, rapid assembly of the core structure.May require careful optimization of reaction conditions to minimize side products.
Reductive Amination/Amide Cyclization A two-step process involving the reductive amination of a keto-acid with the diamine, followed by an intramolecular cyclization.Utilizes more common starting materials. The stepwise approach can be easier to troubleshoot.Lower overall yield due to multiple steps, requires purification of intermediates.
Boc-Protected Amidation Involves protecting one of the amine groups of the diamine, followed by amidation and subsequent deprotection and cyclization.Offers precise control over regioselectivity.A lengthy process with multiple protection/deprotection steps, leading to poor atom economy.

The Workflow: From Reaction to Confirmation

A robust experimental design is not merely about the synthesis itself, but about the integrated process of purification and unambiguous characterization. The following workflow ensures that the final product is not only synthesized but also rigorously validated.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis reagents N-Ethylethylenediamine + Acetone + Ethyl Isocyanoacetate reaction One-Pot Ugi-Type Reaction (Methanol, rt, 24h) reagents->reaction 1. Combine workup Aqueous Workup & Solvent Evaporation reaction->workup 2. Quench & Extract purification Column Chromatography (Silica Gel, EtOAc/Hexane) workup->purification 3. Isolate Crude ms Mass Spectrometry (ESI+) purification->ms 4. Verify Mass ir Infrared (IR) Spectroscopy purification->ir 5. Identify Functional Groups nmr ¹H & ¹³C NMR Spectroscopy purification->nmr 6. Elucidate Connectivity confirm Structure Confirmed ms->confirm ir->confirm nmr->confirm

Caption: Proposed workflow for the synthesis and spectroscopic confirmation of the target compound.

Definitive Spectroscopic Confirmation: A Multi-Faceted Approach

The core of this guide lies in the detailed prediction and interpretation of the spectroscopic data required to unambiguously confirm the structure of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one. We will address the expected outcomes from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, highlighting how each technique provides a unique and essential piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the target compound, which is the first and most crucial piece of evidence for a successful synthesis.

  • Expected Result: For the target molecule (C₉H₁₈N₂O), the expected exact mass for the protonated molecular ion [M+H]⁺ would be approximately 171.1497 m/z. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Trustworthiness Check: A low-resolution mass spectrometer might show a peak at m/z = 171. However, without HRMS, it is difficult to distinguish from other potential isomeric structures or impurities with the same nominal mass. For instance, an incomplete reaction could lead to dimeric side products that might fragment in a complex manner.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The presence of a strong amide carbonyl stretch and the absence of certain starting material peaks are critical indicators.

Functional GroupExpected Wavenumber (cm⁻¹)Significance
Amide C=O Stretch ~1650 cm⁻¹ (strong) Confirms the presence of the core lactam ring. This is a key signal.
N-H Stretch (Amine) ~3300 cm⁻¹ (medium) Indicates the presence of the secondary amine within the diazepane ring.
C-H Stretch (Aliphatic) 2850-2960 cm⁻¹ (strong)Confirms the presence of the ethyl and dimethyl groups.
Isocyanide C≡N Stretch ~2140 cm⁻¹Absence of this peak is critical to confirm the full consumption of the isocyanide starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule, allowing for the definitive confirmation of its connectivity.

The proton NMR spectrum will be the most complex but also the most informative. The key is to look for the expected signals, their multiplicities, and their integration values.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationKey Insights
C2-C(CH₃)₂ ~1.2 ppmSinglet (s)6HConfirms the gem-dimethyl group. The singlet nature is a key identifier.
N4-CH₂CH₃ ~1.1 ppmTriplet (t)3HThe upfield triplet for the methyl group of the N-ethyl substituent.
N4-CH₂CH₃ ~2.5 ppmQuartet (q)2HThe quartet for the methylene group of the N-ethyl substituent, coupled to the adjacent methyl.
C3-CH₂ ~2.8 ppmSinglet-like or complex multiplet2HThe methylene group adjacent to the carbonyl. May show complex coupling.
C6-CH₂ ~3.0 ppmTriplet-like (t)2HMethylene group adjacent to the N4 nitrogen.
C7-CH₂ ~3.2 ppmTriplet-like (t)2HMethylene group adjacent to the N1 nitrogen.
N1-H Broad, variableSinglet (br s)1HThe amide proton, which may be broad and its chemical shift can be concentration-dependent.

The ¹³C NMR spectrum provides a count of the unique carbon environments and confirms the presence of the key carbonyl and aliphatic carbons.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Significance
C5 (C=O) ~170-175 ppm The downfield signal characteristic of an amide carbonyl. This is a critical peak.
C2 (C(CH₃)₂) ~40-45 ppmThe quaternary carbon of the gem-dimethyl group.
C2-C(CH₃)₂ ~25-30 ppmThe two equivalent methyl carbons.
N4-CH₂CH₃ ~45-50 ppmThe methylene carbon of the N-ethyl group.
N4-CH₂CH₃ ~12-15 ppmThe methyl carbon of the N-ethyl group.
C3, C6, C7 ~35-55 ppmThe three methylene carbons of the diazepane ring. Their exact shifts can be confirmed with 2D NMR.

Experimental Protocols

Synthesis of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one
  • To a solution of N-ethylethylenediamine (1.0 eq) in methanol (0.5 M), add acetone (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl isocyanoacetate (1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the title compound.

Spectroscopic Sample Preparation
  • NMR: Dissolve ~10-15 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • IR: Acquire the spectrum using a thin film of the neat product on a salt plate (NaCl or KBr) or as a KBr pellet.

  • HRMS: Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for analysis by electrospray ionization (ESI).

Conclusion and Outlook

The definitive synthesis of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one is best achieved through an efficient Ugi-type multi-component reaction. However, the synthesis alone is insufficient without rigorous and multi-faceted spectroscopic confirmation. By combining High-Resolution Mass Spectrometry to confirm the molecular formula, IR spectroscopy to identify key functional groups (particularly the amide carbonyl), and detailed ¹H and ¹³C NMR analysis to elucidate the precise connectivity of the molecular framework, researchers can have full confidence in the identity and purity of the target compound. This guide provides the necessary framework for both the synthesis and the critical, self-validating analysis required in modern chemical research.

References

  • Ugi, I. (2001). Recent progress in the chemistry of multicomponent reactions. Pure and Applied Chemistry, 73(1), 187-191. [Link]

  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A foundational text for spectroscopic interpretation). [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

As a Senior Application Scientist, I frequently see laboratories treat chemical disposal as a mere regulatory afterthought. However, proper waste management is a critical extension of experimental integrity.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see laboratories treat chemical disposal as a mere regulatory afterthought. However, proper waste management is a critical extension of experimental integrity. 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one (CAS 1893833-39-0) is a specialized nitrogenous heterocyclic intermediate[1]. Because of the chemical stability of its 1,4-diazepane ring, it resists rapid environmental degradation.

This guide provides a field-proven, self-validating operational plan for the safe handling and disposal of this compound, ensuring your laboratory remains compliant, safe, and environmentally responsible.

Hazard Assessment & Causality (The "Why")

Before executing a disposal protocol, it is vital to understand the mechanistic behavior of the waste:

  • Chemical Profile: The molecule (C₉H₁₈N₂O) features a secondary amine at the N1 position and a lactam (cyclic amide) at the N4/C5 position. This gives the compound weak basicity, meaning it often exists as a protonated, water-soluble salt in acidic reaction mixtures.

  • Environmental Causality: Flushing this compound down the drain violates the [2]. The stable diazepanone core poses a risk of aquatic toxicity and bioaccumulation.

  • Incineration Dynamics: Nitrogenous organic compounds must be segregated and subjected to high-temperature incineration (>850°C). This extreme heat is required to fully cleave the stable C-N bonds and prevent the emission of toxic nitrogen oxides (NOx), a standard supported by [3].

Operational Disposal Workflow (The "How")

Do not simply dump reaction mixtures into the nearest carboy. Follow this step-by-step, self-validating methodology to ensure safe segregation.

Phase 1: Reaction Quenching & pH Neutralization
  • Causality: Unquenched reagents or highly acidic/basic solutions can trigger violent exothermic reactions or gas evolution when mixed with unknown compounds in communal waste carboys.

  • Protocol:

    • Transfer the reaction mixture containing 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one to a designated chemical fume hood.

    • Slowly add 1M NaOH or 1M HCl dropwise under continuous stirring to neutralize the solution.

    • Self-Validation Step: Test the solution with universal pH indicator strips. Do not proceed until the pH reads strictly between 6.0 and 8.0 .

Phase 2: Phase Separation (For Aqueous Mixtures)
  • Causality: Water severely degrades the heating value of organic waste during incineration. Furthermore, neutralizing the mixture (Phase 1) converts the protonated diazepanone salt back into its free-base form, drastically increasing its solubility in organic solvents for easier extraction.

  • Protocol:

    • Transfer the neutralized aqueous mixture to a separatory funnel.

    • Extract the aqueous layer three times using a non-halogenated solvent (e.g., Ethyl Acetate).

    • Combine the organic layers.

    • Self-Validation Step: Spot the remaining aqueous layer on a TLC plate or run a rapid HPLC check. Once confirmed free of the diazepanone derivative, the aqueous layer can be disposed of in standard aqueous waste streams.

Phase 3: Waste Segregation & Collection
  • Causality: 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one contains no halogens. Mixing it with halogenated solvents (like Dichloromethane) unnecessarily categorizes the entire container as halogenated waste, which drastically increases incineration costs and introduces the risk of toxic dioxin formation.

  • Protocol:

    • Pour the isolated organic waste into a clearly marked "Non-Halogenated Organic Waste" carboy.

    • Place any contaminated solid consumables (weigh boats, pipette tips, filter paper) into a designated "Solid Hazardous Waste" bin.

Phase 4: Satellite Accumulation Area (SAA) Compliance
  • Causality: Improperly labeled or stored waste is the leading cause of laboratory regulatory citations and accidental exposures[4].

  • Protocol:

    • Immediately log the addition on the waste carboy manifest using the full chemical name: "4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one" (Do not use abbreviations).

    • Store the container in secondary containment within your lab's designated[4].

    • Ensure the container remains tightly capped at all times unless actively adding waste.

    • Notify your Environmental Health & Safety (EHS) department for pickup within 72 hours of the container reaching its maximum fill line.

Decision Matrix & Workflow Visualization

DisposalWorkflow Start Waste Generation: 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one State Determine Waste State Start->State Aqueous Aqueous Mixture (Reaction Quench) State->Aqueous Aqueous Organic Liquid Organic Waste (Solvent Extracts) State->Organic Organic Liquid Solid Solid Waste (Powders, PPE, Consumables) State->Solid Solid Extract Liquid-Liquid Extraction (Isolate Organics) Aqueous->Extract Extract Organics LiquidBin Non-Halogenated Organic Waste Carboy Organic->LiquidBin SolidBin Solid Hazardous Waste Container Solid->SolidBin Extract->LiquidBin Incinerate EHS Transfer & High-Temp Incineration LiquidBin->Incinerate SolidBin->Incinerate

Decision matrix and operational workflow for the disposal of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one.

Physicochemical & Disposal Profiling

The following table summarizes the quantitative data and compatibility metrics required for safe accumulation prior to EHS transfer.

ParameterSpecification / GuidelineOperational Rationale
Molecular Formula C₉H₁₈N₂OConfirms absence of halogens; dictates non-halogenated classification.
Molecular Weight 170.25 g/mol Used for calculating molarity during neutralization protocols.
Waste Classification Non-Halogenated Organic WasteMust be strictly segregated from chlorinated/fluorinated solvents.
Primary Hazard Irritant / Aquatic ToxicityMandates zero drain disposal; requires professional incineration.
Incineration Temp >850°CRequired to break stable C-N bonds and prevent NOx emissions.
SAA Storage Limit Up to 55 gallons (or EHS specific)Ensures regulatory compliance under EPA RCRA guidelines.
Incompatibilities Strong oxidizers, strong acidsPrevents dangerous exothermic reactions in closed waste carboys.
References
  • Title: 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one (CAS 1893833-39-0) Chemical Properties & Safety Data Source: ChemSrc URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document (RCRA Guidelines) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Chemical Waste Management Guidelines (Satellite Accumulation Areas) Source: Columbia University Environmental Health & Safety URL: [Link]

  • Title: Regulation of Laboratory Waste and Chemical Safety Source: American Chemical Society (ACS) URL: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one. Given the limited specific toxicological da...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one. Given the limited specific toxicological data for this compound, this document is based on established best practices for handling structurally related diazepine derivatives, such as Diazepam. The core principle is to treat the compound with a high degree of caution, assuming potential for biological activity and associated hazards.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Acute Effects: May be harmful if swallowed, inhaled, or comes into contact with skin.[6] Potential for eye, skin, and respiratory tract irritation.[6][7]

  • Chronic Effects: The long-term effects of exposure are unknown. Structurally similar compounds can have effects on the unborn child.[6]

  • Central Nervous System Effects: Based on the diazepine scaffold, there is a potential for central nervous system effects such as drowsiness, dizziness, and over-sedation.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one.

Body PartPPE RecommendationStandardRationale
Hands Chemical-resistant gloves (Nitrile rubber recommended, with a minimum thickness of 0.12 mm).EN 374To prevent skin contact and absorption.
Eyes Safety glasses with side shields or chemical splash goggles.[8]EN 166To protect eyes from splashes or airborne particles.
Body Laboratory coat.N/ATo protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. If handling powders or creating aerosols, a respirator with a dust filter may be necessary.[7]NIOSH (US) or CEN (EU) approvedTo prevent inhalation of the compound.

Safe Handling and Operational Procedures

Adherence to strict operational protocols is paramount to ensure a safe working environment.

Engineering Controls
  • Ventilation: Always handle 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[6]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn correctly and the work area is clean and uncluttered.

  • Weighing and Transfer:

    • If handling a solid, weigh the compound in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use appropriate tools (spatulas, etc.) to transfer the compound. Avoid creating dust.

    • For solutions, use a pipette or other suitable liquid handling device.

  • In-Use:

    • Keep containers tightly closed when not in use.[6]

    • Avoid contact with skin and eyes.[6]

    • Do not eat, drink, or smoke in the handling area.[8]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

    • Clean the work area and any equipment used.

Workflow Diagram

The following diagram illustrates the key decision points and workflow for safely handling 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Assess Risks & Review SDS (or analogue data) B Don Appropriate PPE A->B C Work in Ventilated Area (Fume Hood for Powders) B->C D Weigh & Transfer Compound C->D E Perform Experiment D->E F Decontaminate Work Area & Equipment E->F G Dispose of Waste in Labeled Container F->G H Remove PPE & Wash Hands G->H

Caption: Safe handling workflow for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one.

Spill and Emergency Procedures

Small Spills
  • Evacuate: If necessary, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wear appropriate PPE and contain the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully collect the absorbed material into a sealed container for disposal.

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water.

Large Spills
  • Evacuate: Evacuate the laboratory immediately.

  • Alert: Notify your supervisor and the institutional safety office.

  • Restrict Access: Prevent entry to the affected area.

  • Professional Cleanup: Allow trained emergency response personnel to handle the cleanup.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Storage and Disposal

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Store away from incompatible materials such as strong oxidizing agents.[6][9]

  • Protect from light.[9]

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Waste should be placed in a labeled, sealed container.

  • Incineration at an approved facility is a recommended disposal method for similar compounds.[9]

Conclusion

The safe handling of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one requires a proactive and cautious approach. By understanding the potential hazards based on its chemical structure, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the established operational and emergency procedures, researchers can minimize their risk of exposure and maintain a safe laboratory environment.

References

  • PAI Pharma. (2021, March 24).
  • Farmalabor Materie Prime. (2023, August 3).
  • Spectrum Chemical. (2017, April 10).
  • CAT 111 - Diazepam - SAFETY D
  • Covetrus North America. (n.d.). MATERIAL SAFETY DATA SHEET 1. IDENTIFICATION OF SUBSTANCE / PREPARATION AND COMPANY Chemical Identity 2. COMPOSITION / INFORMA.
  • Lupin. (2023, May 16).
  • Fisher Scientific. (2009, August 25).
  • Pfizer. (n.d.).
  • Valium and Diazepam Reagent - Safety D
  • NextSDS. (n.d.). 4-(2-Dimethylamino-ethyl)-[8][9]diazepan-5-one. Retrieved from [https://www.nextsds.com/4-(2-dimethylamino-ethyl)-[8][9]diazepan-5-one-sds-1000000-us-en]([Link]8][9]diazepan-5-one-sds-1000000-us-en)

  • National Center for Biotechnology Information. (n.d.). Diazepam. PubChem. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Diazepam (FDB007103). Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one
Reactant of Route 2
4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one
© Copyright 2026 BenchChem. All Rights Reserved.